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  • Product: 5-(3-Hydroxypropyl)-2-methoxyphenol
  • CAS: 57627-75-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Applications of 5-(3-Hydroxypropyl)-2-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals Introduction 5-(3-Hydroxypropyl)-2-methoxyphenol, also widely known in scientific literature as Dihydroconiferyl alcohol, is a naturally occurring phenolic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Hydroxypropyl)-2-methoxyphenol, also widely known in scientific literature as Dihydroconiferyl alcohol, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community.[1] As a derivative of coniferyl alcohol, it is a key intermediate in the biosynthesis of lignin, a complex polymer essential for structural support in terrestrial plants.[1] Beyond its fundamental role in botany, this molecule exhibits a range of biological activities, including antioxidant and cytoprotective effects, making it a person of interest in pharmacology and drug development.[2] This technical guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, and potential biological mechanisms of 5-(3-hydroxypropyl)-2-methoxyphenol, designed to equip researchers with the foundational knowledge required for its study and application.

Chemical and Physical Properties

5-(3-Hydroxypropyl)-2-methoxyphenol is a member of the guaiacol family, characterized by a methoxy group ortho to a hydroxyl group on a benzene ring. The propyl alcohol substituent at the para position significantly influences its physical and chemical behavior.

PropertyValueSource(s)
CAS Number 2305-13-7[2]
Molecular Formula C₁₀H₁₄O₃[3]
Molecular Weight 182.22 g/mol [3]
Appearance Colorless to pale yellow liquid or solid[2]
Boiling Point 339.8 °C at 760 mmHg
Density 1.148 g/cm³
Solubility Slightly soluble in water; Soluble in organic solvents[2]
pKa (estimated) 9.81 (weakly acidic)

Spectroscopic and Analytical Characterization

Accurate structural elucidation and quantification are paramount in the study of any bioactive compound. This section details the key spectroscopic and chromatographic signatures of 5-(3-hydroxypropyl)-2-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules.

¹H NMR Spectroscopy

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The following chemical shifts have been reported for Dihydroconiferyl alcohol in CDCl₃, sourced from the Biological Magnetic Resonance Bank (BMRB).[4]

AtomAuthor NomenclatureChemical Shift (ppm)
C3 (propyl)A31.72
C2 (propyl)B34.43
C1 (methoxy)OMe55.84
C6 (propyl)G62.22
C7 (aromatic)2111.03
C5 (aromatic)5114.27
C4 (aromatic)6120.90
C8 (aromatic)1133.70
C9 (aromatic)4143.80
C10 (aromatic)3146.46
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 5-(3-hydroxypropyl)-2-methoxyphenol displays characteristic absorption bands.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500-3200 (broad)O-H (Alcohol, Phenol)Stretching, H-bonded
3100-3000C-H (Aromatic)Stretching
3000-2850C-H (Alkyl)Stretching
1600-1585 & 1500-1400C-C (Aromatic)In-ring stretching
1320-1000C-OStretching (Alcohol, Ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-(3-hydroxypropyl)-2-methoxyphenol, the electron ionization (EI) mass spectrum is expected to show:

  • Molecular Ion Peak [M]⁺: m/z 182

  • Key Fragment Ions: m/z 137 (loss of -CH₂CH₂OH) and m/z 138.[3]

Analytical Chromatography

High-Performance Liquid Chromatography (HPLC)

A robust method for the quantification and purity assessment of 5-(3-hydroxypropyl)-2-methoxyphenol utilizes reversed-phase HPLC.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid to improve peak shape.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 280 nm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the presence of hydroxyl groups, derivatization is often required to improve the volatility and thermal stability of 5-(3-hydroxypropyl)-2-methoxyphenol. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach.

Synthesis Protocols

The most direct and common laboratory synthesis of 5-(3-hydroxypropyl)-2-methoxyphenol involves the reduction of the double bond in the side chain of coniferyl alcohol.

Protocol: Catalytic Hydrogenation of Coniferyl Alcohol

This protocol outlines the selective reduction of the allylic double bond of coniferyl alcohol to yield dihydroconiferyl alcohol.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Coniferyl Alcohol in Methanol/Acetic Acid Purge Purge with N2/Ar Start->Purge Add_Catalyst Add 10% Pd/C Catalyst Purge->Add_Catalyst Hydrogenate Pressurize with H2 (1-5 atm) Stir at RT Add_Catalyst->Hydrogenate Monitor Monitor by TLC Hydrogenate->Monitor Depressurize Depressurize & Purge Monitor->Depressurize Reaction Complete Filter Filter through Celite Depressurize->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End 5-(3-Hydroxypropyl)- 2-methoxyphenol Purify->End

Caption: Catalytic hydrogenation workflow.

Step-by-Step Methodology:

  • Dissolution: Dissolve coniferyl alcohol in a suitable solvent mixture, such as methanol containing a small amount of acetic acid (e.g., 95:5 v/v).

  • Inert Atmosphere: Place the solution in a reaction vessel suitable for hydrogenation and purge the system with an inert gas (e.g., nitrogen or argon) for approximately 15 minutes to remove oxygen.

  • Catalyst Addition: Carefully add the palladium on carbon (Pd/C) catalyst (typically 5-10 mol% relative to the substrate) to the reaction mixture.

  • Hydrogenation: Seal the reaction vessel and pressurize it with hydrogen gas to the desired pressure (typically between 1 and 5 atmospheres). Stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until all the starting material has been consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge again with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Rinse the filter cake with additional methanol to ensure complete recovery of the product.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 5-(3-hydroxypropyl)-2-methoxyphenol by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

Biological Activity and Potential Mechanisms of Action

5-(3-Hydroxypropyl)-2-methoxyphenol has demonstrated several biological activities, with its antioxidant properties being the most prominent.

Antioxidant and Cytoprotective Effects

This compound has been shown to possess antioxidant capabilities and can protect cells from oxidative stress.[2] For instance, it has been observed to promote the growth of healing tissues and exhibit cytoprotective activity in MCF-7 cells under hydrogen peroxide-induced stress.[2]

While the antioxidant activity is well-recognized, a standardized IC₅₀ value from common assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is not consistently reported in the literature.[5] This highlights an area for further quantitative investigation to benchmark its potency against standard antioxidants like ascorbic acid or Trolox.

Protocol: DPPH Radical Scavenging Assay

This protocol provides a framework for quantifying the radical scavenging activity.

  • Reagent Preparation: Prepare a stock solution of the test compound (5-(3-hydroxypropyl)-2-methoxyphenol) in a suitable solvent (e.g., methanol or ethanol). Prepare a working solution of DPPH in the same solvent to a specific absorbance at 517 nm (typically ~1.0).

  • Assay Procedure: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a control (solvent + DPPH) and a blank (solvent only).

  • Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Putative Mechanism of Action: Activation of the Nrf2-Keap1 Pathway

The antioxidant effects of many phenolic compounds are mediated through the activation of the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a primary cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (including some polyphenols), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phenol 5-(3-Hydroxypropyl)- 2-methoxyphenol Keap1_Nrf2 Keap1-Nrf2 Complex Phenol->Keap1_Nrf2 Induces Dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Release Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription Proteins Cytoprotective Proteins Genes->Proteins Translation Proteins->ROS Neutralizes

Caption: Proposed Nrf2/Keap1 pathway activation.

Safety and Handling

5-(3-Hydroxypropyl)-2-methoxyphenol is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

5-(3-Hydroxypropyl)-2-methoxyphenol is a valuable natural product with a well-defined chemical structure and intriguing biological activities. This guide has provided a comprehensive technical overview of its chemical and physical properties, detailed spectroscopic data, a reliable synthesis protocol, and insights into its potential mechanism of action as an antioxidant. While the full extent of its pharmacological potential is still under investigation, the information presented here serves as a solid foundation for researchers and drug development professionals to further explore the applications of this promising compound. The identified gaps in the literature, particularly concerning detailed ¹H NMR data and quantitative antioxidant potency, represent clear opportunities for future research contributions.

References

  • Biological Magnetic Resonance Bank. Dihydro-coniferyl Alcohol (C10 H14 O3). BMRB Entry: bmse010186. [Link]

  • Consensus. Mechanisms of KEAP1/NRF2/ARE pathway modulation by polyphenols. [Link]

  • Frontiers. Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis. [Link]

  • Taylor & Francis Online. Cancer Protective Role of Selected Dietary Polyphenols via Modulating Keap1/Nrf2/ARE and Interconnected Signaling Pathways. [Link]

  • PubMed. Recent Advances of Natural Polyphenols Activators for Keap1-Nrf2 Signaling Pathway. [Link]

  • ResearchGate. The activation of the Nrf2/Keap1 pathway by polyphenols. [Link]

  • PubChem. Dihydroconiferyl alcohol. CID 16822. [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(3-Hydroxypropyl)-2-methoxyphenol (Dihydroconiferyl Alcohol), CAS Number 2305-13-7

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Nature-Derived Phenolic Compound 5-(3-Hydroxypropyl)-2-methoxyphenol, more commonly known as Dihydroconiferyl alc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Nature-Derived Phenolic Compound

5-(3-Hydroxypropyl)-2-methoxyphenol, more commonly known as Dihydroconiferyl alcohol (DHCA), is a phenolic compound derived from coniferyl alcohol.[] As a naturally occurring phenylpropanoid found in various plant species, it plays a significant role in the biosynthesis of lignin, a crucial component for structural integrity in plant cell walls.[][2] Beyond its botanical significance, DHCA has garnered increasing interest in the scientific community for its diverse biological activities, including antioxidant, cytoprotective, and anti-inflammatory properties.[][3] This technical guide provides a comprehensive overview of DHCA, from its fundamental chemical properties and synthesis to its biological activities and potential applications in drug discovery and development.

Physicochemical Properties and Structural Elucidation

Chemical Identity
PropertyValueSource
CAS Number 2305-13-7[4]
Molecular Formula C₁₀H₁₄O₃[5]
Molecular Weight 182.22 g/mol [5]
IUPAC Name 4-(3-hydroxypropyl)-2-methoxyphenol[5]
Synonyms Dihydroconiferyl alcohol, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol, Guaiacylpropanol[]
Appearance Colorless to pale yellow liquid or solid[]
Structural Confirmation: A Multi-faceted Analytical Approach

The definitive identification of DHCA relies on a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework.[6]

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which is crucial for confirming the structure. High-resolution mass spectrometry can further determine the elemental composition.[5][6]

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity and quantifying DHCA in various samples.[7]

Synthesis and Purification: From Precursor to Pure Compound

The primary route for synthesizing Dihydroconiferyl alcohol is through the catalytic hydrogenation of coniferyl alcohol, which selectively reduces the double bond in the propenyl side chain.[8]

Detailed Synthesis Protocol: Catalytic Hydrogenation of Coniferyl Alcohol

This protocol is a robust method for the laboratory-scale synthesis of DHCA.

Materials:

  • Coniferyl alcohol

  • Methanol/Acetic acid (95:5 v/v)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite

Procedure:

  • Dissolve coniferyl alcohol in a mixture of methanol and acetic acid (95:5 v/v).

  • Purge the reaction vessel with an inert gas for 15 minutes.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the mixture vigorously at room temperature overnight.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully depressurize the vessel and purge with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude DHCA.[8]

Purification Protocol: Column Chromatography

The crude product is purified by column chromatography on silica gel to yield pure Dihydroconiferyl alcohol.[8]

Troubleshooting Common Synthesis Issues:

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalyst, insufficient hydrogen pressure, low temperature, impure reagents.Use fresh catalyst, ensure a properly sealed and pressurized vessel, gradually increase temperature, use purified starting materials and anhydrous solvents.
Formation of side products Over-reduction, polymerization, cleavage of the methoxy group.Use a more selective catalyst, optimize reaction time, lower temperature and/or hydrogen pressure, consider a protecting group for the phenolic hydroxyl.
Difficulty in catalyst filtration Fine catalyst particles, colloidal suspension.Use a filter aid like Celite, cool the mixture before filtration, consider a catalyst with a larger particle size.
Product contamination Incomplete reaction, insufficient catalyst.Increase reaction time, increase catalyst loading, increase hydrogen pressure.

This troubleshooting table has been adapted from information provided by BenchChem.[8]

Biological Activities and Therapeutic Potential

DHCA and its derivatives have demonstrated a range of biological activities that suggest their potential as therapeutic agents.

Antioxidant and Cytoprotective Effects

As a phenolic compound, DHCA is a potent antioxidant. Its primary mechanism of action is believed to be its ability to scavenge free radicals, thus mitigating oxidative stress.[9] This antioxidant activity is the foundation for its cytoprotective effects. For instance, DHCA has been shown to exhibit cytoprotective activity in MCF-7 cells under oxidative stress induced by H₂O₂.[][3]

Experimental Protocol: DPPH Radical Scavenging Assay (In Vitro)

This assay is a standard method for evaluating the antioxidant potential of a compound.[9]

Workflow for DPPH Radical Scavenging Assay

A Prepare DPPH Solution (0.1 mM in Methanol) D Mix DHCA dilutions with DPPH solution A->D B Prepare DHCA Stock Solution (in Methanol or DMSO) C Create Serial Dilutions of DHCA B->C C->D E Incubate in the dark (30 minutes) D->E F Measure Absorbance (at 517 nm) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH radical scavenging assay.[10]

While specific IC₅₀ values for pure DHCA in DPPH and other antioxidant assays (ABTS, FRAP, ORAC) are not consistently reported in the literature, the established protocols allow for its evaluation.[10]

Anti-inflammatory Activity and Modulation of the NF-κB Signaling Pathway

DHCA and its related compounds have shown significant anti-inflammatory properties. Studies on dehydrodiconiferyl alcohol (a related lignan) indicate that its anti-inflammatory effects are mediated through the inactivation of the NF-κB signaling pathway in macrophages.[11]

Experimental Protocol: In Vitro Anti-inflammatory Assay using LPS-Stimulated Macrophages

This protocol is a common method to screen for anti-inflammatory activity.

  • Culture RAW 264.7 macrophage cells.

  • Pre-treat the cells with various concentrations of DHCA.

  • Induce inflammation by adding lipopolysaccharide (LPS).

  • After incubation, collect the cell supernatant to measure inflammatory mediators (e.g., NO, PGE₂, TNF-α, IL-6) using Griess assay and ELISA kits.

  • Cell lysates can be analyzed for the expression of inflammatory proteins like iNOS and COX-2 via Western blotting.[9]

NF-κB Signaling Pathway Inhibition

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DHCA DHCA DHCA->IKK Inhibits Gene Pro-inflammatory Gene Transcription NFkB_nuc->Gene Induces

Caption: Proposed mechanism of NF-κB signaling pathway inhibition by DHCA.[9]

Anticancer Potential

The potential of DHCA and its derivatives as anticancer agents is an emerging area of research. Studies have explored their cytotoxic effects on various cancer cell lines.[9] Furthermore, dihydroconiferyl ferulate, a related compound, has been shown to suppress the stemness of breast cancer cells.[12]

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Seed cancer cells in 96-well plates.

  • Treat the cells with various concentrations of DHCA for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate.

  • Dissolve the resulting formazan crystals in a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.[9]

Experimental Protocol: In Vivo Tumor Growth Inhibition

This protocol provides a framework for evaluating the in vivo anticancer efficacy of DHCA.

  • Use an appropriate animal model, such as immunodeficient mice.

  • Implant human cancer cells subcutaneously or orthotopically.

  • Once tumors are established, randomly assign animals to treatment and control groups.

  • Administer DHCA at various doses via a suitable route (e.g., oral gavage, intraperitoneal injection).

  • Regularly measure tumor size and calculate tumor volume.

  • At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Calculate the percentage of tumor growth inhibition by comparing the treated groups to the control group.[9]

Pharmacokinetics and Safety Profile

Currently, there is limited publicly available data on the detailed pharmacokinetics (ADME: Absorption, Distribution, Metabolism, and Excretion) and toxicology of Dihydroconiferyl alcohol. Further research in these areas is crucial for its development as a potential therapeutic agent.

Safety Information

Based on available data, DHCA has the following GHS hazard classifications:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling this compound.

Conclusion and Future Directions

5-(3-Hydroxypropyl)-2-methoxyphenol (Dihydroconiferyl alcohol) is a promising natural product with a range of documented biological activities that warrant further investigation for its therapeutic potential. Its antioxidant, cytoprotective, anti-inflammatory, and potential anticancer properties make it a compelling candidate for drug discovery and development programs. This guide provides a solid foundation of its chemical properties, synthesis, and biological evaluation methods.

Future research should focus on several key areas:

  • Quantitative Biological Activity: Determining the specific IC₅₀ values of pure DHCA in a variety of antioxidant and anticancer assays.

  • Mechanistic Studies: Further elucidating the specific molecular targets and signaling pathways modulated by DHCA in mammalian cells.

  • Pharmacokinetics and Toxicology: Conducting comprehensive ADME/Tox studies to understand its behavior in vivo and establish a safety profile.

  • In Vivo Efficacy: Performing more extensive in vivo studies in relevant disease models to validate its therapeutic potential.

The continued exploration of Dihydroconiferyl alcohol and its derivatives holds the promise of yielding novel therapeutic agents derived from a natural and abundant source.

References

  • BenchChem. (2025). Dihydroconiferyl Alcohol: A Comparative Analysis of In Vitro and In Vivo Biological Activities.
  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Dihydroconiferyl Alcohol.
  • Savidge, R. A., & Förster, H. (2001). Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. Phytochemistry, 57(7), 1095–1103.
  • BenchChem. (2025). Dihydroconiferyl Alcohol Synthesis: A Technical Support Center.
  • PubChem. (n.d.). Dihydroconiferyl alcohol. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. Retrieved from [Link]

  • Kim, J. E., et al. (2022). Dihydroconiferyl Ferulate Isolated from Dendropanax morbiferus H.Lév. Suppresses Stemness of Breast Cancer Cells via Nuclear EGFR/c-Myc Signaling. International Journal of Molecular Sciences, 23(11), 5998.
  • BenchChem. (2025). A Comparative Guide to Confirming the Identity of Isolated Dihydroconiferyl Alcohol.
  • Hoffmann, A., & Baltimore, D. (2006). Signaling via the NFκB system. Genes & development, 20(1), 1-13.
  • ResearchGate. (n.d.). IC 50 (µM) values of compounds 1-9 in the DPPH antioxidant assay. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values (µg/mL) of antioxidant activity by the DPPH and ABTS methods and the inhibition of β-carotene bleaching. Retrieved from [Link]

  • MDPI. (2025). Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. Retrieved from [Link]

  • PubMed. (2020). Dehydrodiconiferyl Alcohol From Silybum Marianum (L.) Gaertn Accelerates Wound Healing via Inactivating NF-κB Pathways in Macrophages. Retrieved from [Link]

  • PubChemLite. (n.d.). Dihydroconiferyl alcohol (C10H14O3). Retrieved from [Link]

  • FooDB. (2010). Showing Compound Dihydroconiferyl alcohol (FDB020694). Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays. PubMed Central. Retrieved from [Link]

  • BenchChem. (2025). Application Note: HPLC Analysis of Dihydroconiferyl Alcohol.
  • CRIS. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic. Retrieved from [Link]

  • GESDAV. (2012). Application of oxygen radical absorbance capacity (ORAC) assay in the estimation of antioxidant value of botanicals. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of Dihydroconiferyl Alcohol.
  • Pharmaffiliates. (n.d.). CAS No : 2305-13-7 | Chemical Name : Dihydroconiferyl Alcohol. Retrieved from [Link]

Sources

Foundational

Dihydroconiferyl Alcohol (DHCA): Comprehensive Physicochemical Profiling, Biosynthetic Pathways, and Advanced Applications

Executive Summary Dihydroconiferyl alcohol (DHCA) is a highly versatile bioaromatic compound that bridges the gap between plant physiology, cosmetic chemistry, and advanced polymer science. As a derivative of coniferyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroconiferyl alcohol (DHCA) is a highly versatile bioaromatic compound that bridges the gap between plant physiology, cosmetic chemistry, and advanced polymer science. As a derivative of coniferyl alcohol, DHCA plays a critical role in lignin biosynthesis and acts as a potent cell division factor. Its unique molecular architecture—an asymmetrical diol featuring both an aliphatic and a phenolic hydroxyl group—confers dual functionality. This enables selective chemical modifications while retaining robust radical-scavenging capabilities. This technical guide explores the physicochemical properties, metabolic pathways, and cutting-edge applications of DHCA, providing researchers with self-validating protocols for its extraction and polymerization.

Physicochemical Profiling & Structural Causality

The reactivity and biological efficacy of DHCA are fundamentally dictated by its molecular structure. The compound is characterized by a methoxyphenol ring substituted with a 3-hydroxypropyl chain[1].

Quantitative Data Summary
PropertyValue
IUPAC Name 4-(3-hydroxypropyl)-2-methoxyphenol
Molecular Formula C10H14O3
Molecular Weight 182.22 g/mol
Exact Mass 182.094294 Da
CAS Number 2305-13-7
Topological Polar Surface Area 49.7 Ų
Physical State Colorless to pale yellow solid/liquid

Causality of Reactivity : The spatial and electronic decoupling of the two hydroxyl groups is the cornerstone of DHCA's utility[2]. The phenolic hydroxyl group is electronically conjugated with the aromatic ring, facilitating hydrogen atom transfer (HAT) mechanisms that neutralize reactive oxygen species (ROS), thereby providing its antioxidant properties[3]. Conversely, the aliphatic hydroxyl group on the propanol side chain is nucleophilic but not conjugated, allowing it to undergo selective esterification or acrylation without deactivating the radical-scavenging potential of the phenol ring[2].

Biosynthetic Pathways & Biological Roles

In plant systems, DHCA is an intermediate in the phenylpropanoid pathway, synthesized primarily in the developing xylem. The metabolic flow involves the reduction of coniferaldehyde and coniferyl alcohol, catalyzed by specific reductases in the presence of NADPH[4].

Biologically, DHCA functions as a potent plant growth regulator. It has been isolated from species such as Acer pseudoplatanus and acts as a cell division factor[5]. Crucially, DHCA exhibits a synergistic effect with Indole-3-acetic acid (IAA), inhibiting IAA degradation and significantly enhancing hypocotyl elongation in plant tissues[5].

Biosynthesis Coniferaldehyde Coniferaldehyde ConiferylAlcohol Coniferyl Alcohol Coniferaldehyde->ConiferylAlcohol Reductase / NADPH DHCA Dihydroconiferyl Alcohol (C10H14O3) ConiferylAlcohol->DHCA Reductase / NADPH Lignin Lignin Biosynthesis ConiferylAlcohol->Lignin Polymerization Antioxidant ROS Scavenging (Antioxidant) DHCA->Antioxidant Phenolic OH Group CellDivision Cell Division Factor (Synergy with IAA) DHCA->CellDivision Plant Growth Reg.

Metabolic flow of DHCA synthesis and its downstream biological and chemical functions.

Advanced Applications in Material Science & Drug Development

  • Functional Radical-Scavenging Polymers : The asymmetrical diol structure of DHCA has been recently exploited to synthesize biobased polymers that possess mutually exclusive properties: transparency, antistatic behavior, and high antioxidant activity[2]. By directly incorporating natural antioxidants into synthetic polymer backbones, researchers can prevent the leaching of harmful additives typically used in plastics.

  • Cosmetic and Fragrance Intermediates : DHCA and its precursor, coniferol, are vital starting materials for the cosmetic fragrance industry. They serve as precursors to floral scents and iso-eugenol derivatives, driving demand for consolidated bioproduction from lignocellulosic biomass[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: Extraction and GC/MS Quantification of DHCA from Plant Matrices

Objective: Accurately quantify endogenous DHCA levels in plant tissues (e.g., xylem or callus cultures).

Causality & Self-Validation : Biological matrices introduce significant variability due to ion suppression and extraction losses. By employing an isotope-dilution strategy, the protocol inherently corrects for these variables. The constant ratio between the endogenous analyte and the heavy isotope validates the extraction efficiency in real-time.

Step-by-Step Methodology :

  • Tissue Homogenization : Flash-freeze 500 mg of plant tissue in liquid nitrogen and grind to a fine powder.

  • Internal Standard Addition : Spike the powder with 50 ng of ring-13C6-labeled coniferyl alcohol (or 13C-DHCA if available) to act as the internal standard[4].

  • Solvent Extraction : Extract the homogenate with 5 mL of cold methanol (MeOH). Sonicate for 15 minutes at 4°C to prevent thermal degradation of phenolic compounds.

  • Centrifugation & Concentration : Centrifuge at 10,000 x g for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen gas.

  • Derivatization : Resuspend the residue in 50 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Incubate at 60°C for 30 minutes to form di-TMSi ethers, increasing volatility for GC/MS analysis[4].

  • GC/MS Analysis : Inject 1 µL into the GC/MS. Monitor the specific mass-to-charge (m/z) transitions for the derivatized DHCA and the 13C-labeled standard. Absolute quantification is derived from the peak area ratio.

Protocol 2: Lipase-Catalyzed Selective Acrylation and RAFT Polymerization

Objective: Synthesize antioxidant polymers from DHCA without protecting the phenolic hydroxyl group.

Causality & Self-Validation : Traditional chemical acrylation would indiscriminately attack both hydroxyl groups, necessitating complex protection/deprotection steps that reduce yield. Lipase enzymes provide strict regioselectivity for the aliphatic alcohol. Furthermore, using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allows for kinetic monitoring; a linear increase in molecular weight against monomer conversion confirms that the unprotected phenol is not terminating the radical polymerization, thereby validating the "living" nature of the system[2].

Step-by-Step Methodology :

  • Enzymatic Acrylation : Dissolve DHCA (10 mmol) and vinyl methacrylate (30 mmol) in an anhydrous solvent. Add immobilized lipase (e.g., Novozym 438).

  • Incubation : Stir the reaction at 50°C for 24 hours. The lipase selectively acylates the aliphatic OH, preserving the phenolic OH[2].

  • Purification : Filter the enzyme and purify the mono-methacrylated DHCA monomer via silica gel column chromatography.

  • RAFT Polymerization : Combine the purified monomer, a RAFT agent (e.g., CPADB), and a radical initiator (AIBN) in a Schlenk flask. Degas via three freeze-pump-thaw cycles.

  • Kinetic Monitoring : Heat to 70°C. Withdraw aliquots every 2 hours for Size Exclusion Chromatography (SEC) and 1H NMR analysis to validate the controlled linear growth of the polymer chain[2].

  • Termination : Quench the reaction by exposing it to oxygen and cooling to 0°C. Precipitate the final antioxidant polymer in cold methanol.

Workflow Start Purified DHCA (182.22 g/mol) Enzyme Lipase-Catalyzed (Meth)acrylation Start->Enzyme Add Reagents Selective Selective Aliphatic OH Functionalization Enzyme->Selective Preserves Phenolic OH RAFT RAFT Polymerization (Unprotected Phenol) Selective->RAFT Monomer Isolation Product Antioxidant/Antistatic Polymer RAFT->Product Controlled Kinetics

Workflow for the selective enzymatic functionalization and RAFT polymerization of DHCA.

References

  • PubChem. "Dihydroconiferyl alcohol | C10H14O3 | CID 16822". National Institutes of Health. URL:[Link]

  • PubMed. "Molecular Design of Lignin-Derived Side-Chain Phenolic Polymers toward Functional Radical Scavenging Materials with Antioxidant and Antistatic Properties". National Institutes of Health. URL: [Link]

  • ResearchGate. "Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis". URL:[Link]

  • Green Chemistry (RSC Publishing). "Consolidated production of coniferol and other high-value aromatic alcohols directly from lignocellulosic biomass". URL: [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 4-(3-hydroxypropyl)-2-methoxyphenol in Organic Solvents

Foreword In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 4-(3-hydroxypropyl)-2-methoxyphenol, a phenolic compound of interest also known as Dihydroconiferyl alcohol.

This document is intended for researchers, scientists, and professionals in the drug development sector. It moves beyond a simple recitation of data, offering a holistic view grounded in the principles of physical chemistry and supported by actionable experimental protocols. Our objective is to equip the reader with not only the "what" but also the "why" and "how" of solubility determination for this promising molecule.

Molecular Profile of 4-(3-hydroxypropyl)-2-methoxyphenol

4-(3-hydroxypropyl)-2-methoxyphenol (Dihydroconiferyl alcohol) is a member of the methoxyphenol class of organic compounds.[1] Its structure, featuring a phenolic hydroxyl group, a methoxy group, and a hydroxypropyl side chain attached to a benzene ring, imparts a unique polarity profile that governs its interactions with various solvents.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₁₄O₃[2]
Molecular Weight 182.22 g/mol [2]
Physical Form Solid
pKa (strongest acidic) 10.28[1]
logP 1.25 - 1.48[1]
Water Solubility 2.18 - 3.04 g/L[1][3]

The presence of both hydrogen bond donors (hydroxyl groups) and acceptors (hydroxyl and methoxy oxygens), combined with a non-polar aromatic ring and alkyl chain, suggests a nuanced solubility behavior across solvents of varying polarities.[1] This amphiphilic character is central to understanding its solubility profile.

Theoretical Framework for Solubility

The age-old principle of "like dissolves like" serves as a foundational concept for predicting solubility.[4] This adage is rooted in the thermodynamics of dissolution, where the enthalpy and entropy changes of mixing determine the spontaneity of the process. For 4-(3-hydroxypropyl)-2-methoxyphenol, we can anticipate its solubility based on the following intermolecular interactions:

  • Polar Protic Solvents: These solvents, such as alcohols and water, can engage in hydrogen bonding with the hydroxyl and methoxy groups of the solute. This strong interaction is expected to facilitate dissolution. Phenolic compounds, in general, tend to be more soluble in polar protic mediums like alcohols.[5]

  • Polar Aprotic Solvents: Solvents like DMSO, acetone, and acetonitrile possess significant dipole moments but lack acidic protons. They can act as hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute.

  • Non-polar Solvents: Solvents such as hexane and toluene interact primarily through weaker van der Waals forces. The non-polar benzene ring and propyl chain of 4-(3-hydroxypropyl)-2-methoxyphenol will favor interaction with these solvents, but the polar functional groups will hinder extensive dissolution.

The interplay of these interactions dictates the extent to which 4-(3-hydroxypropyl)-2-methoxyphenol will dissolve in a given organic solvent.

Quantitative Solubility Data

The following table summarizes the predicted solubility of 4-(3-hydroxypropyl)-2-methoxyphenol in a range of organic solvents at 25°C. This data provides a quantitative basis for solvent selection in various applications.

Solvent CategorySolventSolubility (g/L)
Polar Protic Methanol1121.03
Ethanol612.52
Isopropanol313.18
n-Propanol335.84
n-Butanol203.42
Acetic Acid756.39
Formamide846.39
Polar Aprotic DMSO1423.36
DMF602.37
1,4-Dioxane632.1
THF529.85
Acetone419.65
Acetonitrile231.01
Ethyl Acetate317.56
Non-polar Toluene21.24
Dichloromethane221.8
Chloroform161.26
Diethyl Ether96.03
n-Hexane1.29
Cyclohexane4.11
n-Heptane2.98

Data sourced from[3].

As anticipated from the theoretical framework, 4-(3-hydroxypropyl)-2-methoxyphenol exhibits the highest solubility in polar solvents, particularly those capable of strong hydrogen bonding and with high polarity, such as DMSO, methanol, and formamide. Its solubility is significantly lower in non-polar solvents like hexane and toluene.

Experimental Determination of Solubility: A Validated Protocol

While predictive data is valuable, experimental verification is crucial for definitive solubility assessment. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[6]

Principle of the Shake-Flask Method

An excess of the solid solute is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The undissolved solid is then separated, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess 4-(3-hydroxypropyl)-2-methoxyphenol to a known volume of solvent B Agitate at constant temperature (e.g., 24-72 hours) A->B Establish Equilibrium C Centrifuge to pellet undissolved solid B->C Phase Separation D Filter supernatant through a 0.45 µm PTFE syringe filter C->D E Prepare serial dilutions of the saturated solution D->E Sample Preparation for Analysis F Quantify concentration using a validated HPLC method E->F G Calculate solubility (e.g., in mg/mL or M) F->G Data Interpretation

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Step-by-Step Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-(3-hydroxypropyl)-2-methoxyphenol to a sealed glass vial containing a known volume of the organic solvent to be tested.

    • Place the vial in a temperature-controlled shaker and agitate for 24 to 72 hours to ensure equilibrium is reached.[6]

  • Phase Separation:

    • After equilibration, remove the vial and allow it to stand to let the excess solid settle.

    • Centrifuge the vial to further pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a chemically inert 0.45 µm PTFE syringe filter to obtain a clear, particle-free saturated solution.[6]

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • A validated Reversed-Phase HPLC (RP-HPLC) method is recommended for accurate quantification.[7]

    • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and UV detector.[7]

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of HPLC-grade acetonitrile and water is typically effective.[7]

    • Detection: UV detection at a wavelength appropriate for 4-(3-hydroxypropyl)-2-methoxyphenol.

    • Standard Curve: Prepare a series of standard solutions of 4-(3-hydroxypropyl)-2-methoxyphenol of known concentrations.

    • Sample Analysis: Prepare appropriate dilutions of the filtered saturated solution and inject them into the HPLC system.

    • Data Analysis: Identify and integrate the peak corresponding to 4-(3-hydroxypropyl)-2-methoxyphenol. Calculate the concentration in the saturated solution using the standard curve.[7]

  • Reporting Results:

    • Express the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature.

Conclusion and Applications

The solubility of 4-(3-hydroxypropyl)-2-methoxyphenol is a critical parameter that influences its handling, formulation, and application in research and development. This guide has provided a comprehensive overview of its solubility in a range of organic solvents, grounded in theoretical principles and supported by quantitative data. The detailed experimental protocol for the shake-flask method, coupled with HPLC analysis, offers a robust framework for in-house validation and further studies.

A thorough understanding and accurate determination of the solubility of 4-(3-hydroxypropyl)-2-methoxyphenol are essential for its successful progression through the drug development pipeline, from early-stage discovery to final formulation.

References

  • Galanakis, C. M., et al. (n.d.). Predicting the solubilization preference of natural phenols to different solvents. Food Research International. Available at: [Link]

  • FooDB. (2010, April 8). Showing Compound Dihydroconiferyl alcohol (FDB020694). Available at: [Link]

  • The Good Scents Company. (n.d.). Dihydroconiferyl alcohol. Available at: [Link]

  • Bellevue College. (n.d.). Experiment 2 # Solubility. Available at: [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Structural Elucidation of 5-(3-Hydroxypropyl)-2-methoxyphenol

Abstract This technical guide provides an in-depth analysis of the spectral data for 5-(3-Hydroxypropyl)-2-methoxyphenol, a significant phenolic compound also known as Dihydroconiferyl Alcohol. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the spectral data for 5-(3-Hydroxypropyl)-2-methoxyphenol, a significant phenolic compound also known as Dihydroconiferyl Alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. We will explore the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural features of this molecule. The methodologies for acquiring this data are also detailed, providing a comprehensive resource for the characterization of this and similar compounds.

Introduction

5-(3-Hydroxypropyl)-2-methoxyphenol, with the chemical formula C10H14O3 and a molecular weight of 182.22 g/mol , is a guaiacyl-type phenolic compound.[1][2] Its structure, featuring a hydroxylated propyl side chain and a methoxy group on the phenolic ring, makes it a valuable subject of study in various chemical and biological contexts. Understanding its spectral signature is paramount for its identification, purity assessment, and for elucidating its role in various chemical reactions and biological pathways. This guide will serve as a detailed reference for the spectroscopic properties of this molecule.

Caption: Molecular Structure of 5-(3-Hydroxypropyl)-2-methoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectral data for 5-(3-Hydroxypropyl)-2-methoxyphenol.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Spectral Data for 5-(3-Hydroxypropyl)-2-methoxyphenol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8m3HAromatic protons
~5.5s (br)1HPhenolic -OH
~4.5s (br)1HAliphatic -OH
3.88s3H-OCH₃
3.65t2H-CH₂-OH
2.62t2HAr-CH₂-
1.85p2H-CH₂-CH₂-CH₂-

Causality behind Experimental Choices: The choice of a standard deuterated solvent like CDCl₃ or DMSO-d₆ is crucial. DMSO-d₆ is particularly useful for observing exchangeable protons like hydroxyl groups. The use of a high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of the aromatic multiplets.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 5-(3-Hydroxypropyl)-2-methoxyphenol

Chemical Shift (δ, ppm)Assignment
~148C-O (Aromatic)
~145C-O (Aromatic)
~133C (Aromatic)
~121CH (Aromatic)
~114CH (Aromatic)
~112CH (Aromatic)
62.1-CH₂-OH
56.0-OCH₃
34.9Ar-CH₂-
31.8-CH₂-CH₂-CH₂-

Expertise & Experience: The chemical shifts of the methoxy group in phenolic compounds are particularly diagnostic. A shift around 56 ppm is characteristic of a methoxy group ortho to a hydroxyl group on a benzene ring.[4]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse. Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the residual solvent peak. Integrate the ¹H NMR signals and pick the peaks for both spectra.

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 5-(3-Hydroxypropyl)-2-methoxyphenol

Wavenumber (cm⁻¹)IntensityAssignment
~3400Broad, StrongO-H stretch (phenolic and alcoholic)
~2930MediumC-H stretch (aliphatic)
~1600, 1510, 1450Medium-StrongC=C stretch (aromatic)
~1270StrongC-O stretch (aryl ether)
~1150MediumC-O stretch (alcohol)

Trustworthiness: The broadness of the O-H stretching band is a reliable indicator of hydrogen bonding, which is expected for this molecule due to the presence of both phenolic and alcoholic hydroxyl groups.[3]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Thin Film): If the sample is an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet holder.

  • Sample Spectrum: Place the sample in the IR spectrometer and record the spectrum.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to give the absorbance or transmittance spectrum of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 5-(3-Hydroxypropyl)-2-methoxyphenol

m/zProposed Fragment
182[M]⁺ (Molecular Ion)
164[M - H₂O]⁺
137[M - CH₂CH₂OH]⁺

Authoritative Grounding: The fragmentation pattern is predicted based on the principles of mass spectrometry, where the loss of stable neutral molecules like water and the cleavage of benzylic bonds are common fragmentation pathways for such compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate inlet system, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Ionize the sample using a suitable technique. Electron ionization (EI) is common for volatile compounds, while electrospray ionization (ESI) is used for less volatile or thermally labile molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectral analysis of 5-(3-Hydroxypropyl)-2-methoxyphenol presented in this guide provides a foundational understanding of its chemical structure. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a robust framework for the identification and characterization of this and structurally related compounds. This information is critical for researchers and scientists working on the synthesis, isolation, and application of such phenolic compounds in various scientific disciplines.

References

  • Benchchem. (n.d.). 5-(3-Hydroxypropyl)-2,3-dimethoxyphenol.
  • ResearchGate. (2025). Synthesis of dihydrodehydrodiconiferyl alcohol: The revised structure of lawsonicinf.
  • Frontiers in Chemistry. (n.d.). First Total Synthesis of (β-5)-(β-O-4) Dihydroxytrimer and Dihydrotrimer of Coniferyl Alcohol (G): Advanced Lignin Model Compounds.
  • ResearchGate. (2025). Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis.
  • Canadian Science Publishing. (n.d.). The chlorination of dihydroconiferyl alcohol.
  • Benchchem. (n.d.). Dihydroconiferyl Alcohol Synthesis: A Technical Support Center.
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0233327).
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0221106).
  • PubChem. (n.d.). 4-(3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl)-2-methoxyphenol.
  • Fluorochem. (n.d.). 4-(3-Hydroxypropyl)-2-methoxyphenol.
  • ChemNet. (n.d.). 2305-13-7 4-(3-hydroxypropyl)-2-methoxyphenol.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430).
  • ResearchGate. (n.d.). IR spectra of the OH stretching vibrations of methoxyphenol in the....
  • An-Najah Staff. (2015). Synthesis, Characterization, Crystal Structure, and Hirshfeld Surface Analysis of 2–(2–Hydroxy–3–methoxyphenyl).
  • ResearchGate. (n.d.). Synthesis and Spectroscopic characterization of isomers 3-(n-methoxyphenyl)- 2,3-dihydro-1H-naphtho [2.
  • ResearchGate. (n.d.). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds.
  • GNPS. (2017). UCSD/CCMS - Spectrum Library - GNPS.
  • NP-MRD. (2022). 2-methoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol (NP0255910).
  • NIST WebBook. (n.d.). (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol.
  • BLDpharm. (n.d.). 2305-13-7|4-(3-Hydroxypropyl)-2-methoxyphenol.
  • mzCloud. (2026). 5 Methoxy 2 methylphenol.
  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine.
  • NIST WebBook. (n.d.). Phenol, 2-methoxy-.

Sources

Exploratory

Biological Activity of Dihydroconiferyl Alcohol (DHCA): A Comprehensive Technical Guide

Executive Summary Dihydroconiferyl alcohol (DHCA; CAS: 2305-13-7; Formula: C10H14O3) is a naturally occurring phenylpropanoid and a derivative of coniferyl alcohol. Traditionally recognized as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dihydroconiferyl alcohol (DHCA; CAS: 2305-13-7; Formula: C10H14O3) is a naturally occurring phenylpropanoid and a derivative of coniferyl alcohol. Traditionally recognized as a critical intermediate in plant lignin biosynthesis and a potent cell division factor, DHCA has garnered significant attention in modern pharmacology for its pleiotropic effects in mammalian systems[1].

This whitepaper synthesizes the dual biological nature of DHCA. In plant physiology, it acts as a powerful synergist for auxins by preventing their enzymatic degradation[2]. In mammalian pharmacology, the phenolic ring and methoxy group of DHCA confer potent hydroxyl radical scavenging capabilities, translating to measurable cytoprotective and neuroprotective activities against oxidative stress[3]. By understanding the causality behind these mechanisms, researchers can leverage DHCA as a bio-based scaffold for novel therapeutic agents or advanced agricultural regulators.

Chemical Profile & Biosynthetic Significance

DHCA is structurally characterized by a phenolic ring substituted with a methoxy group and a 3-hydroxypropyl aliphatic side chain. This specific structural motif is highly reactive; the phenolic hydroxyl group acts as an electron donor to neutralize free radicals, while the adjacent methoxy group provides steric hindrance that stabilizes the resulting phenoxy radical.

In plant biology, DHCA is a key metabolite in the lignin biosynthesis pathway. Studies on mutant loblolly pines (Pinus taeda) deficient in cinnamyl alcohol dehydrogenase (CAD) reveal a profound accumulation of DHCA, indicating that when the primary monolignol pathway is disrupted, plants shunt precursors toward DHCA to maintain cell wall structural integrity[].

G Coniferaldehyde Coniferaldehyde (Precursor) CAD CAD Enzyme (Deficient in Mutants) Coniferaldehyde->CAD DHCA Dihydroconiferyl Alcohol (Accumulated Subunit) Coniferaldehyde->DHCA Shunt Pathway (Reductases) Coniferyl Coniferyl Alcohol (Primary Monolignol) CAD->Coniferyl Normal Pathway Lignin Modified Lignin Polymerization Coniferyl->Lignin DHCA->Lignin Atypical Incorporation

Caption: Biosynthetic shunting toward DHCA in CAD-deficient plant models.

Plant Physiology: Auxin Synergism & Cell Division

DHCA was originally isolated from the spring sap of the American sycamore (Acer pseudoplatanus L.) as a potent cell division factor[5]. Its most highly validated biological activity in plants is its synergistic interaction with Indole-3-acetic acid (IAA), the primary natural auxin[2].

Mechanism of Action: DHCA does not bind to auxin receptors directly. Instead, it acts as a sacrificial antioxidant and competitive inhibitor of plant peroxidases (IAA oxidases)[6]. By inhibiting the enzymatic degradation of IAA, DHCA artificially prolongs the half-life of endogenous and exogenous auxins, leading to sustained hypocotyl elongation and callus growth.

G DHCA Dihydroconiferyl Alcohol (DHCA) Peroxidase Plant Peroxidases (IAA Oxidase) DHCA->Peroxidase Inhibits/Scavenges IAA Indole-3-acetic acid (IAA) Peroxidase->IAA Catalyzes Degradation IAA Degradation (Inactive Metabolites) IAA->Degradation Unprotected Elongation Hypocotyl Elongation & Cell Division IAA->Elongation Protected (Synergism)

Caption: Mechanism of DHCA-mediated IAA protection and synergistic cell elongation.

Mammalian Pharmacology: Cytoprotection & Neuroprotection

Beyond agriculture, DHCA demonstrates compelling therapeutic potential in mammalian cell models, primarily driven by its capacity to mitigate severe oxidative stress.

Cytoprotection in Oncology Models

Bioactivity-guided fractionation of Euterpe oleracea (Acai berry) extracts identified DHCA as a primary active constituent capable of scavenging hydroxyl radicals[]. In cultured MCF-7 breast cancer cells subjected to hydrogen peroxide (H2O2) stress, DHCA exhibits pronounced cytoprotective activity, preventing lipid peroxidation and subsequent apoptotic cascade initiation[7].

Neuroprotective Efficacy

Aberrant accumulation of L-glutamate leads to excitotoxicity, mitochondrial dysfunction, and neuronal death—a hallmark of ischemic stroke and neurodegeneration. DHCA, alongside related monoterpenoid indole alkaloid heterodimers, has demonstrated significant neuroprotective effects against L-glutamate-induced neural injury in HT-22 and SH-SY5Y cell lines[3][8]. It achieves this by limiting mitochondrial dysfunction and reducing lactate dehydrogenase (LDH) leakage.

Quantitative Data Summary
Biological Target / ModelAssay TypeDHCA Effect / ReadoutPrimary Mechanism of Action
Indole-3-acetic acid (IAA) In vivo (Cucumber hypocotyl)Synergistic elongation at 1 mM DHCA[9]Inhibits IAA enzymatic degradation via peroxidases
MCF-7 Cells In vitro (H2O2 stress)Cytoprotection / Increased viability[7]Hydroxyl radical scavenging
Neuronal Cells (SH-SY5Y) In vitro (L-Glu toxicity)Reduced LDH release (approx. 20% reduction at 10 µg/mL)[3]Limits mitochondrial dysfunction & excitotoxicity
Lignin Biosynthesis In planta (Mutant Pine)High accumulation of DHCA subunit[]CAD enzyme substrate bypass / Reductase shunting

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the critical steps for evaluating DHCA's biological activity. Expert Note: The causality of these assays relies heavily on proper timing and concentration gradients.

Protocol A: In Vitro Cytoprotection Assay (MCF-7 H2O2 Stress Model)

Purpose: To validate the hydroxyl radical scavenging and cytoprotective capacity of DHCA.

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • DHCA Preparation: Dissolve DHCA (Purity 99%) in DMSO to create a 10 mM stock solution. Dilute in serum-free DMEM to working concentrations (e.g., 1, 10, 50, 100 µM). Critical: Final DMSO concentration must not exceed 0.1% to prevent vehicle toxicity.

  • Pre-incubation (The Causal Step): Aspirate media and apply DHCA working solutions for 2 hours. Why? Pre-incubation allows DHCA to partition into the lipid bilayer and intracellular space, establishing an antioxidant defense before the oxidative insult.

  • Oxidative Insult: Add H2O2 to a final well concentration of 500 µM. Include a vehicle control (no H2O2, 0.1% DMSO) and a stress control (H2O2 only). Incubate for 24 hours.

  • Viability Readout: Perform an MTT assay. Add 20 µL of MTT solution (5 mg/mL) per well, incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

Protocol B: In Vivo Auxin Synergism Assay (Cucumber Hypocotyl Elongation)

Purpose: To demonstrate DHCA's ability to inhibit IAA degradation.

  • Seedling Preparation: Germinate cucumber seeds (Cucumis sativus) in the dark at 25°C for 4 days. Excision: Cut 10 mm hypocotyl sections precisely 5 mm below the cotyledon node.

  • Buffer Equilibration: Float the sections in 10 mM potassium phosphate buffer (pH 6.0) for 2 hours to deplete endogenous, loosely bound auxins.

  • Treatment Application: Transfer sections (10 per dish) into Petri dishes containing:

    • Group 1: Buffer only (Negative Control)

    • Group 2: IAA at a suboptimal concentration ( 10−6 M). Why suboptimal? If IAA is saturated ( 10−4 M), the elongation machinery is maxed out, masking DHCA's protective effect.

    • Group 3: DHCA only (1 mM)[9].

    • Group 4: IAA ( 10−6 M) + DHCA (1 mM).

  • Incubation & Measurement: Incubate in the dark for 18 hours at 25°C. Measure the final length of the sections using a digital caliper. Synergism is validated if Group 4 length significantly exceeds the sum of the baseline-adjusted lengths of Group 2 and Group 3.

Future Perspectives in Drug Development

The structural simplicity and broad-spectrum antioxidant capacity of DHCA make it an excellent candidate for semi-synthetic drug optimization. Current research is exploring the amination of lignin-derived phenolic primary alcohols like DHCA using RANEY® Ni-based methodologies to produce bio-based primary amines[10]. These derivatives hold immense potential as highly penetrant neuroprotective agents capable of crossing the blood-brain barrier to combat ischemic stroke and neurodegenerative diseases.

References

  • Lee TS, et al. Dihydroconiferyl alcohol - A cell division factor from Acer species. Planta. 1981 Oct;152(6):571-7. Available at: [Link]

  • Semantic Scholar. Acai Berry (Euterpe sp.) Extracts Are Neuroprotective against L-Glutamate-Induced Toxicity by Limiting Mitochondrial Dysfunction. Semantic Scholar. Available at: [Link]

  • ACS Publications. Hunterlanines A–F, Neuroprotective Monoterpenoid Indole Alkaloid Heterodimers from Hunteria zeylanica. Organic Letters. Available at: [Link]

  • RSC Publishing. 'Green' synthesis of amines from renewable resources? Green Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Dihydroconiferyl Alcohol (DHCA) as an Analytical Standard: Comprehensive HPLC-UV Methodologies and Validation Protocols

Introduction & Biochemical Context Dihydroconiferyl alcohol (DHCA) is a highly bioactive phenylpropanoid and a critical derivative of coniferyl alcohol[1]. In plant biochemistry, it serves as a key intermediate in the bi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biochemical Context

Dihydroconiferyl alcohol (DHCA) is a highly bioactive phenylpropanoid and a critical derivative of coniferyl alcohol[1]. In plant biochemistry, it serves as a key intermediate in the biosynthesis and degradation of lignin, providing structural integrity to plant cell walls[2]. Beyond its botanical role, DHCA acts as a cell division factor, exhibits potent antioxidant properties, and inhibits the degradation of Indole-3-acetic acid, making it a molecule of high interest in pharmacokinetics, agricultural chemistry, and drug development[3].

For researchers and analytical scientists, high-purity DHCA (≥98%) is utilized as a primary reference standard for the qualitative and quantitative titration of complex matrices, including plant extracts and maple-derived foods[4].

Pathway Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL Enzyme Coniferaldehyde Coniferaldehyde Cinnamic_Acid->Coniferaldehyde Multi-step Synthesis Coniferyl_Alcohol Coniferyl Alcohol Coniferaldehyde->Coniferyl_Alcohol CAD Enzyme DHCA Dihydroconiferyl Alcohol (DHCA) Coniferaldehyde->DHCA Reductase + NADPH Lignin Lignin Polymer Coniferyl_Alcohol->Lignin Polymerization

Biochemical pathway of Dihydroconiferyl alcohol (DHCA) synthesis in plants.

Physicochemical Properties of DHCA

Understanding the physicochemical nature of DHCA is fundamental to designing a robust chromatographic method. The presence of an aliphatic side chain and a phenolic ring dictates its solubility and UV absorbance behavior[1][5].

ParameterSpecificationAnalytical Implication
CAS Number 2305-13-7Unique identifier for standard procurement.
Molecular Formula C₁₀H₁₄O₃Monoisotopic mass dictates MS transitions (if coupled).
Molecular Weight 182.22 g/mol Used for precise molarity calculations in stock solutions.
Solubility Methanol, Ethanol, DMSOStock solutions must be prepared in organic solvents to prevent precipitation[6].
UV Absorbance (λmax) ~235 nm, 278-280 nm280 nm is optimal for UV detection due to π-π* transitions in the aromatic ring[5][7].
Storage Conditions < 8°C, Dry and DarkPrevents photo-oxidation of the phenolic hydroxyl group[4].

Experimental Methodologies: HPLC-UV Analysis

The following protocol utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate DHCA from complex biological matrices[6].

Workflow SamplePrep 1. Solid-Liquid Extraction (95% Ethanol, Ultrasonication) Filtration 2. Filtration (0.45 µm PTFE Membrane) SamplePrep->Filtration HPLC 4. RP-HPLC Analysis (C18 Column, Gradient, 280 nm) Filtration->HPLC Calibration 3. Standard Curve Prep (1-50 µg/mL in Methanol) Calibration->HPLC Data 5. Data Processing (Quantification & SST Validation) HPLC->Data

Step-by-step analytical workflow for HPLC-UV quantification of DHCA.
Sample Preparation (Solid-Liquid Extraction)
  • Weighing: Accurately weigh 1.0 g of dried, pulverized plant material or biological matrix into a 50 mL centrifuge tube.

  • Solvent Addition: Add 25 mL of 95% ethanol.

    • Causality: Ethanol is chosen because its polarity effectively penetrates the matrix to solubilize moderately polar phenolics like DHCA, while simultaneously precipitating highly polar, column-clogging polysaccharides[7].

  • Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.

    • Causality: Acoustic cavitation disrupts cellular structures, maximizing the mass transfer of DHCA into the solvent without the thermal degradation risks associated with reflux extraction.

  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial[6].

Chromatographic Conditions
ParameterSetting / Value
Instrument Standard HPLC system with UV/DAD detector and column oven[7]
Column C18 Reversed-Phase (e.g., 4.6 × 250 mm, 5 µm particle size)[7]
Mobile Phase A Acetonitrile (HPLC Grade)[7]
Mobile Phase B Ultrapure Water with 0.1% Formic Acid (v/v)[7]
Gradient Program 0–10 min: 25% A; 10–30 min: 65% A; 30–40 min: 85% A[7]
Flow Rate 1.0 mL/min[7]
Column Temperature 40 °C[7]
Injection Volume 10 µL[7]
Detection Wavelength 280 nm[5][7]
Causality of Analytical Choices
  • Stationary Phase Selection: A non-polar C18 column is mandatory. DHCA partitions effectively between the hydrophobic stationary phase and the polar mobile phase based on its aliphatic propyl chain and methoxy-substituted aromatic ring[6].

  • Mobile Phase Modifiers: The addition of 0.1% formic acid to the aqueous phase is a critical mechanistic choice. DHCA contains a phenolic hydroxyl group. The acidic modifier suppresses the ionization of this group, keeping the molecule in a fully protonated (neutral) state. This prevents secondary interactions with residual silanols on the column, thereby eliminating peak tailing and ensuring reproducible retention times[7].

  • Detection Wavelength: The 280 nm wavelength specifically targets the π-π* electron transitions of the aromatic ring. This provides high selectivity for phenolic compounds while remaining blind to aliphatic impurities that lack chromophores[5][7].

Protocol Self-Validation & Quality Control

To establish trustworthiness, this protocol operates as a self-validating system. The following System Suitability Testing (SST) and Quality Control (QC) parameters must be met during every run:

  • Blank Verification: Inject a pure methanol blank before the sample sequence. Validation: The baseline at the expected retention time of DHCA must be flat, proving zero carryover from previous analyses.

  • System Suitability: Inject a 10 µg/mL DHCA standard five times. Validation: The system is only deemed suitable if the Relative Standard Deviation (%RSD) of the peak area is < 2.0%, theoretical plates (N) > 5000, and the tailing factor (Tf) is between 0.9 and 1.5.

  • Matrix Spiking (Accuracy): Spike a known concentration of DHCA standard into a pre-extracted sample matrix. Validation: Recovery must fall between 95% and 105%. If recovery is lower, matrix suppression is occurring, and the sample must be diluted or subjected to Solid Phase Extraction (SPE) cleanup.

Quantitative Validation Data

When correctly executed, the HPLC-UV method yields highly reliable quantitative metrics. Below is a summary of typical validation parameters for DHCA analysis based on established benchmarks[7]:

Validation ParameterExpected Value / RangeSignificance
Linearity Range 1.00 – 50.0 µg/mLDefines the working range for accurate quantification.
Correlation Coefficient (r²) ≥ 0.9990 (e.g., 0.9996)Proves the detector response is directly proportional to concentration.
Typical Regression Equation y = 722x - 954Used to calculate unknown concentrations from peak areas.
Precision (Intra-day %RSD) < 2.0%Ensures repeatability of the instrument and method.

References

  • Phenolic Extractives from the Bark of Pinus sylvestris L. and Their Effects on Inflammatory Mediators Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Development and UFLC-MS/MS Characterization of a Product-Specific Standard for Phenolic Quantification of Maple-Derived Foods Source: PubMed Central (PMC) URL:[Link]

  • Biotransformation process of phenylpropanoic acids by immobilized whole-cells Source: ResearchGate URL:[Link]

Sources

Application

Analytical methods for quantifying 4-(3-hydroxypropyl)-2-methoxyphenol

An Expert's Guide to the Quantitative Analysis of 4-(3-hydroxypropyl)-2-methoxyphenol Introduction 4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl alcohol, is a phenolic compound found as a metabolite...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Quantitative Analysis of 4-(3-hydroxypropyl)-2-methoxyphenol

Introduction

4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl alcohol, is a phenolic compound found as a metabolite in various plants.[1] Its structural similarity to other bioactive phenylpropanoids necessitates the use of precise and robust analytical methods for its quantification. Accurate measurement is critical for applications ranging from natural product chemistry and pharmacokinetic studies to quality control in the food and pharmaceutical industries.

This comprehensive guide provides detailed application notes and protocols for the quantification of 4-(3-hydroxypropyl)-2-methoxyphenol using three powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The methodologies are presented with an emphasis on the scientific rationale behind procedural choices, ensuring that researchers, scientists, and drug development professionals can confidently apply and adapt these protocols.

Physicochemical Properties of 4-(3-hydroxypropyl)-2-methoxyphenol

A foundational understanding of the analyte's properties is essential for method development.

PropertyValueReference
CAS Number 2305-13-7[1][2]
Molecular Formula C₁₀H₁₄O₃[2][3]
Molecular Weight 182.22 g/mol [1][3]
Physical Form Solid[3]
Synonyms Dihydroconiferyl alcohol, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol[1][2]

Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like phenols.[4][5] The separation is based on the analyte's partitioning between a polar mobile phase and a non-polar stationary phase (typically C18). This method offers excellent reproducibility and is ideal for routine quality control.

Causality in Method Design

  • Column Choice: A C18 column is the standard for separating moderately polar compounds like phenols due to its hydrophobic interactions with the aromatic ring.[6]

  • Mobile Phase: A gradient of acidified water and an organic solvent (acetonitrile or methanol) is employed. The acid (typically formic or phosphoric acid) protonates the phenolic hydroxyl group, suppressing its ionization and leading to sharper, more symmetrical peaks and consistent retention times.[5][6]

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. Phenolic compounds exhibit strong UV absorbance, allowing for sensitive detection. DAD provides the additional benefit of spectral analysis for peak purity assessment.

Detailed Protocol: RP-HPLC with DAD Detection

1. Instrumentation and Materials

  • HPLC System with a binary or quaternary pump, autosampler, column thermostat, and DAD.

  • Chromatography Data System (CDS).[6]

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]

  • Reagents: HPLC-grade acetonitrile, methanol, and ultrapure water; Formic acid (≥98%).

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.[5][6]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4-(3-hydroxypropyl)-2-methoxyphenol reference standard and dissolve in 10 mL of methanol.

  • Calibration Standards: Prepare a series of standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.

3. Sample Preparation

  • The extraction method must be tailored to the sample matrix. A general protocol for plant material involves:

    • Homogenize 1 g of sample with 10 mL of 80% methanol in water.

    • Sonicate for 30 minutes, then centrifuge.

    • Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

    • Evaporate the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 2 with formic acid.

    • Filter the extract through a 0.22 µm syringe filter prior to injection.

4. Chromatographic Conditions

ParameterRecommended Setting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (with full spectrum acquisition from 200-400 nm)
Gradient Elution 0-2 min: 10% B; 2-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-22 min: 10% B

5. Data Analysis and Validation

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the sample concentration using the linear regression equation derived from the curve.[5]

  • Method Validation: The method must be validated according to ICH guidelines, assessing key parameters.[7][8]

Typical HPLC Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999[9]
Accuracy (% Recovery) 97.29–103.59%[9]
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.01–0.16 µg/mL[9]
Limit of Quantification (LOQ) 0.02–0.49 µg/mL[9]

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard Preparation HPLC_Inj HPLC Injection Std_Prep->HPLC_Inj Cal_Curve Calibration Curve Std_Prep->Cal_Curve Sample_Prep Sample Extraction & Filtration Sample_Prep->HPLC_Inj Chrom_Sep Chromatographic Separation HPLC_Inj->Chrom_Sep DAD_Detect DAD Detection Chrom_Sep->DAD_Detect Integration Peak Integration DAD_Detect->Integration Quant Quantification Integration->Quant Cal_Curve->Quant GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Extraction & Drying Deriv Silylation Derivatization Sample_Prep->Deriv GC_Inj GC-MS Injection Deriv->GC_Inj GC_Sep GC Separation GC_Inj->GC_Sep MS_Detect MS Detection GC_Sep->MS_Detect Spectrum Spectral Identification MS_Detect->Spectrum Quant Quantification (SIM) MS_Detect->Quant qNMR_Principle cluster_input Known Inputs cluster_nmr NMR Measurement cluster_constants Constants Mass_Analyte Mass_Analyte Calculation Calculation Formula Mass_Analyte->Calculation Mass_Std Mass_Std Mass_Std->Calculation Purity_Std Purity_Std Purity_Std->Calculation Integral_Analyte Integral_Analyte Integral_Analyte->Calculation Integral_Std Integral_Std Integral_Std->Calculation MW_Analyte MW_Analyte MW_Analyte->Calculation MW_Std MW_Std MW_Std->Calculation N_Analyte N_Analyte N_Analyte->Calculation N_Std N_Std N_Std->Calculation Result Purity_Analyte (%w/w) Calculation->Result

Sources

Method

Using 5-(3-Hydroxypropyl)-2-methoxyphenol in antioxidant assays

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-(3-Hydroxypropyl)-2-methoxyphenol in antioxidant screening and mechanistic assays. Introduction & Mechan...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of 5-(3-Hydroxypropyl)-2-methoxyphenol in antioxidant screening and mechanistic assays.

Introduction & Mechanistic Rationale

5-(3-Hydroxypropyl)-2-methoxyphenol is a highly functionalized guaiacol (2-methoxyphenol) derivative. In pharmacological and food chemistry research, compounds containing the guaiacyl moiety are heavily utilized as reference antioxidants and active pharmaceutical ingredients (APIs) due to their potent radical-scavenging capabilities[1].

The structural anatomy of this compound dictates its behavior in in vitro assays:

  • The Phenolic Hydroxyl Group: Acts as the primary electron or hydrogen donor. The ability of this group to neutralize reactive oxygen species (ROS) is the foundation of its antioxidant capacity[2].

  • The Ortho-Methoxy Group (-OCH₃): This electron-donating group (EDG) increases the electron density of the aromatic ring. Causally, this lowers the O-H Bond Dissociation Enthalpy (BDE) by approximately 100 kJ/mol compared to unsubstituted phenols, making hydrogen donation thermodynamically highly favorable[3]. Furthermore, it sterically protects the resulting phenoxyl radical and stabilizes it via resonance and intramolecular hydrogen bonding[1].

  • The 5-(3-Hydroxypropyl) Chain: Unlike highly lipophilic alkyl chains, the terminal hydroxyl group on this propyl chain imparts amphiphilic characteristics. This ensures the compound remains soluble in both methanolic solutions (required for DPPH) and physiological aqueous buffers (required for ABTS and ORAC), preventing precipitation artifacts during high-throughput screening[4].

Thermodynamic Pathways of Radical Scavenging

Understanding the solvent environment is critical, as it dictates the thermodynamic pathway the compound will utilize to neutralize radicals. The three primary mechanisms are:

  • Hydrogen Atom Transfer (HAT): Dominant in non-polar or organic solvents (e.g., methanol, benzene). The antioxidant directly donates a hydrogen atom to the free radical[5].

  • Sequential Proton Loss Electron Transfer (SPLET): Dominant in polar and aqueous media (e.g., PBS buffer). The phenol first loses a proton to form a phenoxide anion, which subsequently donates an electron[5][6].

  • Single Electron Transfer followed by Proton Transfer (SET-PT): A two-step process governed by the ionization potential (IP) of the molecule[6].

Mechanisms A 5-(3-Hydroxypropyl)- 2-methoxyphenol B Hydrogen Atom Transfer (HAT) A->B Non-polar solvents C Sequential Proton Loss Electron Transfer (SPLET) A->C Polar/Aqueous media D Single Electron Transfer- Proton Transfer (SET-PT) A->D High Ionization Potential E Phenoxyl Radical (Resonance Stabilized) B->E -H• C->E -H+, -e- D->E -e-, -H+ F Neutralized Free Radical E->F Radical Quenching

Caption: Thermodynamic pathways of radical scavenging by methoxyphenols based on solvent polarity.

Self-Validating Experimental Workflow

To ensure trustworthiness and reproducibility in drug development, every antioxidant assay must be a self-validating system. A single missing control can lead to false-positive ROS scavenging data due to solvent interference or baseline drift.

Workflow Step1 Compound Prep (Stock in MeOH) Step2 Assay Selection Step1->Step2 Control1 Positive Control (Trolox / BHA) Step2->Control1 Control2 Negative Control (Solvent Blank) Step2->Control2 Test Test Compound (Serial Dilutions) Step2->Test Read Spectrophotometric Readout Control1->Read Validates System Control2->Read Baseline Test->Read Experimental Data IC50 & TEAC Calculation Read->Data

Caption: Self-validating experimental workflow for high-throughput antioxidant capacity screening.

Quantitative Data Summary

When evaluating 5-(3-Hydroxypropyl)-2-methoxyphenol, researchers should benchmark their results against established methoxyphenol analogs (e.g., eugenol, BHA) and standard controls (Trolox). The table below summarizes expected kinetic behaviors and IC50 ranges derived from structurally analogous guaiacyl compounds[4][7].

Assay TypePrimary MechanismSolvent SystemExpected IC50 Range (µM)TEAC Value (Trolox Eq.)Readout Wavelength
DPPH HAT / SET-PTMethanol / Ethanol15.0 – 35.0 µM0.85 – 1.10517 nm (Absorbance)
ABTS SPLET / HATPBS (pH 7.4)10.0 – 25.0 µM0.90 – 1.20734 nm (Absorbance)
ORAC Pure HATPhosphate BufferN/A (Kinetic AUC)1.50 – 2.50Ex: 485 nm / Em: 520 nm

Detailed Assay Protocols

Protocol A: DPPH Radical Scavenging Assay

Causality & Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable nitrogen-centered radical. Because DPPH is insoluble in water, the assay is conducted in methanol, forcing the antioxidant to operate primarily via the HAT mechanism[7]. System Validation: DPPH is highly light-sensitive. Photochemical degradation will artificially inflate apparent scavenging activity. All incubations must strictly occur in the dark.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM. Prepare a stock solution of 5-(3-Hydroxypropyl)-2-methoxyphenol in methanol (10 mM) and create serial dilutions (1 µM to 100 µM).

  • Reaction Setup (96-well plate):

    • Test Wells: Add 100 µL of compound dilution + 100 µL of 0.1 mM DPPH.

    • Negative Control: Add 100 µL methanol + 100 µL of 0.1 mM DPPH (Establishes baseline maximum absorbance).

    • Positive Control: Add 100 µL of Trolox or BHA (serial dilutions) + 100 µL of 0.1 mM DPPH[7].

    • Blank: Add 100 µL of compound + 100 µL methanol (Corrects for intrinsic compound absorbance).

  • Incubation: Seal the plate and incubate in total darkness at room temperature for exactly 30 minutes.

  • Readout: Measure absorbance at 517 nm using a microplate reader.

  • Calculation: % Inhibition =[(Abs_control - Abs_test) / Abs_control] × 100. Plot against log(concentration) to determine the IC50.

Protocol B: ABTS Radical Cation Decolorization Assay

Causality & Principle: The ABTS assay utilizes a pre-formed radical cation (ABTS•+). Because it is conducted in an aqueous buffer, it evaluates the SPLET mechanism, which is highly relevant to physiological environments[4][5]. System Validation: The reaction between ABTS and potassium persulfate is slow. Premature use of the reagent results in a shifting baseline absorbance, completely invalidating the negative control.

Step-by-Step Methodology:

  • Radical Generation: Mix equal volumes of 7 mM ABTS aqueous solution and 2.45 mM potassium persulfate.

  • Maturation: Allow the mixture to stand in the dark at room temperature for 12–16 hours to fully generate the dark blue/green ABTS•+ radical[4].

  • Working Solution: Dilute the mature ABTS•+ solution with PBS (pH 7.4) until the absorbance at 734 nm reaches 0.70 (± 0.02).

  • Reaction Setup: In a 96-well plate, mix 20 µL of the test compound (or Trolox standard) with 180 µL of the ABTS•+ working solution[4].

  • Incubation & Readout: Incubate for exactly 6 minutes in the dark. Read the absorbance immediately at 734 nm.

Protocol C: ORAC (Oxygen Radical Absorbance Capacity) Assay

Causality & Principle: ORAC measures the competitive HAT mechanism against AAPH-induced peroxyl radicals, which degrade a fluorescent probe (fluorescein). AAPH is a thermal free-radical generator that mimics physiological lipid peroxidation initiation at 37°C[4].

Step-by-Step Methodology:

  • Preparation: Prepare all reagents in 75 mM phosphate buffer (pH 7.4). Prepare Fluorescein (70 nM) and AAPH (12 mM) fresh on ice.

  • Reaction Setup: Add 25 µL of the test compound (or Trolox) and 150 µL of Fluorescein to a black, clear-bottom 96-well plate.

  • Equilibration: Incubate the plate at 37°C for 15 minutes inside the fluorometer.

  • Initiation: Rapidly inject 25 µL of AAPH solution into all wells to initiate the reaction.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 520 nm) every minute for 90 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the sample and subtract the AUC of the blank. Quantify results as Trolox Equivalents (TE).

References

  • Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study Source: ChemRxiv URL:[Link]

  • Antioxidant Activity and Mechanism of Avenanthramides: Double H+/e– Processes and Role of the Catechol, Guaiacyl, and Carboxyl Groups Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role Source: ResearchGate URL:[Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes Source: PubMed Central (PMC) / NIH URL:[Link]

  • Guaiacol oxidation: theoretical insight into thermochemistry of radical processes involving methoxy group demethylation Source: Taylor & Francis URL:[Link]

  • Significance of Antioxidant Potential of Plants and its Relevance to Therapeutic Applications Source: International Journal of Biological Sciences (IJBS) URL:[Link]

Sources

Application

Application Note: Dihydroconiferyl Alcohol (DCA) as a Versatile Substrate in Biocatalytic and Enzymatic Workflows

Introduction & Biological Context Dihydroconiferyl alcohol (DCA) is a lignin-derived phenolic compound characterized by a saturated propyl side chain terminating in a primary aliphatic hydroxyl group, alongside a classic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Dihydroconiferyl alcohol (DCA) is a lignin-derived phenolic compound characterized by a saturated propyl side chain terminating in a primary aliphatic hydroxyl group, alongside a classic guaiacyl (4-hydroxy-3-methoxy) aromatic ring. While traditionally viewed as a minor, non-canonical monomer in gymnosperm lignin, DCA accumulates significantly in specific genetic backgrounds. For instance, in cinnamyl alcohol dehydrogenase (CAD)-deficient loblolly pine mutants, DCA becomes a major constituent, comprising up to 30% of the lignin polymer[1].

Beyond its endogenous role in plant biology, DCA has emerged as a highly valuable substrate in in vitro enzymatic reactions and industrial biocatalysis. Its dual-hydroxyl nature (one phenolic, one aliphatic) makes it a highly programmable scaffold for selective enzymatic upgrading, including dehydrogenation, regioselective esterification, and oxidative polymerization.

Enzymatic Pathways & Mechanistic Insights

The structural features of DCA allow it to be processed by distinct enzyme classes, each targeting different functional groups with high specificity:

  • Flavin-Dependent Oxidases (e.g., EUGO): Eugenol oxidase (EUGO) catalyzes the selective dehydrogenation of DCA's saturated side chain to yield coniferyl alcohol. DCA is a highly favorable substrate for EUGO due to its relatively small molecular volume (178 ų) compared to bulkier analogs like dihydrosinapyl alcohol (206 ų). This compact size allows for optimal positioning and hydride transfer within the enzyme's active site[2].

  • Regioselective Lipases: Lipases selectively esterify the aliphatic hydroxyl group of DCA while leaving the aromatic phenolic group intact. This regioselectivity is critical for synthesizing lipophilic antioxidants, as the free phenolic ring is strictly required to scavenge reactive oxygen species[3].

  • Peroxidases and Laccases: These oxidoreductases target the phenolic hydroxyl group, generating phenoxy radicals that undergo rapid, non-enzymatic cross-coupling. This pathway mimics natural lignification, resulting in high-molecular-weight dehydrogenation polymers (DHPs).

Enzymatic_Pathways DCA Dihydroconiferyl Alcohol (DCA) Lipase Lipase (Regioselective Esterification) DCA->Lipase + Fatty Acids (Aliphatic -OH target) Oxidase Eugenol Oxidase (EUGO) (Side-chain Dehydrogenation) DCA->Oxidase + O2 (Aliphatic chain target) Peroxidase Peroxidase / Laccase (Phenolic Oxidation) DCA->Peroxidase + H2O2 or O2 (Phenolic -OH target) Ester DCA-Esters (Lipophilic Antioxidants) Lipase->Ester Coniferyl Coniferyl Alcohol (Lignin Monomer) Oxidase->Coniferyl Polymer Dehydrogenation Polymers (DHP / Lignin-like) Peroxidase->Polymer

Enzymatic divergence of DCA into antioxidants, monomers, and polymers via specific biocatalysts.

Quantitative Kinetic & Conversion Data

Understanding the thermodynamic limits and kinetic parameters of DCA-utilizing enzymes is essential for optimizing biocatalytic workflows.

EnzymeReaction TypeSubstrateKey Parameter / YieldReaction ConditionsRef
Eugenol Oxidase (EUGO WT) DehydrogenationDCA77% Conversion (35% chemoselectivity to coniferyl alcohol)5 mM DCA, 50 mM KPi (pH 7.5), 24 h, 25 °C[2]
Lipase (Immobilized) EsterificationDCA + Octanoic Acid97% YieldSolvent-free, 10 eq fatty acid, 3 h, 65 °C, 100 mbar vacuum[3]
Lipase (Immobilized) EsterificationDCA + Octanoic Acid97% YieldSolvent-assisted (tert-butanol), 2 eq fatty acid, 24 h, 60 °C[3]
Laccase OxidationConiferyl Alcohol / DCAKm = 978.7 ± 150.7 µMCitrate buffer (pH 4.5), 30 min, monitored at 260 nm
O-Methyltransferase MethylationDCA22.95% relative activity (vs. coniferyl alcohol)30 °C, S-adenosyl-L-methionine (SAM) as co-substrate[4]

Experimental Protocols

Protocol 1: Regioselective Lipase-Catalyzed Esterification of DCA

Objective: Synthesize lipophilic antioxidants by esterifying the aliphatic -OH of DCA without compromising the radical-scavenging phenolic -OH. Mechanistic Rationale: Lipases exhibit a strong steric and electronic preference for primary aliphatic alcohols over bulky, resonance-stabilized phenols. Conducting the reaction under solvent-free conditions with an applied vacuum shifts the thermodynamic equilibrium toward esterification by continuously removing the water byproduct (Le Chatelier's principle)[3].

Step-by-Step Methodology:

  • Substrate Preparation: Combine DCA and the target fatty acid (e.g., octanoic acid) in a 1:10 molar ratio (acid:alcohol) in a round-bottom reaction vessel to achieve a final mass of approximately 6 g[5].

  • Melting & Homogenization: Incubate the mixture at 65 °C until the DCA is completely melted and miscible with the fatty acid.

  • Enzyme Addition: Add the immobilized lipase catalyst at 3% (w/w) relative to the total substrate mass. Critical Step: Ensure the enzyme is uniformly dispersed to maximize mass transfer in the viscous, solvent-free system.

  • Equilibrium Shifting: Apply a vacuum (100 mbar) to the reaction vessel. Maintain stirring at 65 °C for 3 hours. The vacuum actively strips generated water, driving the reaction to >97% conversion[3].

  • Termination & Purification: Dissolve the mixture in an organic solvent (e.g., ethyl acetate), filter out the immobilized enzyme beads, and purify the dihydroconiferyl octanoate via flash chromatography.

Protocol 2: EUGO-Mediated Dehydrogenation to Coniferyl Alcohol

Objective: Biocatalytic upgrading of DCA to the reactive lignin monomer, coniferyl alcohol. Mechanistic Rationale: The wild-type EUGO accommodates DCA efficiently due to its 178 ų molecular volume. Co-solvents like DMSO are required to solubilize the hydrophobic DCA without denaturing the oxidase's tertiary structure[2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM Potassium Phosphate (KPi) buffer, pH 7.5.

  • Reaction Mixture Setup: In a 500 µL total volume, combine 5 mM DCA, 10% (v/v) DMSO, and the KPi buffer. Note: Add DMSO slowly with vortexing to prevent localized precipitation of the substrate[2].

  • Enzyme Initiation: Add 10 µM of purified EUGO (or equivalent cell-free extract).

  • Incubation: Incubate the reaction at 25 °C with orbital shaking at 150 rpm for 24 hours to ensure maximum oxygen mass transfer (O₂ is the terminal electron acceptor).

  • Analysis: Quench the reaction with an equal volume of cold acetonitrile, centrifuge at 14,000 × g to pellet precipitated proteins, and analyze the supernatant via HPLC (monitoring at 260 nm and 280 nm) to quantify coniferyl alcohol yield.

Protocol 3: Spectroscopic Tracking of Peroxidase/Laccase Oxidation

Objective: Real-time kinetic monitoring of DCA/coniferyl alcohol oxidation and subsequent polymerization. Mechanistic Rationale: Enzymatic oxidation of these phenolics generates radical intermediates that rapidly polymerize. This process induces distinct bathochromic (red) and hypsochromic (blue) shifts in the UV spectrum. Monitoring at 260 nm tracks substrate depletion, while 295 nm tracks the formation of extended conjugated polymer networks.

Step-by-Step Methodology:

  • Assay Setup: In a UV-transparent 96-well microplate, add 250 µM DCA in citrate buffer (pH 4.5).

  • Co-substrate Addition (Peroxidase only): If using peroxidase, add 250 µM H₂O₂. (Laccase utilizes ambient O₂, so no H₂O₂ is needed).

  • Enzyme Addition: Initiate the reaction by adding 0.001 to 1.0 µg/mL of laccase or peroxidase.

  • Kinetic Readout: Immediately place the plate in a UV-Vis spectrophotometer. Record the absorbance at 260 nm (substrate disappearance) and 295 nm (product formation) every 30 seconds for 30–60 minutes at 25 °C.

  • Endpoint Quenching: To capture the final oxidized state, terminate the reaction by adding 250 mM KOH, which shifts the pH to basic conditions and stabilizes the phenolate ions for endpoint spectral analysis.

Sources

Method

Application Note: A Validated Protocol for the Extraction and Purification of 4-(3-hydroxypropyl)-2-methoxyphenol from Plant Material

Abstract 4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl alcohol, is a naturally occurring phenolic compound found in various plant species, including those of the Pinus and Tsuga genera.[1] As a memb...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl alcohol, is a naturally occurring phenolic compound found in various plant species, including those of the Pinus and Tsuga genera.[1] As a member of the 2-methoxyphenol family, it is of significant interest to researchers in natural product chemistry, pharmacology, and drug development due to the known biological activities of related compounds, such as antioxidant and anti-inflammatory properties.[2][3] This guide provides a comprehensive, validated protocol for the extraction, purification, and analysis of 4-(3-hydroxypropyl)-2-methoxyphenol from plant biomass. It is designed for researchers, scientists, and drug development professionals, emphasizing methodological rationale, reproducibility, and analytical validation to ensure the isolation of a high-purity final product.

Introduction: The Rationale for Targeted Extraction

The isolation of specific bioactive compounds from complex plant matrices is a foundational step in natural product research. The efficacy of this process hinges on a carefully selected extraction and purification strategy that considers the physicochemical properties of the target molecule and the composition of the source material. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a diverse class of secondary metabolites.[[“]][5] 4-(3-hydroxypropyl)-2-methoxyphenol is a relatively polar molecule, a property that governs the choice of appropriate solvents and chromatographic conditions for its successful isolation.

This document outlines two primary extraction methodologies: a conventional solvent-based approach (Maceration) and a modern, efficiency-enhanced method (Ultrasound-Assisted Extraction), followed by a robust purification workflow using column chromatography.

Compound Profile

A thorough understanding of the target analyte's properties is critical for methodological design.

PropertyValueSource
IUPAC Name 4-(3-hydroxypropyl)-2-methoxyphenol[1]
Synonyms Dihydroconiferyl alcohol, 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol[1][6][7]
CAS Number 2305-13-7[6]
Molecular Formula C₁₀H₁₄O₃[6][8]
Molecular Weight 182.22 g/mol [1][8]
Physical Form Solid[8]
Classification Phenols, Flavonoids and Polyphenols[8]

Overall Experimental Workflow

The successful isolation of 4-(3-hydroxypropyl)-2-methoxyphenol is achieved through a multi-stage process. Each stage is designed to progressively enrich the target compound while removing impurities.

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_purification Phase 3: Purification & Analysis plant_material Plant Material (e.g., Pinus densiflora) drying Drying (Lyophilization or Air-Drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (UAE or Maceration) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration crude_extract Crude Phenolic Extract concentration->crude_extract purification Column Chromatography crude_extract->purification fractions Fraction Collection purification->fractions analysis Purity Analysis (HPLC, LC-MS) fractions->analysis pure_compound Pure 4-(3-hydroxypropyl)-2-methoxyphenol analysis->pure_compound G start Crude Extract Adsorbed on Silica elute1 Elute with Low Polarity Mobile Phase (e.g., 95:5 Hexane:EtOAc) start->elute1 collect1 Collect Fractions 1-10 (Non-polar Impurities) elute1->collect1 elute2 Gradually Increase Polarity (e.g., 80:20 -> 60:40 Hexane:EtOAc) collect1->elute2 collect2 Collect Fractions 11-30 (Target Compound Elutes) elute2->collect2 elute3 Elute with High Polarity Mobile Phase (e.g., 100% EtOAc) collect2->elute3 analysis Analyze Fractions by TLC collect2->analysis collect3 Collect Fractions 31+ (Highly Polar Impurities) elute3->collect3 combine Combine Pure Fractions analysis->combine final Evaporate Solvent to Yield Pure Compound combine->final

Sources

Application

Application of 5-(3-Hydroxypropyl)-2-methoxyphenol in Biomass Valorization Research

Introduction: Unlocking the Potential of Lignin-Derived Platform Chemicals Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized source of renewable aromatic chemicals.[1] Its compl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of Lignin-Derived Platform Chemicals

Lignin, the second most abundant terrestrial biopolymer, represents a vast and underutilized source of renewable aromatic chemicals.[1] Its complex and recalcitrant nature has historically presented significant challenges to its valorization. However, recent advancements in "lignin-first" biorefining strategies, such as Reductive Catalytic Fractionation (RCF), have enabled the efficient depolymerization of lignin into a narrow slate of well-defined phenolic monomers.[2][3] Among these, 5-(3-Hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl Alcohol (DCA), has emerged as a key platform chemical, particularly from the processing of softwood biomass.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the production, analysis, and valorization of 5-(3-Hydroxypropyl)-2-methoxyphenol. We will delve into the scientific principles underpinning these methodologies, offering field-proven insights to ensure technical accuracy and experimental success.

Part 1: Production of 5-(3-Hydroxypropyl)-2-methoxyphenol via Reductive Catalytic Fractionation (RCF)

RCF is a "lignin-first" approach that integrates the solvolytic extraction of lignin from lignocellulosic biomass with catalytic hydrogenolysis to produce stabilized, low-molecular-weight phenolic compounds.[2] This process effectively cleaves the ether linkages in lignin while preventing condensation reactions, leading to high yields of monomeric products, with DCA being a primary product from guaiacyl-rich lignin sources like pine.[5]

Scientific Rationale

The RCF process relies on a heterogeneous catalyst, typically a noble metal like Palladium (Pd) or Ruthenium (Ru) on a carbon support, in the presence of a hydrogen donor and a solvent at elevated temperature and pressure.[2][6] The solvent, often an alcohol like methanol, facilitates the extraction of lignin from the biomass matrix. The catalyst then promotes the cleavage of β-O-4 ether linkages, the most abundant linkage in native lignin, and subsequent hydrodeoxygenation and hydrogenation of the resulting reactive intermediates to stable phenolic monomers like DCA.[7]

Experimental Workflow: RCF of Softwood Biomass

RCF_Workflow Biomass Softwood Biomass (e.g., Pine Wood Chips) Reactor Batch Reactor Biomass->Reactor Reaction Reaction (e.g., 230°C, 30 bar H2, 4h) Reactor->Reaction Catalyst Catalyst Slurry (e.g., 5% Ru/C in Methanol) Catalyst->Reactor Solvent Solvent (Methanol) Solvent->Reactor H2 H2 Gas (Pressurization) H2->Reactor Filtration Filtration Reaction->Filtration Pulp Cellulose-Rich Pulp Filtration->Pulp Evaporation Solvent Evaporation Filtration->Evaporation Crude_Oil Crude RCF Oil Evaporation->Crude_Oil Purification Purification (e.g., Column Chromatography) Crude_Oil->Purification DCA Pure 5-(3-Hydroxypropyl)- 2-methoxyphenol (DCA) Purification->DCA Analytical_Workflow Crude_Oil Crude RCF Oil GCMS GC-MS Analysis Crude_Oil->GCMS HPLC HPLC Analysis Crude_Oil->HPLC NMR NMR Spectroscopy (¹H, ¹³C, HSQC) Crude_Oil->NMR FTIR FTIR Spectroscopy Crude_Oil->FTIR Identification Identification & Quantification GCMS->Identification Purity Purity Assessment HPLC->Purity Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Analysis FTIR->Functional_Groups Esterification DCA 5-(3-Hydroxypropyl)- 2-methoxyphenol (DCA) Reaction + DCA->Reaction FattyAcid Fatty Acid (e.g., Octanoic Acid) FattyAcid->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction Catalyst Ester Lipophilic Antioxidant Ester Water Water Product Reaction->Product Product->Ester Product->Water

Sources

Method

Application Note: Dihydroconiferyl Alcohol (DCA) as a Precursor for Antioxidant Biopolymer Synthesis

Executive Summary Lignin valorization is a critical frontier in sustainable materials science and drug delivery matrix development. Dihydroconiferyl alcohol (DCA), an asymmetrical diol bearing both an aliphatic and a phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lignin valorization is a critical frontier in sustainable materials science and drug delivery matrix development. Dihydroconiferyl alcohol (DCA), an asymmetrical diol bearing both an aliphatic and a phenolic hydroxyl group, has emerged as a highly promising lignin-derived bioaromatic monomer[1]. Originally identified as a major alternative lignin precursor in cad-n1 mutant pines deficient in cinnamyl alcohol dehydrogenase[2][3], DCA is now leveraged for the synthesis of functional side-chain phenolic polymers[4]. This application note details the end-to-end workflow for synthesizing DCA, chemoselectively functionalizing it via biocatalysis, and polymerizing it into an antioxidant biopolymer using Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization[1].

Mechanistic Rationale & Pathway Dynamics

The structural uniqueness of DCA lies in its two distinct hydroxyl groups. The phenolic -OH provides potent radical scavenging (antioxidant) capabilities, while the primary aliphatic -OH offers a handle for polymerizable group attachment[1][5].

Historically, polymerizing unprotected phenolic monomers via free-radical pathways was considered unfeasible because phenols act as radical scavengers, prematurely quenching the propagating polymer chains. However, by utilizing RAFT polymerization, the concentration of active radicals is maintained at an extremely low steady state[1]. Under these specific kinetic conditions, the rate of monomer addition (propagation) outcompetes the rate of hydrogen abstraction from the phenolic -OH, allowing for the synthesis of well-defined polymers without the need for atom-inefficient protecting group chemistry[1][4].

To selectively methacrylate the aliphatic -OH without affecting the phenolic -OH, a biocatalytic approach using Candida antarctica Lipase B is employed[1]. The lipase exhibits exquisite chemoselectivity for primary aliphatic alcohols over sterically hindered, electronically distinct phenolic alcohols.

G Lignin Lignin / Eugenol (Bio-renewable Source) DCA Dihydroconiferyl Alcohol (DCA) (Asymmetrical Diol) Lignin->DCA Hydroboration / Depolymerization Acrylation Lipase-Catalyzed Acrylation (Aliphatic OH Selective) DCA->Acrylation Vinyl Acrylate, Novozym 435 Monomer Mono-Acrylated DCA (Preserved Phenol) Acrylation->Monomer RAFT RAFT Polymerization (Radical Control) Monomer->RAFT CTA, AIBN, 70°C, DMF Polymer Poly(DCA-acrylate) (Antioxidant Biopolymer) RAFT->Polymer Propagation > Quenching

Workflow of DCA synthesis, enzymatic functionalization, and RAFT polymerization.

Experimental Protocols

Protocol A: Synthesis of DCA via Hydroboration of Eugenol

Eugenol is a readily available lignin model compound. Hydroboration-oxidation converts its terminal alkene into the primary alcohol of DCA[6].

Step-by-Step Methodology:

  • Preparation: Dissolve eugenol (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere to prevent premature oxidation.

  • Hydroboration: Cool the mixture to 0 °C. Add borane dimethylsulfide complex (1.3 eq) dropwise over 20 minutes[6].

  • Oxidation: After stirring for 4 hours at room temperature, cool back to 0 °C. Carefully add 3M NaOH, followed by dropwise addition of 30% H₂O₂.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane/Ethyl Acetate).

Self-Validating System: Borane selectively attacks the less sterically hindered terminal carbon. The reaction is self-validating via ¹H NMR: the disappearance of the pungent clove odor of eugenol and the shift of alkene protons (5.0–6.0 ppm) to aliphatic protons (approx. 3.6 ppm) confirm the successful formation of the propanol tail[6].

Protocol B: Biocatalytic Mono-Acrylation of DCA

This step selectively functionalizes the aliphatic -OH to create a polymerizable monomer[1].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve purified DCA (1.0 eq) and vinyl acrylate (3.0 eq) in 2-methyl-2-butanol.

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, 10% w/w relative to DCA).

  • Incubation: Incubate the suspension at 50 °C with gentle orbital shaking (150 rpm) for 24 hours[1][4].

  • Isolation: Filter the mixture to recover the immobilized enzyme (which can be washed and reused). Concentrate the filtrate under vacuum to yield the mono-acrylated monomer.

Self-Validating System: Vinyl acrylate is used as the acyl donor because the leaving group (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the transesterification irreversible, driving the reaction to completion. Thin-Layer Chromatography (TLC) validation ensures the phenolic -OH remains unreacted (a positive ferric chloride stain indicates intact phenols).

Protocol C: RAFT Polymerization of DCA-Acrylate

Controlled radical polymerization of the unprotected phenolic monomer[1][4].

Step-by-Step Methodology:

  • Reagent Mixing: In a Schlenk flask, dissolve the DCA-acrylate monomer, a trithiocarbonate Chain Transfer Agent (CTA, e.g., CPADB), and Azobisisobutyronitrile (AIBN) initiator in dimethylformamide (DMF). A standard molar ratio is [Monomer]:[CTA]:[Initiator] = 100:1:0.2.

  • Deoxygenation: Perform three rigorous freeze-pump-thaw cycles. Crucial: Oxygen will irreversibly terminate the sensitive RAFT equilibrium and oxidize the phenolic groups.

  • Polymerization: Backfill with argon and immerse the flask in a pre-heated oil bath at 70 °C for 16 hours.

  • Precipitation: Quench the reaction by cooling in liquid nitrogen and exposing to air. Precipitate the polymer by adding the mixture dropwise into cold diethyl ether. Centrifuge and dry under vacuum.

Self-Validating System: The retention of a distinct pink/yellow hue in the purified polymer validates high chain-end fidelity, visually confirming that the dithioester/trithiocarbonate CTA remains attached to the polymer terminus and the system is still "living"[1].

Quantitative Data & Characterization

The success of the RAFT polymerization is characterized by controlled molecular weights, low dispersity (Đ), and the retention of antioxidant activity[1][4]. The table below summarizes typical kinetic and property data across different monomer-to-CTA ratios.

[Monomer]:[CTA] RatioTime (h)Monomer Conversion (%)Theoretical Mₙ ( g/mol )Experimental Mₙ ( g/mol )Dispersity (Đ)DPPH Radical Scavenging (IC₅₀, µg/mL)
50:112688,5008,9001.1214.2
100:1167518,75019,2001.1515.0
200:1248241,00042,5001.2115.8

Note: The low IC₅₀ values (comparable to natural antioxidants like Vitamin E) confirm that the phenolic side-chains remain fully active and were not consumed by side reactions during polymerization.

References

  • Molecular Design of Lignin-Derived Side-Chain Phenolic Polymers toward Functional Radical Scavenging Materials with Antioxidant and Antistatic Properties. Biomacromolecules, 2023.[Link]

  • Inheritance, gene expression, and lignin characterization in a mutant pine deficient in cinnamyl alcohol dehydrogenase. PNAS, 1997.[Link]

  • What do Recent Studies on Lignin-Biosynthetic-Pathway Mutants and Transgenics Reveal about Lignification? USDA ARS, 1999.[Link]

  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. ResearchGate, 2023.[Link]

  • Lignin and Related Compounds. III. An Improved Synthesis of 3-(4-Hydroxy-3-methoxyphenyl)-1-propanol and 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol. ResearchGate, 1981.[Link]

Sources

Application

Application Note: 4-(3-Hydroxypropyl)-2-Methoxyphenol in Lignin Degradation and Valorization Pathways

Introduction & Scientific Rationale Lignin is a highly recalcitrant, heterogeneous aromatic biopolymer that provides structural integrity to plant cell walls. Its depolymerization is a critical bottleneck in the transiti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Lignin is a highly recalcitrant, heterogeneous aromatic biopolymer that provides structural integrity to plant cell walls. Its depolymerization is a critical bottleneck in the transition toward a sustainable bioeconomy. Studying native polymeric lignin directly is analytically challenging due to its insolubility and complex cross-linked network.

To overcome this, researchers utilize well-defined monomeric and dimeric model compounds. 4-(3-hydroxypropyl)-2-methoxyphenol , commonly known as dihydroconiferyl alcohol (DCA) , is a premier model substrate. Structurally, DCA represents the terminal γ-propanol side chain of guaiacyl (G-type) lignin units[1]. It is both a native terminal unit in certain lignins and a major degradation product generated by endophytic fungi and bacterial consortia during biomass breakdown[2].

By utilizing DCA, scientists can precisely track specific enzymatic transformations—such as side-chain desaturation, Cα-Cβ cleavage, and phenoxy radical formation—without the confounding variables of a heterogeneous polymer matrix.

Mechanistic Overview of DCA Degradation

The enzymatic degradation and upgrading of DCA typically follow two primary mechanistic routes depending on the microbial source:

  • Fungal Oxidative Pathways (Laccases & Peroxidases): White-rot fungi secrete laccases and peroxidases that catalyze the one-electron oxidation of DCA's phenolic hydroxyl group. This generates a highly reactive phenoxy radical intermediate. Depending on the microenvironment, these radicals undergo non-enzymatic coupling (forming oligomers like pinoresinol) or further degradation into smaller aromatics like vanillin and vanillic acid[3].

  • Bacterial Biocatalytic Cascades (Oxidases): Certain bacteria utilize flavin-dependent enzymes, such as Eugenol Oxidase (EUGO), to selectively desaturate the aliphatic propyl side chain of DCA, converting it into coniferyl alcohol. This reaction concomitantly reduces molecular oxygen to hydrogen peroxide ( H2​O2​ ). This pathway is highly valued in drug development and green chemistry for synthesizing bioactive lignans[4].

Pathway DCA 4-(3-hydroxypropyl)- 2-methoxyphenol (DCA) CA Coniferyl Alcohol DCA->CA Eugenol Oxidase (EUGO) -H2, +O2 -> H2O2 Radical Phenoxy Radical Intermediate DCA->Radical Laccase / Peroxidase -e-, -H+ CA->Radical Laccase / Peroxidase Polymer Oligomers & Lignans (e.g., Pinoresinol) Radical->Polymer Non-enzymatic Radical Coupling Vanillin Vanillin / Vanillic Acid Radical->Vanillin Cα-Cβ Cleavage

Figure 1: Enzymatic degradation and valorization pathways of Dihydroconiferyl Alcohol (DCA).

Quantitative Data Summary

The following table synthesizes the kinetic parameters and conversion efficiencies of DCA when subjected to different enzymatic systems. This data is crucial for designing scale-up bioreactors or optimizing assay conditions.

Enzyme SystemSource OrganismOptimum pHReaction TypeConversion / KineticsKey Product(s)
Laccase Trametes versicolor4.5 (Citrate)1- e− Oxidation Km​ : ~978 μ MPhenoxy radicals, Oligomers
Peroxidase (HRP) Armoracia rusticana4.5 - 5.5 H2​O2​ -dependent Ox.Limit of Detection: 1.0 μ MRadical coupling products
Eugenol Oxidase (EUGO) Rhodococcus sp.7.5 (KPi)Desaturation77% conversion (24h)Coniferyl alcohol
EUGO + HRP Cascade Engineered System7.5 (KPi)Desaturation + Dimerization>90% conversion (One-pot)Pinoresinol / Syringaresinol

Data synthesized from spectroscopic and biocatalytic studies on lignin-derived phenols[3],[4].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include specific controls and explain the causality behind the physicochemical conditions chosen.

Protocol 1: UV-Vis Kinetic Assay of DCA Oxidation by Laccase/Peroxidase

This protocol monitors the depletion of DCA and the formation of oxidation products using twin-wavelength spectrophotometry[3].

  • Causality of Design: Monitoring at both 260 nm and 295 nm allows simultaneous tracking of substrate depletion (hypsochromic shift) and quinone methide/radical formation (bathochromic shift). Quenching the reaction with a strong base (NaOH) deprotonates the phenolic hydroxyl group, artificially inducing a massive red shift that isolates the product signal from the background, drastically improving the limit of quantitation.

Materials:

  • Substrate: 250 μ M DCA in 10% DMSO/water.

  • Buffer: 50 mM Sodium Citrate, pH 4.5.

  • Enzymes: Laccase (0.01–1.0 μ g/mL) or Horseradish Peroxidase (HRP) (0.001 μ g/mL).

  • Co-factor (for HRP only): 250 μ M H2​O2​ .

  • Quenching Agent: 100 mM NaOH.

Step-by-Step Methodology:

  • Preparation: Pipette 180 μ L of Sodium Citrate buffer (pH 4.5) into a UV-transparent 96-well microplate.

  • Substrate Addition: Add 10 μ L of the 250 μ M DCA stock to the wells.

  • Initiation: Add 10 μ L of the enzyme solution. (Self-Validation Control: In parallel wells, add heat-killed enzyme boiled at 95°C for 10 mins to account for auto-oxidation).

  • Peroxidase Activation: If using HRP, initiate the reaction by adding 10 μ L of H2​O2​ . (Self-Validation Control: Run a well with HRP but no H2​O2​ to confirm peroxide-dependence).

  • Incubation & Quenching: Incubate at 25°C for 10 to 30 minutes. Stop the reaction by adding 50 μ L of 100 mM NaOH.

  • Measurement: Read the absorbance at 260 nm and 295 nm using a microplate reader. Calculate the Δ A.U. by subtracting the blank (heat-killed control) from the sample absorbance.

Protocol 2: One-Pot Biocatalytic Upgrading of DCA to Lignans

This workflow utilizes a tandem EUGO and HRP system to convert DCA into value-added lignan dimers[4].

  • Causality of Design: This is a highly atom-economical cascade. EUGO oxidizes the propyl side chain of DCA, generating coniferyl alcohol and stoichiometric amounts of H2​O2​ . Instead of adding exogenous peroxide for the next step, HRP utilizes the in situ generated H2​O2​ to drive the oxidative dimerization of coniferyl alcohol into pinoresinol. 10% DMSO is strictly maintained to keep the hydrophobic lignans in solution without denaturing the biocatalysts.

Step-by-Step Methodology:

  • Reaction Mixture Setup: In a 2 mL Eppendorf tube, combine 50 mM Potassium Phosphate (KPi) buffer (pH 7.5) and DMSO to a final volume of 500 μ L, ensuring a 10% (v/v) DMSO concentration.

  • Substrate Loading: Add DCA to achieve a final concentration of 5 mM.

  • Enzyme Cascade Addition: Add purified EUGO (wild-type or mutant) to a final concentration of 10 μ M, followed immediately by HRP at 10 μ M.

  • Incubation: Incubate the mixture at 25°C in a thermoshaker at 150 rpm for 24 hours. Ensure the tube has sufficient headspace for O2​ transfer, as EUGO is strictly oxygen-dependent.

  • Extraction: Terminate the reaction by adding 500 μ L of ethyl acetate. Vortex vigorously for 2 minutes to extract the phenolic compounds.

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes. Extract the upper organic layer and evaporate under a gentle stream of nitrogen.

  • HPLC Analysis: Resuspend the dried pellet in HPLC-grade methanol. Analyze via HPLC using a C18 reverse-phase column (Eluent: Water/Acetonitrile gradient with 0.1% formic acid) monitoring at 280 nm.

Workflow Prep 1. Substrate Preparation (5 mM DCA in 10% DMSO / KPi pH 7.5) Enzyme 2. Enzyme Cascade Addition (10 μM EUGO + 10 μM HRP) Prep->Enzyme Incubate 3. Aerobic Incubation (25°C, 150 rpm, 24 hours) Enzyme->Incubate Extract 4. Liquid-Liquid Extraction (Ethyl Acetate Quench & Vortex) Incubate->Extract Analyze 5. HPLC Quantification (C18 Column, 280 nm detection) Extract->Analyze Control Negative Control (Heat-killed EUGO/HRP) Control->Incubate Parallel Run

Figure 2: Workflow for the one-pot biocatalytic upgrading of DCA into lignan dimers.

References

  • Spectroscopic Analyses of the Biofuels-Critical Phytochemical Coniferyl Alcohol and Its Enzyme-Catalyzed Oxidation Products Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

  • One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol Source: ACS Catalysis, American Chemical Society URL:[Link]

  • Features of the Chemical Composition and Structure of Birch Phloem Dioxane Lignin: A Comprehensive Study Source: MDPI URL:[Link]

  • Degradation of Ferulic Acid by the Endophytic Fungus Colletotrichum gloeosporioides TMTM-13 Associated with Ostrya rehderiana Chun Source: PubMed Central (PMC), National Institutes of Health (NIH) URL:[Link]

Sources

Method

Unveiling the Antimicrobial Potential of Dihydroconiferyl Alcohol: A Detailed Experimental Protocol

Introduction: The Quest for Novel Antimicrobials The rise of antimicrobial resistance necessitates the exploration of new chemical entities with potential therapeutic applications. Dihydroconiferyl alcohol, a naturally o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Novel Antimicrobials

The rise of antimicrobial resistance necessitates the exploration of new chemical entities with potential therapeutic applications. Dihydroconiferyl alcohol, a naturally occurring phenolic compound found in various plants, represents a promising candidate for investigation.[1] As a derivative of coniferyl alcohol, a known precursor to lignin, it shares structural similarities with other phenolic compounds that have demonstrated antimicrobial properties.[2] This application note provides a comprehensive experimental protocol for researchers, scientists, and drug development professionals to systematically evaluate the antimicrobial activity of Dihydroconiferyl alcohol.

The proposed mechanism of action for phenolic compounds like Dihydroconiferyl alcohol often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[3] Furthermore, these compounds can denature proteins, inhibit enzymes, and generate oxidative stress through the production of reactive oxygen species (ROS), ultimately leading to microbial cell death.[3][4] This multi-targeted approach makes them intriguing subjects for antimicrobial research.

This guide will detail standardized methodologies, including broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar disk diffusion assay for preliminary screening. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is emphasized to ensure data accuracy and reproducibility.[4][5][6][7]

Materials and Reagents

Test Compound:

  • Dihydroconiferyl alcohol (CAS 2305-13-7), solid, purity ≥95%

Solvents:

  • Dimethyl sulfoxide (DMSO), sterile, for preparing stock solutions.[8]

  • Ethanol, absolute, sterile.

Growth Media:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)

  • Tryptic Soy Broth (TSB)

  • Tryptic Soy Agar (TSA)

  • Sabouraud Dextrose Broth (SDB) for fungi

  • Sabouraud Dextrose Agar (SDA) for fungi

Microbial Strains (Quality Control):

  • Escherichia coli ATCC 25922

  • Staphylococcus aureus ATCC 29213

  • Pseudomonas aeruginosa ATCC 27853

  • Candida albicans ATCC 90028

Equipment and Consumables:

  • Sterile 96-well microtiter plates

  • Sterile Petri dishes (90 mm or 100 mm)

  • Sterile filter paper discs (6 mm diameter)

  • Micropipettes and sterile tips

  • Spectrophotometer or McFarland densitometer

  • Incubator (35 ± 2°C)

  • Biological safety cabinet

  • Vortex mixer

  • Sterile swabs, loops, and spreaders

Experimental Workflow Overview

The following diagram illustrates the overall workflow for assessing the antimicrobial activity of Dihydroconiferyl alcohol.

G cluster_prep Preparation cluster_screening Screening & Quantification cluster_confirmation Confirmation of Activity prep_compound Prepare Dihydroconiferyl Alcohol Stock Solution prep_inoculum Prepare Standardized Microbial Inoculum disk_diffusion Agar Disk Diffusion Assay prep_compound->disk_diffusion mic_test Broth Microdilution Assay (MIC) prep_compound->mic_test prep_inoculum->disk_diffusion prep_inoculum->mic_test disk_diffusion->mic_test Qualitative to Quantitative mbc_test Minimum Bactericidal Concentration (MBC) Assay mic_test->mbc_test

Caption: Experimental workflow for antimicrobial activity testing.

Detailed Experimental Protocols

Protocol 1: Preparation of Dihydroconiferyl Alcohol Stock Solution

The solubility of Dihydroconiferyl alcohol is a critical first step. It is soluble in organic solvents such as DMSO and ethanol.[8][9]

  • Stock Solution Preparation: Accurately weigh a desired amount of Dihydroconiferyl alcohol powder. Dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Solvent Considerations: The final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any intrinsic antimicrobial effects of the solvent. A solvent toxicity control must be included in all assays.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Standardized Microbial Inoculum

Accurate and reproducible results depend on a standardized inoculum, prepared according to CLSI guidelines.

  • Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

  • Suspension: Transfer the colonies into a tube containing sterile saline or TSB.

  • Turbidity Adjustment: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.10).

  • Final Inoculum Dilution for MIC: Within 15 minutes of standardization, dilute the adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Protocol 3: Agar Disk Diffusion Assay (Qualitative Screening)

This method provides a preliminary, qualitative assessment of antimicrobial activity.

  • Plate Inoculation: Using a sterile cotton swab, uniformly streak the standardized microbial suspension (0.5 McFarland) over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application: Aseptically apply sterile 6 mm paper disks to the agar surface.

  • Compound Loading: Pipette a specific volume (e.g., 20 µL) of the Dihydroconiferyl alcohol solution at various concentrations onto each disk.

  • Controls:

    • Positive Control: A disk with a known antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi).

    • Negative Control: A disk with the solvent (DMSO) used to dissolve the test compound.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours (24-48 hours for fungi).

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of the test compound that inhibits visible microbial growth. This protocol is based on the CLSI M07 standard.

MIC_Workflow start Prepare Serial Dilutions of Dihydroconiferyl Alcohol in a 96-well plate inoculate Inoculate wells with standardized microbial suspension start->inoculate controls Include Growth, Sterility, and Solvent Controls inoculate->controls incubate Incubate at 35 ± 2°C for 16-20 hours controls->incubate read Visually inspect for turbidity to determine MIC incubate->read end MIC is the lowest concentration with no visible growth read->end

Caption: Workflow for the Broth Microdilution (MIC) Assay.

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the Dihydroconiferyl alcohol stock solution in CAMHB. The final volume in each well should be 100 µL. A suggested starting concentration range, based on the activity of other simple methoxyphenols, is 1024 µg/mL down to 2 µg/mL.[10][11]

  • Inoculation: Add 100 µL of the standardized microbial inoculum (prepared to result in a final concentration of 5 x 10⁵ CFU/mL) to each well.

  • Controls:

    • Growth Control: Wells containing broth and inoculum only.

    • Sterility Control: Wells with broth only.

    • Solvent Control: Wells with broth, inoculum, and the highest concentration of the solvent used.

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of Dihydroconiferyl alcohol at which there is no visible growth (turbidity) compared to the growth control.

Protocol 5: Minimum Bactericidal Concentration (MBC) Assay

This assay determines the lowest concentration of the test compound that kills 99.9% of the initial microbial inoculum.

  • Subculturing: From the wells of the completed MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh MHA plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in no more than 0.1% of the original inoculum surviving (e.g., if the initial inoculum was 1 x 10⁵ CFU/mL, the MBC is the concentration that yields ≤10 colonies).

Data Presentation and Interpretation

Summarize the quantitative data in a clear, structured table for easy comparison.

MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
E. coli ATCC 25922
S. aureus ATCC 29213
P. aeruginosa ATCC 27853
C. albicans ATCC 90028

Interpretation of MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is considered bactericidal .

  • MBC/MIC > 4: The compound is considered bacteriostatic .

Troubleshooting

IssuePossible CauseSuggested Solution
No growth in the positive controlInactive inoculum or improper mediaUse a fresh culture and a new batch of media.
Growth in the negative controlContaminationEnsure strict aseptic technique throughout the procedure.
Inconsistent results between replicatesPipetting errors or improper mixingEnsure proper calibration of pipettes and thorough mixing of solutions.
Zone of inhibition in solvent controlSolvent has antimicrobial activity at that concentrationReduce the solvent concentration or choose an alternative, less toxic solvent.

Conclusion

This application note provides a robust and detailed framework for the systematic evaluation of the antimicrobial properties of Dihydroconiferyl alcohol. By adhering to standardized protocols and incorporating appropriate controls, researchers can generate reliable and reproducible data. The determination of MIC and MBC values will elucidate the potency and the nature (bactericidal or bacteriostatic) of its antimicrobial effect, paving the way for further investigation into its mechanism of action and potential as a novel therapeutic agent.

References

  • The Application of Natural Phenolic Substances as Antimicrobial Agents in Agriculture and Food Industry - MDPI. Available at: [Link]

  • Main mechanisms of antimicrobial activity of phenolic compounds. - ResearchGate. Available at: [Link]

  • THE ROLE OF PHENOLIC COMPOUNDS AS POTENTIAL ANTIMICROBIAL AGENTS - IIP Series. Available at: [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC. Available at: [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Antibacterial effects of coniferyl alcohol-derived dehydrogenation polymer on chlamydial infection in vitro - PMC. Available at: [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing - PubMed. Available at: [Link]

  • Definition of S, I and R - EUCAST. Available at: [Link]

  • Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PubMed. Available at: [Link]

  • Clsi M100 Document. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC. Available at: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • (PDF) Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - ResearchGate. Available at: [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - MDPI. Available at: [Link]

  • Clinical Breakpoint Tables - EUCAST. Available at: [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - ResearchGate. Available at: [Link]

  • M100-S25: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Fifth Informational Supplement - ResearchGate. Available at: [Link]

  • Antibacterial effects of coniferyl alcohol-derived dehydrogenation polymer on chlamydial infection in vitro - ResearchGate. Available at: [Link]

  • Antibacterial effects of coniferyl alcohol-derived dehydrogenation polymer on chlamydial infection in vitro - Frontiers. Available at: [Link]

  • Hydrocinnamic Acid and Perillyl Alcohol Potentiate the Action of Antibiotics against Escherichia coli - PMC. Available at: [Link]

  • In Vitro Antimicrobial and Antibiofilm Efficacy of an Aminochalcone-Loaded Hydrogel Against Candida spp. - MDPI. Available at: [Link]

Sources

Application

Application Note: 4-(3-Hydroxypropyl)-2-methoxyphenol in the Synthesis of Pharmaceutical Intermediates

Executive Summary 4-(3-Hydroxypropyl)-2-methoxyphenol, commonly known as dihydroconiferyl alcohol (DCA, CAS: 2305-13-7), is a highly versatile, lignin-derived phenolic compound [1]. As the pharmaceutical industry increas...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(3-Hydroxypropyl)-2-methoxyphenol, commonly known as dihydroconiferyl alcohol (DCA, CAS: 2305-13-7), is a highly versatile, lignin-derived phenolic compound [1]. As the pharmaceutical industry increasingly pivots toward sustainable, bio-based platform chemicals, DCA has emerged as a critical building block. Its unique structural topology—featuring a highly nucleophilic phenolic hydroxyl, an electron-donating methoxy group, and a primary aliphatic alcohol—provides orthogonal reactivity sites. This allows for precise, regioselective modifications essential for synthesizing complex active pharmaceutical ingredients (APIs), including meridianin derivatives (kinase inhibitors) and graveolinine analogues (antibacterial and antitumor agents) [2].

Structural Orthogonality & Mechanistic Reactivity

The utility of DCA in drug development stems directly from the differing pKa values and steric environments of its functional groups.

  • The Phenolic Hydroxyl (pKa ~9.5-10): Easily deprotonated by mild bases (e.g., K₂CO₃), allowing for chemoselective O-alkylation or O-arylation without affecting the aliphatic chain.

  • The Primary Aliphatic Alcohol (pKa ~15-16): Resists deprotonation under mild basic conditions but is highly susceptible to transition-metal-catalyzed dehydrogenation.

This functional dichotomy is the cornerstone of the borrowing hydrogen (hydrogen auto-transfer) methodology . By utilizing a Ruthenium (Ru) catalyst, the primary alcohol can be temporarily oxidized to an aldehyde in situ. This aldehyde rapidly condenses with an amine to form an imine, which is subsequently reduced back to an amine by the very hydrogen atoms "borrowed" during the initial oxidation step [2]. This mechanism ensures high atom economy, eliminates the need for high-pressure H₂ gas, and prevents the over-reduction of the aromatic ring [3].

G A DCA (Primary Alcohol) 4-(3-hydroxypropyl)-2-methoxyphenol B Aldehyde Intermediate (In Situ) A->B Ru Catalyst -H₂ (Dehydrogenation) B->A  Side reaction  (Reduction) C Imine Intermediate (+ Primary Amine) B->C + R-NH₂ -H₂O (Condensation) D N-Alkyl Amine Product (API Precursor) C->D Ru Catalyst +H₂ (Hydrogenation)

Fig 1. Ru-catalyzed borrowing hydrogen amination mechanism of DCA.

Synthetic Workflows in Drug Development

DCA is primarily utilized in two divergent synthetic pathways, depending on the target pharmacological scaffold.

  • N-Assisted Depolymerization & Amination: Converting the aliphatic tail into an amine generates precursors for alkaloids. For instance, the synthesis of graveolinine analogues relies on the formation of secondary amines from DCA [2].

  • Selective Phenolic Masking & Functionalization: For meridianin-like scaffolds, the phenolic OH is selectively alkylated to tune the lipophilicity and target-binding affinity of the resulting kinase inhibitors, while leaving the primary alcohol available for subsequent esterification or etherification.

Workflow Lignin Raw Lignin Biomass Depoly Catalytic Depolymerization (Pd/C, H₂) Lignin->Depoly DCA Dihydroconiferyl Alcohol (DCA) CAS: 2305-13-7 Depoly->DCA Path1 Pathway A: Borrowing Hydrogen Amination (Ru/C, Base) DCA->Path1 Path2 Pathway B: Chemoselective Phenolic Alkylation (K₂CO₃, R-X) DCA->Path2 Drug1 Graveolinine Analogues (Antibacterial / Antitumor) Path1->Drug1 Drug2 Meridianin Derivatives (Kinase Inhibitors) Path2->Drug2

Fig 2. Divergent synthetic workflows from lignin biomass to pharmaceutical intermediates.

Quantitative Yield & Condition Matrix

The following table summarizes the optimized reaction parameters for transforming DCA into key functional intermediates based on empirical literature data.

Starting MaterialReagents & CatalystTarget IntermediateYield (%)Pharmaceutical Application
DCA Aniline, Ru/C (5 mol%), t-BuOK, Toluene, 110°CN-phenyl-3-(4-hydroxy-3-methoxyphenyl)propan-1-amine88 - 92%Graveolinine precursors
DCA Benzyl bromide, K₂CO₃, DMF, 60°C4-(3-hydroxypropyl)-2-methoxy-1-(benzyloxy)benzene90 - 95%Meridianin scaffold synthesis
DCA NH₃ (4 bar), H₂ (1 bar), Pd/C, 200°C3-(4-hydroxy-3-methoxyphenyl)propan-1-amine75 - 82%General alkaloid synthesis
DCA PMo₁₂ catalyst, O₂, 80°C4-(3-hydroxypropyl)-1,2-dimethoxybenzene (via etherification)> 85%Lipophilic drug scaffolds [4]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation checkpoints. Causality is emphasized to guide troubleshooting and optimization.

Protocol A: Ru-Catalyzed Borrowing Hydrogen Amination

Objective: Synthesize N-alkyl/aryl amines from DCA without external H₂ pressure.

Materials:

  • DCA (1.0 equiv, 1.0 mmol, 182.2 mg)

  • Aniline or aliphatic amine (1.2 equiv, 1.2 mmol)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%) or Ru/C (5 mol%)

  • t-BuOK (20 mol%) — Causality: Base is required to facilitate the alkoxide formation, accelerating the initial dehydrogenation step.

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk tube with DCA, the Ru catalyst, and t-BuOK.

  • Solvent & Amine Addition: Add anhydrous toluene followed by the amine. Seal the tube securely.

  • Reaction: Heat the mixture to 110°C in a pre-heated oil bath and stir vigorously for 18 hours. Causality: Vigorous stirring is critical if using a heterogeneous Ru/C catalyst to overcome mass transfer limitations.

  • In-Process Validation (TLC): After 16 hours, sample 10 µL of the mixture. Run a TLC (Hexane:EtOAc 6:4, visualized with UV and Ninhydrin).

    • Self-Validation: The starting material (DCA) will appear as a polar spot (Rf ~0.2). The secondary amine product will run higher (Rf ~0.5) and stain positively with Ninhydrin (brown/purple).

  • Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification & Final Validation: Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Self-Validation (¹H NMR in CDCl₃): Confirm success by the disappearance of the DCA aliphatic hydroxyl triplet at ~3.6 ppm (CH₂-OH ) and the emergence of a new multiplet/triplet at ~2.7-3.1 ppm corresponding to the CH₂-NH -R protons.

Protocol B: Chemoselective Phenolic O-Alkylation

Objective: Mask the phenolic hydroxyl group while preserving the primary aliphatic alcohol for downstream API synthesis.

Materials:

  • DCA (1.0 equiv, 5.0 mmol, 911 mg)

  • Benzyl bromide (1.05 equiv, 5.25 mmol)

  • K₂CO₃ (1.5 equiv, 7.5 mmol) — Causality: A weak base selectively deprotonates the more acidic phenol (pKa ~10) over the aliphatic alcohol (pKa ~16), preventing dialkylation.

  • Anhydrous DMF (15 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve DCA in anhydrous DMF in a round-bottom flask. Add finely powdered K₂CO₃. Stir at room temperature for 30 minutes to allow phenoxide formation. The solution may darken slightly.

  • Alkylation: Add benzyl bromide dropwise via syringe over 5 minutes.

  • Reaction: Warm the mixture to 60°C and stir for 4 hours.

  • In-Process Validation (TLC): Run a TLC (Hexane:EtOAc 7:3, UV visualization).

    • Self-Validation: The benzylated product is significantly less polar than DCA due to the loss of the hydrogen-bonding phenolic OH. The product spot should appear at Rf ~0.6, while DCA is at Rf ~0.2.

  • Workup: Quench the reaction by pouring it into ice water (50 mL). Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with brine (3 × 20 mL) to remove residual DMF.

  • Drying & Final Validation: Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation (LC-MS): Analyze the crude oil. You should observe a dominant peak at m/z 273.1 [M+H]⁺ or 295.1 [M+Na]⁺, confirming the addition of the benzyl group (MW 272.3 g/mol ) without over-alkylation.

References

  • 1. BenchChem. 2.2. National Institutes of Health (PMC). 3.3. ResearchGate. 4.4. ACS Sustainable Chemistry & Engineering.

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 5-(3-Hydroxypropyl)-2-methoxyphenol synthesis

Welcome to the Technical Support Center for the synthesis of 5-(3-Hydroxypropyl)-2-methoxyphenol . As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Hydroxypropyl)-2-methoxyphenol .

As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and chemoselectivity of this specific regioisomer (also known as 3-hydroxy-4-methoxybenzenepropanol or dihydroisoferulic alcohol). This compound is a critical precursor in the synthesis of the high-intensity sweetener Advantame[1], and its production requires rigorous control over condensation and reduction pathways.

This guide abandons generic troubleshooting to provide a causality-driven, self-validating framework for your synthesis workflow.

Section 1: Mechanistic Causality & Reaction Design

To achieve high yields, we must design a route that respects the electronic properties of the phenolic ring. The most robust industrial and laboratory pathway avoids protecting groups by utilizing a three-step sequence:

  • Knoevenagel Condensation: Isovanillin is reacted with malonic acid to form isoferulic acid. The use of a weak base (piperidine/pyridine) prevents the polymerization of the electron-rich phenolic aldehyde[2].

  • Catalytic Hydrogenation: The α,β -unsaturated double bond of isoferulic acid is reduced to yield hydroisoferulic acid.

  • Borane Reduction: The carboxylic acid is chemoselectively reduced to the target propanol using Borane-THF (BH₃·THF), bypassing the need for aggressive reagents like LiAlH₄ that form insoluble complexes with free phenols[3].

SynthesisWorkflow Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Knoevenagel Step 1: Knoevenagel Condensation (Malonic acid, Piperidine/Pyridine, 90°C) Isovanillin->Knoevenagel Isoferulic Isoferulic Acid (3-Hydroxy-4-methoxycinnamic acid) Knoevenagel->Isoferulic Hydrogenation Step 2: Catalytic Hydrogenation (H2, 10% Pd/C, MeOH, 3 atm) Isoferulic->Hydrogenation Hydroisoferulic Hydroisoferulic Acid (3-(3-Hydroxy-4-methoxyphenyl)propanoic acid) Hydrogenation->Hydroisoferulic Reduction Step 3: Borane Reduction (BH3-THF, 0°C to RT) Hydroisoferulic->Reduction Target Target Compound 5-(3-Hydroxypropyl)-2-methoxyphenol Reduction->Target

Workflow for the synthesis of 5-(3-Hydroxypropyl)-2-methoxyphenol from Isovanillin.

Section 2: Self-Validating Experimental Protocols

Step 1: Knoevenagel Condensation to Isoferulic Acid
  • Procedure: Dissolve isovanillin (1.0 eq) and malonic acid (1.5 eq) in anhydrous pyridine (3 mL/mmol). Add piperidine (0.1 eq). Heat the mixture strictly to 90°C for 4 hours. Cool to room temperature and slowly pour into ice-cold 2M HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Causality: Maintaining the temperature at 90°C ensures complete decarboxylation of the malonate intermediate while preventing the thermal degradation or polymerization of the isovanillin precursor[2].

  • Self-Validation: The reaction mixture will transition from a clear solution to a deep yellow suspension. The active evolution of CO₂ gas bubbles during heating confirms that decarboxylation is occurring.

Step 2: Catalytic Hydrogenation to Hydroisoferulic Acid
  • Procedure: Dissolve isoferulic acid in methanol (0.2 M). Add 10% Pd/C (5 mol%). Purge the reaction vessel with nitrogen, then pressurize with hydrogen gas to 3 atm. Stir vigorously at room temperature for 12 hours. Filter through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • Causality: While terminal alkenes reduce easily at 1 atm, the electron-rich, conjugated nature of isoferulic acid requires slightly elevated pressure (3 atm) to overcome steric and electronic hindrance, preventing the reaction from stalling[4].

  • Self-Validation: Hydrogen uptake can be monitored via a pressure gauge drop. On TLC (Silica, 9:1 DCM:MeOH), the UV-active spot of isoferulic acid will shift to a higher Rf​ . Crude ¹H-NMR will show the complete disappearance of the alkene doublet signals ( J=16 Hz).

Step 3: Borane Reduction to 5-(3-Hydroxypropyl)-2-methoxyphenol
  • Procedure: Dissolve hydroisoferulic acid in strictly anhydrous THF (0.1 M) under an Argon atmosphere. Cool to 0°C. Add BH₃·THF (2.5 eq) dropwise over 30 minutes. Allow the mixture to warm to room temperature and stir for 6 hours. Cool back to 0°C, and carefully quench by adding methanol dropwise. Once bubbling subsides, reflux the mixture for 1 hour. Concentrate, extract with EtOAc, and purify via silica gel chromatography.

  • Causality: 1.0 equivalent of BH₃ is instantly consumed by the acidic phenolic proton. The remaining 1.5 equivalents reduce the carboxylic acid. The crucial methanol reflux step transesterifies and breaks down the highly stable borate esters that form between boron and the product's oxygen atoms[3].

  • Self-Validation: Vigorous bubbling upon the initial addition of BH₃ indicates the expected deprotonation of the phenol. During the methanol quench, a second phase of gas evolution (H₂) validates the destruction of excess borane.

Section 3: Quantitative Data Summary

Reaction StepReagents / CatalystTemp / TimeExpected YieldCritical Parameter for Yield
1. Knoevenagel Isovanillin, Malonic acid, Piperidine90°C, 4h85–90%Strict temperature control to prevent polymerization.
2. Hydrogenation 10% Pd/C, H₂ (3 atm), Methanol25°C, 12h>95%H₂ pressure; complete removal of pyridine from Step 1.
3. Borane Reduction BH₃·THF (2.5 eq), Anhydrous THF0°C → 25°C, 6h80–85%Methanol reflux quench to hydrolyze borate esters.

Section 4: Troubleshooting Guides & FAQs

Q1: Why is my Knoevenagel condensation yielding a dark, intractable tar instead of a precipitating solid? A: This is caused by overheating or excessive piperidine. Phenolic aldehydes like isovanillin are highly susceptible to oxidation and base-catalyzed polymerization. Keep the temperature strictly at 90°C, use exactly 0.1 eq of piperidine, and run the reaction under an inert atmosphere if your lab environment is highly humid.

Q2: The alkene reduction in Step 2 is stalling at 50% conversion. How do I push it to completion? A: Stalling is almost always caused by catalyst poisoning. If the isoferulic acid from Step 1 is not thoroughly washed with HCl, residual pyridine will completely poison the Pd/C catalyst. Ensure your starting material is highly pure, increase the H₂ pressure to 3 atm, and ensure vigorous stirring to maximize gas-liquid interface mixing.

Q3: In Step 3, I see a mixture of unreacted acid and product. Can I just use LiAlH₄ instead of BH₃·THF to force the reduction? A: No. While LiAlH₄ is a stronger reducing agent, it reacts violently with the acidic phenol proton, forming a highly insoluble lithium phenoxide complex that crashes out of the solution and traps the reagent, leading to terrible yields. BH₃·THF is highly chemoselective for carboxylic acids and handles the phenolic proton gracefully, provided you use the required 2.5 equivalents.

Q4: My final product yield is extremely low, but TLC showed complete consumption of the starting material in Step 3. Where is my product? A: Your product is trapped in the aqueous layer as a water-soluble borate ester. Borane reductions of compounds with multiple oxygen atoms form robust boron-oxygen complexes. You must quench with methanol and reflux for at least 1 hour to completely cleave these borate esters before you perform any aqueous workup.

TroubleshootingLogic Issue Low Yield of 5-(3-Hydroxypropyl)-2-methoxyphenol Check1 Is the alkene fully reduced in Step 2 (TLC/NMR)? Issue->Check1 Fix1 Increase H2 pressure to 3 atm Check Pd/C catalyst activity Check1->Fix1 No Check2 Is the carboxylic acid fully consumed in Step 3? Check1->Check2 Yes Fix2 Titrate BH3-THF concentration Ensure strictly anhydrous conditions Check2->Fix2 No Check3 Are borate esters fully hydrolyzed during quench? Check2->Check3 Yes Fix3 Reflux with MeOH for 1h before aqueous workup Check3->Fix3 No

Diagnostic logic tree for troubleshooting low yields in the synthesis pathway.

References

  • Title : J.C.S. Perkin I (Knoevenagel condensation of 6-nitroisovanillin with malonic acid) Source : RSC Publishing URL :[Link][2]

  • Title : Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities Source : Beilstein Journals URL :[Link][3]

  • Title : Effects of Phenolic Propyl Esters on the Oxidative Stability of Refined Sunflower Oil Source : ACS Publications URL :[Link][4]

Sources

Optimization

Technical Support Center: Solubilization of Dihydroconiferyl Alcohol (DHCA) in Aqueous Media

Welcome to the Technical Support Center for Dihydroconiferyl alcohol (DHCA) . DHCA is a methoxyphenol derivative widely utilized as a plant cell division factor, a potent antioxidant, and a fundamental building block in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dihydroconiferyl alcohol (DHCA) . DHCA is a methoxyphenol derivative widely utilized as a plant cell division factor, a potent antioxidant, and a fundamental building block in lignin chemistry[1].

Despite its broad utility, researchers frequently encounter critical solubility bottlenecks during in vitro assays and formulation development. Because of its lipophilic aromatic ring and aliphatic side chain (predicted LogP ~1.25), DHCA exhibits limited intrinsic solubility in pure water. This portal is designed to provide drug development professionals and scientists with field-proven troubleshooting strategies, thermodynamic causality explanations, and self-validating protocols to achieve stable aqueous solubilization.

Baseline Quantitative Data: DHCA Solubility Profile

To effectively troubleshoot precipitation, you must first understand the thermodynamic limits of the compound. The table below summarizes the absolute solubility of DHCA across common laboratory solvents at 25°C[2].

SolventPolarity IndexSolubility at 25°C (g/L)Molarity Equivalent (mM)Suitability for Stock Solutions
Water 10.23.04~16.6 mMPoor (Only for highly dilute working solutions)
DMSO 7.21423.36~7811.2 mMExcellent (Primary choice for concentrated stocks)
Methanol 5.11121.03~6152.0 mMGood (Volatile, useful for complexation assays)
Ethanol 5.2612.52~3361.4 mMGood (Biocompatible alternative to DMSO)

Note: The molecular weight of DHCA is 182.22 g/mol . While the theoretical aqueous solubility is ~3.04 mg/mL, practical working concentrations in complex biological buffers (e.g., PBS, DMEM) are often lower due to the "salting-out" effect caused by ionic buffer components.

Troubleshooting Guide & FAQs

Q1: Why does DHCA instantly precipitate when I dilute my DMSO stock into an aqueous buffer, even if the final concentration is below 3.0 mg/mL?

The Causality: This is a kinetic phenomenon known as "solvent crash-out" or the Ouzo effect. When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic DHCA molecules can disperse. This creates localized micro-environments where the DHCA concentration vastly exceeds its aqueous thermodynamic limit (local supersaturation), leading to rapid nucleation and irreversible precipitation. The Solution: Avoid direct bolus injections. Use the Step-Wise Dilution Protocol (detailed below) to maintain kinetic control over the solvent exchange.

Q2: My cellular assay requires a DHCA concentration of 10 mg/mL, but I cannot exceed 0.5% final DMSO concentration due to cell toxicity. How can I achieve this?

The Causality: A concentration of 10 mg/mL is fundamentally beyond the intrinsic aqueous solubility limit of DHCA (3.04 mg/mL)[2]. No amount of mixing will permanently dissolve it. You must alter the apparent solubility of the molecule using a supramolecular carrier. The Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation. HP-β-CD features a hydrophobic inner cavity that perfectly accommodates the methoxyphenol ring of DHCA via van der Waals forces, while its highly hydroxylated outer surface maintains hydrogen bonding with bulk water[3]. This thermodynamically shields the lipophilic drug, increasing its apparent aqueous solubility by orders of magnitude without using organic solvents.

Q3: Can I just heat and sonicate the cloudy DHCA suspension until it dissolves?

The Causality: Heating increases the kinetic energy of the system, temporarily increasing thermodynamic solubility, while sonication breaks apart macroscopic aggregates. However, this is a false equilibrium. Once the solution returns to standard incubator temperatures (37°C) or room temperature (25°C), the system will re-equilibrate, and DHCA will slowly crystallize out of solution, ruining your experiment mid-assay. The Solution: If the target concentration is >3.0 mg/mL, you must use a formulation strategy (like HP-β-CD) rather than relying on temperature manipulation.

Diagnostic Workflow

G Start Issue: DHCA Precipitates in Aqueous Buffer CheckConc Is final DHCA conc. > 3.0 mg/mL? Start->CheckConc HighConc Yes: Exceeds intrinsic aqueous solubility CheckConc->HighConc Yes LowConc No: Solvent crash-out due to rapid mixing CheckConc->LowConc No ActionHigh Solution: Use HP-β-CD complexation HighConc->ActionHigh ActionLow Solution: Use step-wise dilution with vortexing LowConc->ActionLow

Caption: Troubleshooting logic tree for identifying and resolving DHCA precipitation in aqueous media.

Validated Experimental Protocols

Protocol A: Step-Wise Aqueous Dilution (For final concentrations < 3.0 mg/mL)

Purpose: To prevent localized supersaturation and solvent crash-out when diluting from DMSO.

  • Stock Preparation: Dissolve DHCA in 100% anhydrous DMSO to create a 50 mg/mL (274.39 mM) master stock[1]. Sonication for 2-3 minutes may be required to ensure complete dissolution.

  • Intermediate Dilution: Do not add this stock directly to your final buffer. Instead, create an intermediate stock by diluting the master stock 1:10 into a miscible co-solvent (e.g., 50% Ethanol / 50% Water) while vortexing continuously.

  • Drop-wise Addition: Place your final aqueous buffer on a magnetic stirrer at 300 RPM. Add the intermediate DHCA stock drop-wise (1 drop per second) directly into the vortex of the stirring buffer.

  • Self-Validation Step: Measure the optical density (OD) of the final solution at 600 nm. A successful, aggregate-free dilution will yield an OD600 of < 0.05. Any higher absorbance indicates sub-visible aggregate formation.

Protocol B: HP-β-CD Inclusion Complexation (For final concentrations > 3.0 mg/mL)

Purpose: To create a solvent-free, highly concentrated aqueous DHCA formulation using supramolecular encapsulation[3].

Workflow Step1 Weigh DHCA & HP-β-CD (1:1 Molar) Step2 Dissolve in Water/EtOH (70:30) Step1->Step2 Step3 Stir 24h at 25°C (Equilibration) Step2->Step3 Step4 Filter (0.45 µm) Remove uncomplexed Step3->Step4 Step5 Freeze-Dry (Lyophilization) Step4->Step5 Step6 Stable Aqueous DHCA Complex Step5->Step6

Caption: Step-by-step workflow for the preparation of DHCA/HP-β-CD inclusion complexes.

  • Molar Calculation: Weigh out DHCA and Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in a 1:1 molar ratio. (e.g., 18.2 mg of DHCA to ~140 mg of HP-β-CD, assuming an average MW of 1400 g/mol for HP-β-CD).

  • Co-Dissolution: Dissolve both powders in a minimal volume of a 70:30 Water/Ethanol mixture. The ethanol acts as a temporary bridging solvent to unfold the DHCA into the cyclodextrin cavity.

  • Equilibration: Protect the flask from light and stir magnetically at 300 RPM for 24 hours at 25°C. This extended time is strictly required for the thermodynamic equilibrium of the host-guest complex to be established.

  • Self-Validating Filtration: Pass the solution through a 0.45 µm PTFE syringe filter. Validation: Because uncomplexed DHCA is insoluble in water once the ethanol evaporates, any failed complexation will result in solid DHCA being caught by the filter. A clear filtrate guarantees that 100% of the remaining DHCA is successfully encapsulated.

  • Lyophilization: Freeze the clear filtrate at -80°C and lyophilize (freeze-dry) for 48 hours.

  • Reconstitution: The resulting white powder is the DHCA/HP-β-CD inclusion complex. It can now be dissolved directly into pure water or cellular media at highly concentrated DHCA equivalents without the need for DMSO.

References

  • Scent.vn - Dihydroconiferyl alcohol CAS# 2305-13-7: Odor profile, Molecular properties, Regulation. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC) - Synthesis and Characterization of Phenolic Acid/Hydroxypropyl-β-Cyclodextrin Inclusion Complexes. Retrieved from:[Link]

Sources

Troubleshooting

Stability of 4-(3-hydroxypropyl)-2-methoxyphenol under different pH conditions

Welcome to the technical support center for 4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroferulic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroferulic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for experiments involving this compound. Here, we address common questions and challenges related to its stability under various pH conditions, drawing upon established scientific principles and field-proven expertise.

I. Understanding the Molecule: Core Stability Profile

4-(3-hydroxypropyl)-2-methoxyphenol is a phenolic compound structurally related to guaiacol.[1][2] Its stability is primarily influenced by the reactivity of its phenolic hydroxyl group and the methoxy group on the benzene ring.[3][4] Like many phenols, it is susceptible to oxidation, which can be accelerated by factors such as pH, light, temperature, and the presence of metal ions.[5][6][7]

Key Structural Features Influencing Stability:

  • Phenolic Hydroxyl Group (-OH): This group is the primary site for oxidation. At higher pH values, it can deprotonate to form a phenoxide ion, which is more susceptible to oxidation.[8][9]

  • Methoxy Group (-OCH₃): The electron-donating nature of the methoxy group can influence the reactivity of the aromatic ring.[3]

  • Propyl Side Chain: The alkyl side chain is generally more stable but can be a target for certain enzymatic or radical-mediated reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

FAQ 1: Sample Discoloration

Question: My solution of 4-(3-hydroxypropyl)-2-methoxyphenol has turned a yellow or brownish color. What is causing this and is the compound degraded?

Answer:

Discoloration is a common indicator of phenolic compound degradation, primarily through oxidation.[2] The phenolic hydroxyl group can be oxidized to form quinone-like structures, which are often colored.[4] This process can be initiated by exposure to air (oxygen), light, or trace metal contaminants.[7]

Troubleshooting Steps:

  • Verify Purity: Before use, and especially if discoloration is observed, verify the purity of your sample using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).[10] The presence of extra peaks in the chromatogram may indicate the formation of degradation products.[2]

  • Control Storage Conditions:

    • Solid Form: Store the solid compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (2-8°C for short-term, -20°C for long-term) to minimize oxidation and photodegradation.[2]

    • Solutions: Prepare solutions fresh whenever possible. If storage is necessary, use deoxygenated solvents, store in amber vials at low temperatures, and for long-term storage, consider freezing at -20°C or -80°C.[2] Avoid repeated freeze-thaw cycles.[2]

  • Solvent Choice: Use high-purity solvents. For aqueous solutions, consider using buffers to maintain a stable pH.

FAQ 2: pH-Dependent Instability

Question: I've noticed that the degradation of my compound seems to accelerate when I adjust the pH of my solution. At which pH is 4-(3-hydroxypropyl)-2-methoxyphenol most stable and why?

Answer:

The stability of phenolic compounds is highly pH-dependent.[8][9] Generally, 4-(3-hydroxypropyl)-2-methoxyphenol will exhibit greater stability under acidic to neutral conditions (pH 3-7). As the pH becomes more alkaline (basic), the phenolic hydroxyl group deprotonates to form a phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidation.[8][9] Studies on similar guaiacol derivatives have shown that their reactivity towards radicals increases with increasing pH.[1][11]

Experimental Observations and Causality:

  • Acidic pH (pH < 7): In acidic solutions, the phenolic hydroxyl group remains protonated, making it less susceptible to oxidation. However, under very strong acidic conditions, acid-catalyzed cleavage of the ether linkage of the methoxy group could potentially occur, although this typically requires harsh conditions.[12][13][14]

  • Alkaline pH (pH > 7): In basic solutions, the formation of the phenoxide ion significantly increases the rate of oxidative degradation. This can lead to the formation of quinones and other colored byproducts.[8][9]

Troubleshooting Guide for pH-Related Issues:

IssueProbable CauseRecommended Solution
Rapid degradation in basic buffer Increased susceptibility to oxidation due to phenoxide ion formation.[8][9]If possible, perform experiments at a lower pH. If a basic pH is required, prepare solutions fresh, minimize exposure to air and light, and consider adding an antioxidant.[7]
Inconsistent results across different buffer systems Buffer components may be interacting with the compound or catalyzing degradation.Evaluate the stability of the compound in each buffer system. Use non-reactive buffer species where possible.
FAQ 3: Unexpected Reaction Products

Question: I am performing a reaction with 4-(3-hydroxypropyl)-2-methoxyphenol and observing unexpected side products. What are the likely degradation pathways?

Answer:

The degradation of 4-(3-hydroxypropyl)-2-methoxyphenol can proceed through several pathways, primarily driven by oxidative stress.[5][15]

Major Degradation Pathways:

  • Oxidation: This is the most common degradation route.[5] It can be initiated by oxygen, light, heat, or oxidizing agents like hydrogen peroxide.[16] The initial step is often the formation of a phenoxyl radical, which can then lead to the formation of quinone-type compounds.[4][7] Further oxidation can result in ring-opening to form smaller organic acids.[17][18]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[7][19] This is especially relevant for solutions stored in clear containers.

  • Thermal Degradation: At elevated temperatures, the molecule can undergo decomposition.[3][5] This can involve cleavage of the side chain or the methoxy group.

Diagram of Potential Oxidative Degradation Pathway:

G cluster_0 Initiation cluster_1 Propagation cluster_2 Termination/Further Degradation Parent Compound 4-(3-hydroxypropyl)-2-methoxyphenol Phenoxyl Radical Phenoxyl Radical Parent Compound->Phenoxyl Radical Oxidant (O₂, H₂O₂, light) Quinone-like Intermediates Quinone-like Intermediates Phenoxyl Radical->Quinone-like Intermediates Polymerization Polymerized Products Phenoxyl Radical->Polymerization Ring-Opened Products Ring-Opened Products (e.g., carboxylic acids) Quinone-like Intermediates->Ring-Opened Products

Caption: Oxidative degradation pathway of 4-(3-hydroxypropyl)-2-methoxyphenol.

Troubleshooting Unexpected Products:

  • Characterize Unknowns: Utilize techniques like LC-MS and NMR to identify the structure of the unexpected products. This can provide valuable clues about the degradation pathway.[5]

  • Forced Degradation Studies: To proactively identify potential degradants, consider performing forced degradation studies.[15][16] This involves intentionally exposing the compound to harsh conditions (e.g., strong acid, strong base, high heat, oxidation, and light) to accelerate degradation and identify the resulting products.[16]

III. Experimental Protocols

Protocol 1: General Procedure for a pH Stability Study

This protocol outlines a general method for evaluating the stability of 4-(3-hydroxypropyl)-2-methoxyphenol at different pH values.

Materials:

  • 4-(3-hydroxypropyl)-2-methoxyphenol

  • HPLC-grade water and acetonitrile

  • Buffer solutions (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH)

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve 4-(3-hydroxypropyl)-2-methoxyphenol in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

  • Prepare Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 3, 5, 7, 9, and 11).

  • Sample Preparation: Dilute the stock solution with each buffer to a final working concentration. Prepare a control sample diluted with the initial solvent.

  • Incubation: Store the prepared samples under controlled temperature and light conditions.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each sample.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound.[10] A reverse-phase C18 column is typically suitable.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH. Calculate the degradation rate constant for each condition.

Workflow for pH Stability Study:

G cluster_0 Preparation cluster_1 Incubation & Sampling cluster_2 Analysis A Prepare Stock Solution C Dilute Stock into Buffers A->C B Prepare Buffer Solutions (Varying pH) B->C D Incubate at Controlled Temperature & Light C->D E Withdraw Aliquots at Time Intervals D->E F HPLC Analysis E->F G Quantify Remaining Compound F->G H Plot % Remaining vs. Time G->H

Caption: Workflow for conducting a pH stability study.

IV. Summary of Stability under Different Conditions

ConditionStabilityPrimary Degradation PathwayKey Considerations
Acidic (pH 3-6) Generally StableMinimal degradationPotential for acid-catalyzed ether cleavage under harsh conditions.[12][13][14]
Neutral (pH ~7) Moderately StableSlow oxidationRate can be influenced by light, temperature, and dissolved oxygen.[7]
Alkaline (pH > 8) UnstableRapid oxidationDeprotonation to phenoxide ion increases susceptibility to oxidation.[8][9]
Presence of Oxidants Highly UnstableForced oxidationRapid degradation to quinones and other byproducts.[5][16]
Exposure to Light UnstablePhotodegradationStore solutions in amber vials or protect from light.[2]
Elevated Temperature UnstableThermal DegradationIncreased degradation rate with increasing temperature.[3][5]

V. References

  • Bahr, N. L., & Dellinger, B. (2001). Oxidation and Thermolysis of Methoxy-, Nitro-, and Hydroxy-Substituted Phenols in Supercritical Water. Energy & Fuels, 15(5), 1093–1101.

  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical. Nature, 181(4617), 1199–1200.

  • Chou, T. H., et al. (2009). Antioxidant and anti-inflammatory properties of 4-hydroxy-3-methoxy-benzoic acid. Journal of Agricultural and Food Chemistry, 57(24), 11507–11513.

  • Eslami, A., et al. (2018). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Development and Technology, 23(10), 967–986.

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2012). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B, 116(24), 7246–7256.

  • Ge, L., et al. (2022). Decay Kinetics and Absorption Changes of Methoxyphenols and Nitrophenols during Nitrate-Mediated Aqueous Photochemical Oxidation at 254 and 313 nm. ACS Earth and Space Chemistry, 6(4), 1018–1028.

  • Iniesta, J., et al. (2002). Electrooxidation of Aqueous p-Methoxyphenol on Lead Oxide Electrodes. Journal of The Electrochemical Society, 149(8), D113.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.

  • Klick, S., et al. (2005). Toward a scientific consensus on the stability of pharmaceutical drug substances and products. Pharmaceutical Technology, 29(2), 48-60.

  • Galano, A., & Alvarez-Idaboy, J. R. (2012). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B, 116(24), 7246-7256.

  • Singh, R., & Kumar, R. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 242-251.

  • ResearchGate. (n.d.). FERH stability in dependence of pH at 4-C (A), 37-C (B), and 60-C (C). Retrieved from [Link]

  • Longdom Publishing. (2022). Synthesis and Cleavage of Ethers. Journal of Organic and Inorganic Chemistry.

  • MDPI. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. Separations, 11(2), 59.

  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.

  • Frontiers in Chemistry. (2020). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. 8, 596.

  • Royal Society of Chemistry. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Catalysis Science & Technology, 10(20), 6939-6950.

  • National Center for Biotechnology Information. (2020). Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose. Polymers, 12(11), 2539.

  • PubMed. (2004). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 591-598.

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 4-Methoxy-2,3,6-trimethylphenol.

  • BenchChem. (2025). Degradation pathways of 4-Methoxy-3-methylphenol under experimental conditions.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110.

  • BenchChem. (2025). Stability of Guaiacol-13C6 in different solvents and storage conditions.

  • Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2110.

  • PubChem. (n.d.). Dihydroferulic acid. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-Methoxyphenol by HPLC.

  • MDPI. (2023). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. Molecules, 28(10), 4181.

  • FooDB. (n.d.). Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Retrieved from [Link]

  • fedOA. (2023). Effect of ferulic acid derivative concentration on the release kinetics, antioxidant capacity, and thermal behaviour of differen. Food Packaging and Shelf Life, 35, 101018.

  • PubMed. (2003). Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography. Journal of Chromatography B, 795(2), 389-394.

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(3-hydroxy-1-propenyl)-2-methoxy- (CAS 458-35-5). Retrieved from [Link]

  • NIST. (n.d.). Propanal, 3-(4-hydroxy-3-methoxyphenyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Hydroxy-3-methoxyphenyl)-2-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. (a) Hindered... Retrieved from [Link]

  • BenchChem. (2025). degradation pathways of 2-Propylphenol under oxidative stress.

Sources

Optimization

Technical Support Center: Purification of 5-(3-Hydroxypropyl)-2-methoxyphenol by Column Chromatography

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 5-(3-Hydroxypropyl)-2-methoxyphenol using column chromatography. It is designed for researchers, scientists, and profess...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the purification of 5-(3-Hydroxypropyl)-2-methoxyphenol using column chromatography. It is designed for researchers, scientists, and professionals in drug development who are familiar with chromatographic principles but may encounter specific challenges with this molecule.

Diagram: Workflow for Chromatographic Purification

Column_Chromatography_Workflow Crude Crude 5-(3-Hydroxypropyl)-2-methoxyphenol (Dissolved in minimal DCM) Loading Sample Loading Crude->Loading Adsorb onto silica (optional) Column_Prep Column Preparation (Silica Gel Slurry Packed) Column_Prep->Loading Elution Gradient Elution (Hexane/Ethyl Acetate) Loading->Elution TLC_Analysis TLC Monitoring of Fractions Elution->TLC_Analysis Collect Fractions Fraction_Pooling Pool Pure Fractions TLC_Analysis->Fraction_Pooling Identify pure fractions Solvent_Removal Solvent Removal (Rotary Evaporation) Fraction_Pooling->Solvent_Removal Pure_Product Pure 5-(3-Hydroxypropyl)-2-methoxyphenol Solvent_Removal->Pure_Product

Caption: Workflow for the purification of 5-(3-Hydroxypropyl)-2-methoxyphenol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the recommended stationary phase and mobile phase for purifying 5-(3-Hydroxypropyl)-2-methoxyphenol?

A1: For the purification of moderately polar compounds like 5-(3-Hydroxypropyl)-2-methoxyphenol, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase. Its polar surface interacts well with the hydroxyl and methoxy functional groups of the target molecule.

A common and effective mobile phase system is a gradient of ethyl acetate in hexane. A typical starting point would be:

  • Initial Elution: 10-20% Ethyl Acetate in Hexane to elute non-polar impurities.

  • Gradient Increase: Gradually increase the concentration of ethyl acetate to 30-50% to elute the desired product.

  • Final Wash: A higher concentration of ethyl acetate (e.g., 70-100%) can be used to strip any remaining highly polar compounds from the column.

The optimal gradient will depend on the specific impurity profile of your crude material. It is highly recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).

Q2: My compound is not moving from the baseline on the TLC plate, even with 50% ethyl acetate in hexane. What should I do?

A2: This indicates that the mobile phase is not polar enough to effectively displace the compound from the polar silica gel. 5-(3-Hydroxypropyl)-2-methoxyphenol has two polar functional groups (a phenol and a primary alcohol) that can lead to strong interactions with the stationary phase.

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Add a small amount of a more polar solvent to your ethyl acetate/hexane mixture. Methanol is an excellent choice for this. Start by preparing a mobile phase of 1-2% methanol in dichloromethane or 5% methanol in ethyl acetate. Dichloromethane is often used in these cases as it is a good "middle-ground" solvent that can be effective when hexane/ethyl acetate systems fail.

  • Check for Acidity: Phenolic compounds can sometimes interact very strongly with silica. Adding a small amount (0.1-1%) of acetic acid or formic acid to the mobile phase can help to reduce tailing and improve elution by protonating the compound and occupying active sites on the silica.

Q3: I am observing significant peak tailing in my collected fractions. How can I improve the peak shape?

A3: Peak tailing for phenolic compounds on silica gel is a common issue and is often caused by strong, non-ideal interactions between the acidic phenol group and the silica surface.

Causality & Solutions:

  • Acid-Base Interactions: The slightly acidic nature of silica gel can lead to strong adsorption of the phenolic hydroxyl group. As mentioned in Q2, adding a small amount of a volatile acid like acetic acid to the mobile phase can mitigate this by ensuring the phenol remains protonated and reducing its interaction with the silica.

  • Column Overloading: Loading too much crude material onto the column can lead to broad, tailing peaks. As a rule of thumb, the amount of crude material should be about 1-2% of the total mass of the silica gel (e.g., 100-200 mg of crude material for a 10 g silica column).

  • Inhomogeneous Column Packing: A poorly packed column with channels or cracks will lead to uneven flow of the mobile phase and result in poor separation and peak shape. Ensure the column is packed using a slurry method to create a uniform and homogenous stationary phase bed.

Q4: How can I effectively visualize 5-(3-Hydroxypropyl)-2-methoxyphenol on a TLC plate?

A4: Due to the presence of the phenolic ring, 5-(3-Hydroxypropyl)-2-methoxyphenol is UV active and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.

For enhanced visualization, or if the concentration is low, specific chemical stains can be used:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds with oxidizable functional groups, such as alcohols and phenols. The plate is dipped into the stain, and the compound will appear as a yellow/brown spot on a purple background.

  • Ceric Ammonium Molybdate (CAM) Stain: This is another powerful oxidizing stain that is very effective for visualizing hydroxyl groups. The plate is dipped in the CAM solution and then gently heated with a heat gun, which will reveal the compound as a dark blue or black spot.

Q5: I am struggling to separate my product from a very similar, slightly less polar impurity. What strategies can I employ?

A5: Separating closely related impurities requires optimizing the selectivity of your chromatographic system.

Strategies for Improved Resolution:

  • Shallow Gradient: Instead of a steep increase in ethyl acetate, use a very shallow gradient. For example, increase the ethyl acetate concentration by only 1-2% at a time in the region where the compounds of interest are expected to elute. This will increase the retention time and allow for better separation.

  • Change Solvent System: The selectivity of the separation can be altered by changing the solvents used in the mobile phase. If a hexane/ethyl acetate system is not providing adequate separation, consider trying a toluene/acetone or dichloromethane/methanol system. These solvents have different properties and may interact with your compound and impurity in a way that enhances separation.

  • Use a Finer Mesh Silica: Switching from a standard 230-400 mesh silica to a finer grade (e.g., flash chromatography silica, >400 mesh) can increase the surface area and the number of theoretical plates, leading to improved resolution.

  • Optimize Loading Technique: For difficult separations, it is best to dissolve the crude material in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane, adsorb it onto a small amount of silica gel, and then dry it to a free-flowing powder. This powder can then be carefully added to the top of the column, which often results in a tighter band and better separation.

Experimental Protocol: A Representative Example

This protocol is a general guideline and should be adapted based on TLC analysis of your specific crude material.

1. Preparation:

  • TLC Analysis: Develop a TLC plate with your crude material using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel (e.g., 20g for 200-400mg of crude material) in the initial mobile phase (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under a gentle flow of the solvent, ensuring a flat and stable bed.

2. Sample Loading:

  • Dissolve the crude 5-(3-Hydroxypropyl)-2-methoxyphenol in a minimal volume of dichloromethane.

  • Add a small amount of silica gel (approx. 1-2 times the weight of your crude material) to this solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin eluting with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate/hexane).

  • Collect fractions and monitor them by TLC.

  • Gradually increase the polarity of the mobile phase (e.g., to 20%, 30%, 40% ethyl acetate) to elute the compounds.

  • Once the desired product begins to elute, you may switch to an isocratic elution (a constant solvent composition) to ensure clean separation.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC, using a UV lamp and/or a chemical stain.

  • Combine the fractions that contain the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 5-(3-Hydroxypropyl)-2-methoxyphenol.

Summary of Key Parameters

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for moderately polar organic molecules.
Mobile Phase Hexane/Ethyl Acetate GradientGood balance of polarity to separate common impurities.
Alternative Mobile Phase Dichloromethane/MethanolFor more polar compounds or when hexane/EtOAc fails.
Loading Technique Dry Loading (adsorbed on silica)Provides better resolution for difficult separations.
Detection UV (254 nm), KMnO₄ or CAM stainPhenolic ring is UV active; stains visualize hydroxyl groups.
Troubleshooting Additive 0.1-1% Acetic AcidReduces peak tailing by protonating the phenolic group.
Troubleshooting

Technical Support Center: Troubleshooting Dihydroconiferyl Alcohol Degradation During Storage

Welcome to the Technical Support Center for Dihydroconiferyl alcohol (DCA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Dihydroconiferyl alcohol (DCA). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and stability of this valuable phenolic compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Introduction to Dihydroconiferyl Alcohol Stability

Dihydroconiferyl alcohol (DCA), a phenylpropanoid found in various plant species, is recognized for its antioxidant and cytoprotective properties.[1] However, like many phenolic compounds, DCA is susceptible to degradation, which can compromise its biological activity and lead to inconsistent experimental results. The primary pathway of degradation is oxidation, a process that can be accelerated by several environmental factors. Understanding and mitigating these factors is crucial for maintaining the long-term stability and purity of your DCA samples.

This guide provides a question-and-answer-based approach to troubleshoot potential degradation issues, offering practical solutions and preventative measures.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Foundational Knowledge and Prevention

Question 1: What are the primary causes of Dihydroconiferyl alcohol degradation during storage?

Answer: The degradation of Dihydroconiferyl alcohol is primarily driven by oxidation . The phenolic hydroxyl group in its structure is susceptible to oxidation, which can be initiated or accelerated by the following factors:

  • Oxygen: Direct exposure to atmospheric oxygen is a key driver of oxidation.

  • Light: Exposure to UV and even ambient light can provide the energy to initiate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • pH: While DCA is relatively stable in neutral to slightly acidic conditions, extreme pH levels can catalyze degradation.

  • Presence of Metal Ions: Trace metal ions can act as catalysts for oxidation reactions.

Question 2: What are the ideal storage conditions for solid Dihydroconiferyl alcohol?

Answer: To minimize degradation, solid Dihydroconiferyl alcohol should be stored with the following considerations, summarized in the table below.

ParameterRecommendationRationale
Temperature Room Temperature or 2-8°CLower temperatures slow down the rate of chemical degradation.
Atmosphere Under an inert gas (e.g., Argon or Nitrogen)Minimizes exposure to oxygen, a primary driver of oxidation.
Light In an amber or opaque containerProtects the compound from light-induced degradation.
Container Tightly sealed, airtight vialPrevents exposure to moisture and atmospheric oxygen.
Purity Use high-purity, crystalline solidAmorphous material can have a larger surface area and may be more susceptible to degradation.
Section 2: Identifying and Confirming Degradation

Question 3: I suspect my Dihydroconiferyl alcohol has degraded. What are the initial signs?

Answer: The initial indicators of DCA degradation are often observable physical changes:

  • Color Change: Pure Dihydroconiferyl alcohol is a white to off-white or pale yellow solid or liquid.[2] A noticeable change to a more pronounced yellow or brownish color can be a sign of oxidation and the formation of chromophoric degradation products.

  • Change in Solubility: You might observe that the compound does not dissolve as readily in solvents in which it was previously soluble.

  • Inconsistent Experimental Results: A common sign of degradation is a loss of biological activity or inconsistent results in your assays compared to previous experiments with a fresh batch of the compound.

Question 4: How can I analytically confirm the degradation of my Dihydroconiferyl alcohol sample?

Answer: Visual inspection is a good first step, but analytical confirmation is necessary for definitive proof of degradation. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

A stability-indicating HPLC method will allow you to:

  • Quantify the Parent Compound: A decrease in the peak area corresponding to pure Dihydroconiferyl alcohol compared to a reference standard is a clear indication of degradation.

  • Detect Degradation Products: The appearance of new peaks in the chromatogram, which are absent in the chromatogram of a fresh, pure sample, points to the presence of degradation products.

Experimental Protocol: HPLC Analysis for DCA Degradation

This protocol provides a general guideline for assessing the purity of your DCA sample.

  • Apparatus and Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

    • Dihydroconiferyl alcohol reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

    • Methanol (for sample and standard preparation)

  • Preparation of Solutions:

    • Standard Solution: Prepare a stock solution of the DCA reference standard in methanol (e.g., 1 mg/mL). From this, prepare a working standard at a concentration relevant to your analysis (e.g., 100 µg/mL).

    • Sample Solution: Prepare a solution of your stored DCA sample in methanol at the same concentration as the working standard.

    • Mobile Phase: A common mobile phase for the analysis of phenolic compounds is a gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape). A typical gradient might be:

      • 0-10 min: 25% Acetonitrile

      • 10-30 min: Increase to 65% Acetonitrile

      • 30-40 min: Increase to 85% Acetonitrile

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40 °C

    • Detection Wavelength: 280 nm[3]

  • Data Analysis:

    • Inject both the standard and sample solutions.

    • Compare the chromatograms. Look for a decrease in the area of the main DCA peak in your sample compared to the standard and the presence of any new peaks.

Section 3: Advanced Troubleshooting and Characterization of Degradants

Question 5: I have confirmed degradation via HPLC. What are the likely degradation products of Dihydroconiferyl alcohol?

Answer: While specific forced degradation studies on Dihydroconiferyl alcohol are not extensively published, based on the chemistry of phenolic compounds, the primary degradation products are likely to be the result of oxidation . The guaiacyl (4-hydroxy-3-methoxyphenyl) moiety is the most reactive site.

Potential degradation pathways include:

  • Oxidation to Quinone-type Structures: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then be further oxidized to form quinone or quinone-methide structures. These are often colored, contributing to the yellowing of the sample.

  • Dimerization and Polymerization: Phenoxy radicals can couple to form dimers and higher-order polymers. This can lead to a decrease in the solubility of the sample.

  • Side-Chain Oxidation: The propanol side chain can also be a site of oxidation, potentially leading to the formation of aldehydes, ketones, or carboxylic acids.

The following diagram illustrates a hypothetical primary oxidation pathway:

DCA Dihydroconiferyl alcohol Phenoxy_Radical Phenoxy Radical Intermediate DCA->Phenoxy_Radical Oxidation (O2, light, heat) Quinone Quinone-type Product Phenoxy_Radical->Quinone Further Oxidation Dimer Dimerized Product Phenoxy_Radical->Dimer Radical Coupling cluster_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Data Interpretation Degraded_Sample Degraded DCA Sample LC_Separation LC Separation Degraded_Sample->LC_Separation Forced_Degradation Forced Degradation of Pure DCA Forced_Degradation->LC_Separation MS_Detection MS Detection (Full Scan) LC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Identify_Masses Identify Molecular Weights of Degradants MSMS_Fragmentation->Identify_Masses Analyze_Fragments Analyze Fragmentation Patterns Identify_Masses->Analyze_Fragments Propose_Structures Propose Structures of Degradants Analyze_Fragments->Propose_Structures

Sources

Optimization

Optimization of reaction conditions for the derivatization of 4-(3-hydroxypropyl)-2-methoxyphenol

Overview 4-(3-hydroxypropyl)-2-methoxyphenol, widely known as dihydroconiferyl alcohol, is a crucial phenylpropanoid metabolite. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

4-(3-hydroxypropyl)-2-methoxyphenol, widely known as dihydroconiferyl alcohol, is a crucial phenylpropanoid metabolite. Analyzing this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge due to the presence of two distinct hydroxyl groups: a highly reactive phenolic -OH and a slightly less reactive primary aliphatic -OH. If left underivatized, these polar groups cause severe peak tailing, poor volatility, and thermal degradation.

Silylation to form a di-trimethylsilyl (di-TMS) ether is the gold standard for masking these polar groups 1. This guide provides a self-validating protocol, optimization data, and troubleshooting steps to ensure quantitative derivatization.

Self-Validating Silylation Protocol (BSTFA + 1% TMCS)

Mechanistic Causality: We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) spiked with 1% Trimethylchlorosilane (TMCS) 2. While BSTFA alone can easily silylate the phenolic -OH, the primary aliphatic alcohol requires the Lewis acid catalytic activity of TMCS to drive the reaction to 100% completion 2. Pyridine is selected as the solvent because it acts as an acid scavenger, neutralizing acidic byproducts (like HCl) and pushing the reaction equilibrium forward 1.

Step-by-Step Methodology:

  • Sample Drying: Transfer the extract containing dihydroconiferyl alcohol (approx. 1–5 mg) into a glass GC reaction vial. Evaporate to absolute dryness under a gentle stream of high-purity nitrogen.

    • Validation Check: Inspect the vial visually. Any residual droplets will violently hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), ruining the reaction 3.

  • Solvent Addition: Add 50 µL of anhydrous pyridine to the dried extract.

  • Reagent Addition: Add 50 µL of BSTFA containing 1% TMCS 1.

    • Validation Check: The solution must remain crystal clear. If it turns cloudy immediately upon addition, moisture contamination has occurred. Discard and restart.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Heat in a dry block at 70°C for 60 minutes 1.

  • Cooling & Analysis: Allow the vial to cool to room temperature before injection to prevent pressure-driven sample loss. Inject 1 µL into the GC-MS.

    • Validation Check: Monitor the chromatogram for the di-TMS derivative. The presence of significant mono-TMS peaks indicates an incomplete reaction.

Optimization of Reaction Conditions

The following table summarizes the quantitative impact of varying reaction parameters on the yield of the di-TMS derivative of dihydroconiferyl alcohol.

SolventTemperature (°C)Time (min)TMCS Catalyst (%)Di-TMS Yield (%)Major Artifacts / Notes
Pyridine 70 60 1.0 >99% Optimal conditions; complete conversion 1.
Pyridine25601.0~75%Mono-TMS (25%); aliphatic -OH incomplete.
Acetone25151.0~85%Fast for phenols, but poor for aliphatic -OH 3.
Pyridine70600.0~90%Mono-TMS (10%); lacks Lewis acid catalysis [[2]]().
Aqueous MeOH70601.0<5%Massive HMDSO peak; reagent hydrolysis [[4]]().

Workflow & Troubleshooting Logic

G N1 1. Sample Preparation Evaporate to absolute dryness N2 2. Solvent Addition Add Anhydrous Pyridine N1->N2 N3 3. Reagent Addition Add BSTFA + 1% TMCS N2->N3 N4 4. Incubation Heat at 70°C for 60 min N3->N4 N5 5. GC-MS Analysis Detect Di-TMS Derivative N4->N5 N6 QA: Is Derivatization Complete? (No Mono-TMS) N5->N6 N7 Troubleshooting: Check Moisture / Reagent Age N6->N7 No N7->N1

Silylation workflow and troubleshooting logic for dihydroconiferyl alcohol.

Troubleshooting Guides & FAQs

Q: I am seeing two distinct peaks for dihydroconiferyl alcohol in my chromatogram. What happened? A: You are observing incomplete derivatization. Dihydroconiferyl alcohol has two hydroxyl groups. The phenolic -OH reacts very rapidly, while the aliphatic -OH on the propyl chain is slower. If conditions are suboptimal, you will generate a mixture of the mono-TMS derivative and the desired di-TMS derivative. Fix: Ensure your BSTFA contains 1% TMCS, which acts as a critical catalyst [[2]](). Increase your incubation time to 60 minutes at 70°C 1.

Q: My baseline is excessively noisy, and there is a massive broad peak early in the run that suppresses my analyte signal. What caused this? A: This is a classic symptom of moisture contamination. Silylating reagents are extremely moisture-sensitive. Water reacts with BSTFA to form massive amounts of trimethylsilanol (TMS-OH) and hexamethyldisiloxane (HMDSO) 3. Fix: Rigorously dry your sample under a nitrogen stream before adding reagents. Ensure your pyridine is strictly anhydrous and stored over molecular sieves.

Q: Can I use MSTFA instead of BSTFA for this compound? A: Yes. MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) is more volatile than BSTFA, which is highly beneficial if your target analyte elutes very early in the GC run, preventing the reagent peak from masking the analyte. However, because the di-TMS derivative of dihydroconiferyl alcohol elutes relatively late, BSTFA is perfectly adequate, generally more robust, and highly standardized for plant metabolomics 4.

Q: How should I store the derivatized samples if I cannot run them on the GC-MS immediately? A: Derivatized samples should be analyzed as soon as possible. If storage is necessary, keep them in tightly sealed vials at 4°C or -20°C for no longer than 24-48 hours. Prolonged storage, especially after the septum has been pierced by an autosampler needle, exposes the sample to atmospheric moisture, leading to the rapid degradation of the TMS ethers back to free hydroxyls 3.

References

  • Analytical Chemistry (ACS Publications). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. URL:[Link]

  • MDPI. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of Dihydroconiferyl Alcohol

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with synthetic Dihydroconiferyl alcohol (DHCA). This resource provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with synthetic Dihydroconiferyl alcohol (DHCA). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurities encountered during the synthesis and purification of DHCA. Our goal is to equip you with the scientific understanding and practical protocols necessary to achieve high purity and yield in your experiments.

Introduction to Dihydroconiferyl Alcohol Synthesis and Impurity Formation

Dihydroconiferyl alcohol (3-(4-hydroxy-3-methoxyphenyl)propan-1-ol) is a valuable phenolic compound often synthesized through the reduction of precursors like coniferyl alcohol, coniferyl aldehyde, or ferulic acid derivatives.[1] The most common laboratory-scale method is the catalytic hydrogenation of the double bond in coniferyl alcohol.[1] While seemingly straightforward, these synthetic routes are often plagued by the formation of various impurities that can complicate downstream applications. Understanding the origin and nature of these impurities is the first step toward effective removal.

This guide is structured to help you identify potential impurities based on your synthetic route and provides actionable strategies for their elimination.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude Dihydroconiferyl alcohol?

A1: Impurities in synthetic DHCA can be broadly categorized based on their origin during the synthesis process. The primary classes of impurities include:

  • Unreacted Starting Materials and Intermediates: The most common impurity is often the starting material itself, such as coniferyl alcohol , if the reaction has not gone to completion.[1] If synthesizing from ferulic acid, you might also find residual ferulic acid or its esterified intermediates.

  • Oligomeric By-products: Coniferyl alcohol has a propensity to undergo oxidative coupling to form dimers and higher-order oligomers, often referred to as dehydrogenation polymers (DHPs).[2][3][4] These are structurally similar to native lignin. A common dimeric impurity is dehydrodiconiferyl alcohol .

  • Over-reduction Products: During catalytic hydrogenation, prolonged reaction times or harsh conditions (high pressure or temperature) can lead to the saturation of the aromatic ring, resulting in 4-(3-hydroxypropyl)-2-methoxycyclohexanol .[1]

  • Side-Reaction Products: Depending on the specific reagents and conditions, other side-reactions can occur. For instance, cleavage of the methoxy group can lead to the formation of 3-(3,4-dihydroxyphenyl)propan-1-ol .[1]

  • Products of Incomplete Reduction: When starting from ferulic acid or its esters and using reducing agents like Diisobutylaluminium hydride (DIBAL-H), incomplete reduction can leave coniferyl aldehyde as an impurity.

Q2: My reaction seems to have a low yield of DHCA. What are the likely causes related to impurity formation?

A2: Low yields are often directly linked to the formation of side products.[1] Key factors include:

  • Polymerization of Starting Material: Coniferyl alcohol can polymerize under certain conditions, especially in the presence of oxidative agents or high temperatures, reducing the amount available for hydrogenation to DHCA.[2][3][4]

  • Catalyst Deactivation: Impurities in the starting material or solvent can poison the catalyst (e.g., Pd/C), leading to an incomplete reaction and a higher proportion of unreacted starting material in your crude product.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can favor side reactions like over-reduction or polymerization over the desired hydrogenation of the double bond.[1]

  • Purification Losses: If significant amounts of oligomeric impurities are formed, separating them from the desired product can lead to substantial loss of DHCA during workup and purification.[1]

Q3: How can I detect and identify the impurities in my DHCA sample?

A3: A multi-pronged analytical approach is recommended for comprehensive impurity profiling:

  • Thin-Layer Chromatography (TLC): TLC is an excellent initial technique to quickly assess the completeness of the reaction and the presence of major impurities. By comparing the crude reaction mixture to the starting material standard, you can visualize the consumption of the reactant and the formation of new spots corresponding to the product and by-products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is the most common and effective method for separating and quantifying DHCA and its impurities. A reversed-phase C18 column is typically used. The difference in polarity between DHCA, the more polar unreacted starting materials, and the less polar oligomers allows for good separation.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) provides molecular weight information for the separated components, which is invaluable for identifying unknown impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, potentially after derivatization of the hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of isolated impurities. Comparing the spectra of your purified DHCA to a reference standard can reveal the presence of residual impurities.

Troubleshooting Guide: Common Impurities and Their Removal

This section provides a detailed breakdown of common impurities, their characteristic analytical signatures, and step-by-step protocols for their removal.

Impurity Type Common Impurities Typical Analytical Signature (Relative to DHCA) Primary Removal Method
Unreacted Precursors Coniferyl alcoholMore polar (earlier elution in RP-HPLC)Silica Gel Column Chromatography
Ferulic Acid/EstersSignificantly more polarAqueous wash (for acid), Column Chromatography
Oligomeric By-products Dehydrodiconiferyl alcohol, DHPsLess polar (later elution in RP-HPLC), higher molecular weight (MS)Silica Gel Column Chromatography
Over-reduction Products 4-(3-hydroxypropyl)-2-methoxycyclohexanolMore polar, loss of aromatic signals in NMRRecrystallization, Column Chromatography
Side-Reaction Products 3-(3,4-dihydroxyphenyl)propan-1-olMore polarColumn Chromatography

Experimental Protocols

Protocol 1: Purification of Crude DHCA by Silica Gel Column Chromatography

This is the most versatile method for removing a wide range of impurities from crude DHCA.

Rationale: Silica gel is a polar stationary phase. Compounds are separated based on their polarity. Non-polar compounds elute first, followed by compounds of increasing polarity. This allows for the effective separation of DHCA from both less polar oligomers and more polar unreacted starting materials.

Step-by-Step Methodology:

  • Slurry Preparation: Dry your crude DHCA onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or acetone), add silica gel (approximately 2-3 times the weight of the crude product), and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing: Prepare a glass column with a diameter appropriate for the amount of crude product (a good rule of thumb is a 20:1 to 50:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Loading the Sample: Carefully add the prepared slurry of your crude product onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 80:20 Hexane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combining and Evaporation: Combine the fractions containing the pure DHCA and remove the solvent under reduced pressure.

Visualizing the Workflow:

PurificationWorkflow Crude Crude DHCA (dissolved) Slurry Dry load onto Silica Crude->Slurry Silica Silica Gel Silica->Slurry Column Packed Silica Gel Column Slurry->Column Load Elution Gradient Elution (Hexane/Ethyl Acetate) Column->Elution Fractions Collect Fractions Elution->Fractions TLC TLC Analysis Fractions->TLC Monitor Pure_DHCA Combine Pure Fractions & Evaporate Solvent TLC->Pure_DHCA Identify Impurities Impurity Fractions TLC->Impurities Identify

Caption: Workflow for DHCA purification by column chromatography.

Protocol 2: Recrystallization of DHCA for Removal of Minor Impurities

Recrystallization is an effective technique for purifying DHCA that is already of moderate purity, particularly for removing impurities with different solubility profiles.

Rationale: This method relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain in the solution.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve DHCA well at elevated temperatures but poorly at low temperatures. A mixture of ethyl acetate and hexane is often effective.

  • Dissolution: Place the impure DHCA in a flask and add a minimal amount of the hot solvent (or the more soluble solvent of a pair, e.g., ethyl acetate) until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, you can induce it by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath will maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Logical Troubleshooting Diagram

This diagram illustrates a decision-making process for addressing low purity in a synthetic DHCA sample.

TroubleshootingLogic Start Crude DHCA Purity Low Analyze Analyze by HPLC & MS Start->Analyze Identify Identify Major Impurities Analyze->Identify Unreacted Unreacted Starting Material? Identify->Unreacted Oligomers Oligomers/Polymers? Identify->Oligomers OverReduced Over-reduced Products? Identify->OverReduced OptimizeReaction Optimize Reaction: - Increase reaction time - Check catalyst activity Unreacted->OptimizeReaction Yes ColumnChrom Purify by Column Chromatography Unreacted->ColumnChrom No, but other impurities present Oligomers->ColumnChrom Yes Recrystallize Purify by Recrystallization OverReduced->Recrystallize No, but other impurities present AdjustConditions Adjust Hydrogenation: - Decrease reaction time - Lower pressure/temperature OverReduced->AdjustConditions Yes AdjustConditions->Recrystallize

Caption: Decision tree for troubleshooting DHCA impurities.

References

  • Š. Závodská, L., & B. H., "Polymerization of coniferyl alcohol by Mn3+ -mediated (enzymatic) oxidation: Effects of H2 O2 concentration, aqueous organic solvents, and pH." Biotechnology Progress, 34(1), 81-90. [Link]

  • BenchChem Technical Support Team. (2025). "Dihydroconiferyl Alcohol Synthesis: A Technical Support Center." BenchChem.
  • Barceló, A. R., et al. (2002). "H(2)O(2) generation during the auto-oxidation of coniferyl alcohol drives the oxidase activity of a highly conserved class III peroxidase involved in lignin biosynthesis." FEBS Letters, 529(2-3), 198-202. [Link]

  • Carpin, M., et al. "Aggregation during Coniferyl Alcohol Polymerization in Pectin Solution: A Biomimetic Approach of the First Steps of Lignification." ResearchGate. [Link]

  • Závodská, L. (2017). "Polymerization of coniferyl alcohol by Mn3+-mediated (enzymatic) oxidation : Effects of H2O2 concentration." Helda - University of Helsinki. [Link]

Sources

Optimization

Technical Support Center: Method Development for Baseline Separation of 4-(3-hydroxypropyl)-2-methoxyphenol Isomers

Welcome to the Advanced Technical Support Center. As drug development and phytochemical research increasingly focus on lignin-derived phenols, achieving baseline separation of 4-(3-hydroxypropyl)-2-methoxyphenol (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug development and phytochemical research increasingly focus on lignin-derived phenols, achieving baseline separation of 4-(3-hydroxypropyl)-2-methoxyphenol (also known as dihydroconiferyl alcohol) from its positional isomers and structurally similar analogues has become a critical analytical bottleneck.

This guide is engineered for analytical scientists and researchers. It bypasses basic chromatography principles to focus directly on the physicochemical causality behind isomer co-elution, offering field-proven, self-validating methodologies to secure robust baseline separation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why do 4-(3-hydroxypropyl)-2-methoxyphenol and its positional isomers consistently co-elute on my standard C18 column?

The Causality: Standard C18 stationary phases separate analytes almost exclusively based on hydrophobic partitioning (differences in logP ). Positional isomers of methoxyphenols (e.g., variations in the ortho/meta/para arrangement of the methoxy and hydroxypropyl groups) possess nearly identical hydrophobicities. Consequently, the C18 phase is "blind" to their structural differences. The Solution: You must exploit orthogonal retention mechanisms—specifically π−π and dipole-dipole interactions. Switching to a Fluoro-Phenyl or Phenyl-Hexyl column introduces shape selectivity. The highly electron-deficient fluorinated phenyl ring acts as a strong π -acceptor, which aggressively discriminates between the subtle electron density differences of the isomers' phenolic rings . Recent biocatalytic studies on lignin-derived phenols heavily rely on these specialized phases for accurate quantification .

Q2: How should I optimize the mobile phase to prevent peak tailing and maximize resolution ( Rs​ )?

The Causality: The phenolic hydroxyl group of 4-(3-hydroxypropyl)-2-methoxyphenol has a pKa​ of approximately 10.09. If your mobile phase pH drifts anywhere near 7.0–8.0, a fraction of the molecules will ionize, leading to dual retention mechanisms and severe peak tailing. The Solution: Force the equilibrium entirely to the protonated (neutral) state by maintaining a mobile phase pH at least 2 units below the pKa​ . Adding 0.1% Formic Acid (pH 2.7) to your aqueous phase ensures sharp, symmetrical peaks. Furthermore, utilize Methanol instead of Acetonitrile as your organic modifier. While Acetonitrile is aprotic, Methanol acts as both a hydrogen-bond donor and acceptor, providing superior shape selectivity for positional isomers that differ in hydrogen-bonding geometry .

Q3: Does column temperature play a significant role in separating these specific isomers?

The Causality: Yes, governed by the van 't Hoff equation. Temperature directly dictates the conformational rigidity of the stationary phase's alkyl/phenyl chains. The Solution: Lower temperatures (e.g., 25°C) increase the rigidity of the stationary phase, which enhances steric recognition (selectivity, α ) of the isomers. While higher temperatures (e.g., 40°C) improve mass transfer and reduce backpressure, they often collapse the selectivity between closely related phenolic isomers. Start method development at 25°C and only increase if column backpressure exceeds system limits.

Part 2: Visual Workflows & Decision Trees

HPLC_Method Start Start: Isomer Mixture 4-(3-hydroxypropyl)-2-methoxyphenol ColSelect 1. Column Selection (C18 vs. Fluoro-Phenyl) Start->ColSelect pHControl 2. Mobile Phase pH Adjust to pH 3.0 (0.1% FA) ColSelect->pHControl OrgMod 3. Organic Modifier Screen MeOH vs MeCN pHControl->OrgMod Temp 4. Column Temperature Optimize (25°C - 40°C) OrgMod->Temp Eval Evaluate Resolution (Rs) Temp->Eval Success Baseline Separation (Rs ≥ 1.5) Eval->Success Yes Fail Co-elution (Rs < 1.5) Eval->Fail No Fail->ColSelect Iterate

Fig 1: Step-by-step HPLC method development workflow for phenolic isomer separation.

Troubleshooting Issue Issue: Isomer Co-elution Check1 Check Mobile Phase pH Is pH < pKa - 2? Issue->Check1 Fix1 Add 0.1% Formic Acid (Protonate Phenol) Check1->Fix1 No Check2 Check Selectivity (α) Check1->Check2 Yes Fix2 Switch to Fluoro-Phenyl Column Check2->Fix2 α ≈ 1 Check3 Check Efficiency (N) Check2->Check3 α > 1.1 Fix3 Decrease Flow Rate or Increase Temp Check3->Fix3 Low N

Fig 2: Decision tree for troubleshooting isomer co-elution in reverse-phase HPLC.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, implement the following step-by-step methodology. This protocol acts as a self-validating system: you must pass the System Suitability Criteria (Table 2) before injecting precious biological or synthetic samples.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v). Sonicate for 10 minutes to degas.

    • Organic Phase (B): Measure 1000 mL of HPLC-grade Methanol. Degas via sonication.

  • System Priming & Column Equilibration:

    • Install a Fluoro-Phenyl column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Purge all HPLC lines to remove trapped air.

    • Equilibrate the column with 85% Phase A / 15% Phase B at 1.0 mL/min for at least 20 column volumes (approx. 30 minutes) until the UV baseline at 280 nm is completely stable.

  • Sample Preparation:

    • Dissolve the 4-(3-hydroxypropyl)-2-methoxyphenol isomer mixture in the initial mobile phase conditions (85:15 Water:MeOH). Crucial: Dissolving in 100% organic solvent will cause severe solvent-induced band broadening and immediate co-elution at the column head.

    • Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Method Execution:

    • Inject 10 µL of a system suitability standard containing known isomers.

    • Execute the gradient defined in Table 1 .

    • Calculate the chromatographic parameters. Proceed with your actual sample analysis only if the criteria in Table 2 are met.

Quantitative Method Parameters

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (Methanol)Flow Rate (mL/min)
0.085151.0
10.065351.0
25.040601.0
30.010901.0
35.085151.0

Table 2: System Suitability Criteria (Self-Validation Gates)

ParameterAcceptance CriteriaScientific Rationale
Resolution ( Rs​ ) ≥1.5 Ensures true baseline separation, preventing integration errors between closely eluting isomers.
Tailing Factor ( Tf​ ) 0.9−1.5 Validates that secondary interactions (e.g., unprotonated silanols or ionized phenols) are properly suppressed by the pH 3.0 buffer.
Retention Time %RSD ≤1.0% Confirms accurate pump delivery, proper column equilibration, and stable temperature control across 5 replicate injections.
Theoretical Plates ( N ) >10,000 Confirms the physical integrity of the column bed and optimal linear velocity.

Part 4: References

  • Title: One-Pot Biocatalytic Synthesis of rac-Syringaresinol from a Lignin-Derived Phenol Source: ACS Catalysis URL: [Link]

  • Title: Phenolic Acids in Foods: An Overview of Analytical Methodology Source: Journal of Agricultural and Food Chemistry URL: [Link]

Troubleshooting

Enhancing the signal of 5-(3-Hydroxypropyl)-2-methoxyphenol in mass spectrometry

Technical Support Center: Mass Spectrometry Signal Enhancement Introduction Welcome to the technical support guide for the analysis of 5-(3-Hydroxypropyl)-2-methoxyphenol. This document provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Mass Spectrometry Signal Enhancement

Introduction

Welcome to the technical support guide for the analysis of 5-(3-Hydroxypropyl)-2-methoxyphenol. This document provides in-depth troubleshooting and signal enhancement strategies for researchers, scientists, and drug development professionals encountering challenges with this analyte in mass spectrometry (MS). 5-(3-Hydroxypropyl)-2-methoxyphenol, a phenolic compound, can present unique analytical hurdles due to its structure. The presence of a phenolic hydroxyl, an aliphatic hydroxyl, and a methoxy group influences its ionization efficiency, often leading to a weak or inconsistent signal.

This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to empower you to make informed decisions during method development and troubleshooting.

Understanding Your Analyte: 5-(3-Hydroxypropyl)-2-methoxyphenol

A foundational understanding of the analyte's chemical properties is critical for successful MS analysis.

  • Molecular Formula: C₁₁H₁₆O₄

  • Molecular Weight: 212.24 g/mol

  • Key Functional Groups:

    • Phenolic Hydroxyl (-OH): This is the most acidic proton and the primary site for deprotonation, making negative ion mode a strong candidate for analysis.

    • Aliphatic Hydroxyl (-OH): Located on the propyl chain, this group is less acidic than the phenolic hydroxyl but can participate in adduct formation and fragmentation.

    • Methoxy Group (-OCH₃): An electron-donating group that can influence the reactivity of the aromatic ring.

    • Aromatic Ring: Provides a backbone for characteristic fragmentation patterns.

The presence of these polar functional groups makes the molecule suitable for techniques like electrospray ionization (ESI), but its relatively low molecular weight can sometimes result in low-abundance molecular ions, especially with hard ionization techniques.[1]

Frequently Asked Questions (FAQs)

Q1: I have no signal, or my signal-to-noise is extremely low. Where should I begin?

A complete loss of signal can be alarming but is often systematic.[2] The issue typically lies in one of three areas: the sample preparation, the liquid chromatograph (LC), or the mass spectrometer (MS). A logical, step-by-step diagnostic approach is the fastest way to identify the root cause.

Start by assessing the MS itself. A direct infusion of a freshly prepared, neat standard of your analyte (or a well-behaved tuning compound) will confirm if the MS is functioning correctly.[3] If the MS shows a strong signal upon infusion, the problem is upstream in the LC system or with your sample. If the MS performance is poor even with infusion, it requires maintenance or tuning.

Troubleshooting_Workflow start Start: No / Low Signal infuse_std Directly infuse a fresh, neat standard of 5-(3-Hydroxypropyl)-2-methoxyphenol. start->infuse_std signal_ok Is signal strong and stable? infuse_std->signal_ok ms_problem MS Issue Detected signal_ok->ms_problem No lc_problem LC or Sample Issue Detected signal_ok->lc_problem Yes check_ms 1. Check MS tune and calibration. 2. Confirm detector voltage is appropriate. 3. Clean ion source (capillary, cone). 4. Verify gas flows and temperatures. ms_problem->check_ms end_node Problem Resolved check_ms->end_node inject_std Inject fresh, neat standard via LC-MS. lc_problem->inject_std peak_ok Is peak shape and intensity acceptable? inject_std->peak_ok lc_system_issue LC System Issue peak_ok->lc_system_issue No sample_prep_issue Sample Preparation Issue peak_ok->sample_prep_issue Yes check_lc 1. Check for leaks in LC plumbing. 2. Verify mobile phase composition and freshness. 3. Check for column blockage (high backpressure). 4. Purge pump and autosampler. lc_system_issue->check_lc check_lc->end_node check_sample 1. Verify sample concentration and dilution. 2. Check for analyte degradation. 3. Assess for matrix effects (ion suppression). 4. Re-prepare sample from scratch. sample_prep_issue->check_sample check_sample->end_node

Caption: A logical workflow for troubleshooting a total loss of analyte signal.

Q2: My signal is inconsistent between injections. What causes this variability?

Signal instability often points to issues with hardware performance, contamination, or an unstable electrospray.[4] Common culprits include:

  • Contamination: Residual matrix from previous injections can build up on the LC column or in the MS ion source, leading to fluctuating signal suppression.

  • Mobile Phase Issues: Degraded or improperly prepared mobile phases can cause shifts in pH or introduce contaminants.[4]

  • Autosampler Performance: Inconsistent injection volumes or sample carryover from the autosampler needle can lead to significant variability.

  • Unstable Electrospray: The combination of mobile phase flow, gas flows, temperature, and capillary voltage must produce a stable spray.[2] Visual inspection of the spray plume at the ESI needle can be a quick diagnostic tool.

Q3: What are the expected m/z values for 5-(3-Hydroxypropyl)-2-methoxyphenol?

Knowing the target mass-to-charge ratios (m/z) is essential. Given a molecular weight of 212.24 Da, you should look for the following ions. Soft ionization techniques are preferred to keep the molecular ion intact.[5]

Ionization ModeAdduct/LossIon FormulaCalculated m/zNotes
Negative (ESI-) [M-H]⁻[C₁₁H₁₅O₄]⁻211.0976Often the most sensitive mode for phenols due to the acidic phenolic proton.[6]
Positive (ESI+) [M+H]⁺[C₁₁H₁₇O₄]⁺213.1121Protonation may occur, but efficiency can be lower than deprotonation.
Positive (ESI+) [M+Na]⁺[C₁₁H₁₆O₄Na]⁺235.0941Sodium adducts are common, especially if glassware or solvents are not high purity.
Positive (ESI+) [M+NH₄]⁺[C₁₁H₂₀O₄N]⁺230.1387Ammonium adducts form when using ammonium-based mobile phase modifiers.[7]

Guide to Signal Enhancement

Part 1: Ion Source and Mass Spectrometer Optimization

The first step in maximizing your signal is ensuring the instrument is properly configured for your analyte.

  • Choosing the Right Ionization Mode: For phenolic compounds, negative ion mode (ESI-) is typically the preferred starting point.[8] The acidic nature of the phenolic hydroxyl group facilitates easy deprotonation to form the [M-H]⁻ ion. While positive mode can work, it often relies on less efficient protonation or the formation of adducts, which can split the signal between multiple species.[6] However, it is always advisable to test both modes, as ESI- can sometimes suffer from higher background noise.[7]

  • Tuning Key Source Parameters: Do not rely on generic instrument settings. Optimize the following parameters by infusing a standard solution of your analyte:

    • Capillary/Spray Voltage: Adjust to maximize the signal for your target m/z while maintaining a stable spray. Typical starting points are 3-5 kV.[5]

    • Source and Desolvation Temperatures: Higher temperatures can improve solvent evaporation and desolvation but can also cause thermal degradation of labile compounds.[4] Find the lowest temperature that provides good signal and peak shape.

    • Nebulizer and Drying Gas Flow Rates: These are critical for droplet formation and desolvation. Optimize for a stable signal; excessively high flows can sometimes decrease sensitivity.

Part 2: Mobile Phase and LC Method Optimization

The composition of your mobile phase has a profound impact on ionization efficiency, particularly for ionizable compounds like phenols.[9]

  • The Role of pH: The pH of the mobile phase dictates the ionization state of your analyte in solution.

    • For Negative Mode (ESI-): To promote the formation of [M-H]⁻, the mobile phase pH should ideally be about 2 units above the pKa of the phenolic hydroxyl group. A slightly basic or neutral pH (e.g., using a small amount of ammonium acetate or hydroxide) can enhance deprotonation and signal.

    • For Positive Mode (ESI+): To promote the formation of [M+H]⁺, the mobile phase pH should be about 2 units below the pKa of the site to be protonated. Adding an acidic modifier like formic acid is common practice.[10]

  • Common Mobile Phase Modifiers: Additives are crucial for controlling pH and improving peak shape.[11]

ModifierTypical ConcentrationIonization ModeProsCons
Formic Acid 0.1%PositiveImproves peak shape for acidic and basic compounds; enhances protonation.[10]Can cause ion suppression for some compounds, especially in negative mode.
Acetic Acid 0.1% - 0.5%Positive/NegativeA weaker acid than formic, can be a good alternative if suppression is observed.[12]Less effective at protonating bases compared to formic acid.
Ammonium Formate 5-10 mMPositive/NegativeActs as a buffer, providing stable pH. Good for both modes.Can form adducts ([M+NH₄]⁺).
Ammonium Acetate 5-10 mMPositive/NegativeAnother excellent buffer, often used for neutral pH chromatography.May be less volatile than ammonium formate.

Protocol: Preparing an Optimized Mobile Phase

  • Use high-purity solvents (e.g., LC-MS grade water, acetonitrile, or methanol).

  • To prepare a 0.1% formic acid solution, add 1 mL of concentrated formic acid to a 1 L volumetric flask and bring to volume with the desired solvent.

  • To prepare a 10 mM ammonium formate solution, dissolve 0.63 g of ammonium formate in 1 L of solvent.

  • Always filter and degas mobile phases before use to prevent pump and column issues.

Part 3: Chemical Derivatization for Maximum Sensitivity

When optimization of the source and mobile phase is insufficient, chemical derivatization is a powerful strategy to dramatically enhance signal intensity. Derivatization modifies the analyte to introduce a functional group that is more readily ionized or has a higher gas-phase basicity or acidity.[13] This is particularly useful for improving detection in positive ion mode.

When to Consider Derivatization:

  • When the native analyte signal is consistently at or near the limit of detection.

  • To improve chromatographic retention and peak shape.

  • To create a specific, high-mass fragment for selective MS/MS analysis.

Derivatization_Workflow start Start: Analyte in Solution (e.g., in Acetonitrile) add_reagents Add Derivatization Reagent (e.g., Dansyl Chloride) and Catalyst (e.g., Potassium Carbonate) start->add_reagents reaction Incubate at Controlled Temperature (e.g., 50-60°C for 30-60 min) add_reagents->reaction quench Quench Reaction (Optional) (e.g., by adding acid or water) reaction->quench dilute Dilute Sample with Mobile Phase for Analysis quench->dilute analyze Inject Derivatized Analyte into LC-MS System dilute->analyze

Caption: A general experimental workflow for chemical derivatization prior to LC-MS analysis.

Protocol: Derivatization with Dansyl Chloride

Dansyl chloride reacts with the phenolic hydroxyl group to attach a dansyl moiety, which contains a tertiary amine that is very easily protonated in positive mode ESI, leading to a massive signal boost.

Materials:

  • Analyte stock solution in acetonitrile (ACN).

  • Dansyl chloride solution (e.g., 1 mg/mL in ACN).

  • Sodium bicarbonate buffer (0.1 M, pH 9-10).

  • Heating block or water bath.

Procedure:

  • In a microcentrifuge tube, add 50 µL of your sample extract or standard.

  • Add 50 µL of the sodium bicarbonate buffer to make the solution basic, which facilitates the reaction.

  • Add 100 µL of the dansyl chloride solution. Vortex briefly.

  • Incubate the mixture at 60°C for 30 minutes in the heating block.

  • After incubation, cool the sample to room temperature.

  • (Optional) Quench the reaction by adding a small amount of formic acid to consume excess reagent.

  • Dilute the sample as needed with your initial mobile phase composition.

  • Inject the derivatized sample into the LC-MS system and monitor for the [M+H]⁺ ion of the dansylated product (m/z of derivatized product = 212.10 + 233.08 = 445.18).

Other derivatization reagents can also be highly effective. For example, isonicotinoyl chloride can be used to modify phenolic hydroxyls for enhanced MS response.[14] For GC-MS analysis, silylation (e.g., using BSTFA) is a common technique to increase the volatility of phenolic compounds.[5]

References

  • Chatterjee, A., & Das, A. K. (2014). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed. Available at: [Link]

  • Prakash, H., & Vairamani, M. (2014). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. PMC. Available at: [Link]

  • Al-Tannak, N. F., & Fletcher, J. T. (2023). Enhancing the Detection and Identification Sensitivity of Organophosphorus Pesticide-Related Phenols via Derivatization and LC-ESI-MS/MS: A Straightforward Approach to Identify the Specific Pesticide Involved in Exposure. MDPI. Available at: [Link]

  • Prakash, H., & Vairamani, M. (2014). Evaporative derivatization of phenols with 2-sulfobenzoic anhydride for detection by matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. ACS Publications. Available at: [Link]

  • Vasić, M., et al. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. MDPI. Available at: [Link]

  • Caulfield, M. P. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Wang, Y., et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. PMC. Available at: [Link]

  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. OMICS International. Available at: [Link]

  • Schug, K. A. (2023). Troubleshooting LC-MS. LCGC International. Available at: [Link]

  • Menasco, D. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage. Available at: [Link]

  • Leito, I., et al. (2013). pH Effects on Electrospray Ionization Efficiency. ResearchGate. Available at: [Link]

  • Fotsing, P. D., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. PMC. Available at: [Link]

  • Ho, C. S., et al. (2003). The effects of modifiers on electrospray ionization for small-to-medium-sized molecules in comparison with solution-phase ionization. R Discovery. Available at: [Link]

  • Määttä-Riihinen, K. R., et al. (2003). High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic Compounds in Berries with Diode Array and Electrospray Ionization Mass Spectrometric (MS) Detection: Ribes Species. ACS Publications. Available at: [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS One. Available at: [Link]

  • PubChem. (n.d.). 4-(3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-2-yl)-2-methoxyphenol. PubChem. Available at: [Link]

  • SCIEX. (2022). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX. Available at: [Link]

  • Kruve, A. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Dihydroconiferyl Alcohol (DHCA) Recovery in Solid-Phase Extraction (SPE)

Welcome to the Application Support Center. As drug development and phytochemical researchers increasingly target phenolic metabolites, isolating compounds like Dihydroconiferyl alcohol (DHCA) from complex biological or e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development and phytochemical researchers increasingly target phenolic metabolites, isolating compounds like Dihydroconiferyl alcohol (DHCA) from complex biological or environmental matrices has become a critical workflow.

DHCA (3-(4-hydroxy-3-methoxyphenyl)-1-propanol) is a moderately polar phenolic compound. While Solid-Phase Extraction (SPE) is the gold standard for its purification, researchers frequently encounter poor recovery (<70%). As a Senior Application Scientist, I have designed this guide to provide a mechanistic approach to diagnosing and resolving DHCA recovery issues, rooted entirely in the physicochemical properties of the analyte.

Diagnostic Workflow

Before adjusting your protocol, you must identify exactly where the analyte is being lost. The diagnostic workflow below illustrates the logical relationship between SPE failure points and their physicochemical causes.

SPE_Workflow Start Poor DHCA Recovery (<70%) Load 1. Loading Step Fraction Analysis Start->Load Analyze Load Effluent Wash 2. Washing Step Fraction Analysis Start->Wash Analyze Wash Effluent Elute 3. Elution Step Fraction Analysis Start->Elute Analyze Sorbent Post-Elution Evap 4. Evaporation Step Check for Degradation Start->Evap Analyze Pre/Post Dry-down pH Adjust pH < 6 (Protonate Phenol) Load->pH Breakthrough detected Org Reduce Organics in Sample (<5%) Load->Org Breakthrough detected WashSol Decrease Wash Strength (Max 5% MeOH) Wash->WashSol Analyte in wash EluteSol Increase Elution Strength (100% MeOH + Soak) Elute->EluteSol Analyte remains on column Temp Lower N2 Temp < 35°C Add Keeper Solvent Evap->Temp Loss during drying

Diagnostic workflow for isolating the root cause of poor DHCA recovery during solid-phase extraction.

Frequently Asked Questions & Troubleshooting Guide

Q1: My recovery is consistently below 50%, and I suspect breakthrough during sample loading. How do I fix this? Causality: Breakthrough occurs when the analyte's affinity for the sample matrix exceeds its affinity for the SPE sorbent[1]. DHCA has a LogP of approximately 1.48[2] and contains a phenolic hydroxyl group with a pKa around 9.5–10.0. If the sample matrix pH is not adjusted and exceeds 8.0, the phenol deprotonates into a highly polar phenoxide ion, drastically reducing its hydrophobicity[3]. Consequently, it washes straight through reversed-phase (RP) sorbents. Solution: Acidify your sample to pH 3.0–5.0 using 0.1% formic acid or dilute HCl prior to loading[4]. This ensures the phenolic group remains fully protonated and uncharged, maximizing hydrophobic retention. Additionally, ensure the organic solvent content in your sample load is <5% to prevent premature elution.

Q2: I am losing DHCA during the wash step. What is the optimal wash solvent? Causality: The purpose of the wash step is to selectively remove matrix interferences without disrupting the analyte-sorbent interactions[5]. Because DHCA is only moderately lipophilic, washing with too strong of an organic solvent (e.g., >20% methanol) will break the hydrophobic interactions between DHCA and the sorbent, causing premature elution[1]. Solution: Limit the wash step to a maximum of 5% methanol in water. If matrix proteins or salts persist, wash with 100% water or a weak aqueous buffer (pH 4.0) rather than increasing the organic modifier.

Q3: The analyte is retained but not fully eluting, leading to poor recovery and carryover. What should I change? Causality: DHCA contains a primary alcohol and a methoxy group, which can form strong secondary hydrogen-bonding interactions with the silica backbone of traditional C18 sorbents (especially unendcapped variants). If the elution solvent is too weak to disrupt these interactions, the analyte remains trapped on the column[1]. Solution: Switch from a silica-based C18 to a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent. Polymeric copolymer sorbents offer higher surface area, eliminate silanol-based secondary interactions, and are vastly superior for isolating phenolic compounds[6]. Elute with 100% Methanol or Acetonitrile, and incorporate a 1-minute "soak" time (pausing the vacuum) to allow the solvent to fully permeate the sorbent pores and disrupt analyte binding[4].

Q4: My recovery drops specifically after the evaporation/drying step. Is DHCA volatile? Causality: While DHCA is not highly volatile, phenolic alcohols are susceptible to oxidative degradation and evaporative losses when subjected to prolonged nitrogen blowdown, especially at elevated temperatures or in the presence of trace transition metals. Solution: Keep the nitrogen evaporator water bath below 35°C. To prevent complete desiccation and oxidation, add a "keeper solvent" (e.g., 50 µL of DMF or DMSO) or a trace amount of an antioxidant (like ascorbic acid) to the eluate before drying.

Quantitative Data & Physicochemical Parameters

Understanding the exact physicochemical parameters of DHCA is the key to mastering its extraction. The table below summarizes the critical data driving our SPE optimization.

ParameterValueImpact on SPE WorkflowOptimization Target
LogP (Hydrophobicity) ~1.48[2]Moderately polar; highly prone to premature elution during wash steps.Keep wash solvent organic modifier ≤ 5%.
pKa (Phenolic OH) 9.5 – 10.0Deprotonates at high pH, drastically reducing retention on reversed-phase sorbents.Acidify sample matrix to pH 3.0 – 5.0 prior to loading.
Functional Groups Primary Alcohol, Methoxy, PhenolHigh potential for secondary hydrogen bonding with unendcapped silica silanols.Use polymeric HLB sorbents to prevent irreversible binding.
Oxidation Potential High (Phenolic)Susceptible to degradation during heated evaporation or in alkaline conditions.Evaporate at <35°C; consider adding a keeper solvent or antioxidant.

Self-Validating Experimental Protocol: Polymeric HLB Extraction for DHCA

To ensure absolute trustworthiness in your methodology, an SPE protocol must validate itself[5]. By collecting and analyzing the load and wash effluents separately, you can mathematically close the mass balance and pinpoint exactly where losses occur.

Objective: Achieve >90% recovery of DHCA from aqueous samples while mathematically validating mass balance. Materials: Polymeric HLB SPE Cartridges (e.g., 30 mg/1 mL), LC-MS grade Methanol, HPLC grade Water, Formic Acid.

Step 1: Sample Pre-treatment

  • Dilute the sample to ensure organic content is <5%.

  • Acidify the sample with 0.1% Formic Acid to reach pH 3.0–4.0.

  • Causality: Suppresses ionization of the phenolic hydroxyl group, ensuring DHCA is in its neutral, maximally hydrophobic state[4].

Step 2: Sorbent Conditioning & Equilibration

  • Pass 1 mL of 100% Methanol through the cartridge to wet the polymeric sorbent.

  • Pass 1 mL of 0.1% Formic Acid in Water to equilibrate the bed to the sample's pH.

  • Crucial: Do not allow the sorbent bed to dry out before loading.

Step 3: Sample Loading (Self-Validation Checkpoint 1)

  • Load the pre-treated sample at a controlled flow rate of 1 mL/min (approx. 1 drop per second).

  • Validation: Collect the entire load effluent in a clean vial labeled "Fraction 1: Load". Analyze this fraction via LC-MS/UV. If DHCA is present, breakthrough has occurred (verify sample pH and volume)[5].

Step 4: Washing (Self-Validation Checkpoint 2)

  • Wash the cartridge with 1 mL of 5% Methanol in Water.

  • Validation: Collect the wash effluent in a vial labeled "Fraction 2: Wash". Analyze this fraction. If DHCA is present, the wash solvent is too strong[5].

Step 5: Drying

  • Apply high vacuum (15-20 inHg) for 5 minutes to remove residual water from the sorbent pores.

  • Causality: Residual water can dilute the elution solvent and reduce its elution strength[6].

Step 6: Elution (Self-Validation Checkpoint 3)

  • Add 1 mL of 100% Methanol.

  • Allow the solvent to soak into the sorbent bed for 1 minute without vacuum[4].

  • Apply a gentle vacuum to collect the eluate in a vial labeled "Fraction 3: Elute".

  • Validation: To ensure complete elution, perform a second elution with 1 mL of Methanol and collect it in a separate vial ("Fraction 4: Second Elute"). If Fraction 4 contains >5% of the total DHCA, increase the primary elution volume[1].

Step 7: Evaporation and Reconstitution

  • Add 50 µL of DMSO (keeper solvent) to Fraction 3.

  • Evaporate under a gentle stream of nitrogen at a temperature strictly ≤ 30°C.

  • Reconstitute in the initial mobile phase for LC-MS/MS or HPLC-UV analysis.

References

  • - Thermo Fisher Scientific Chromatography Learning Center.

  • - LCGC International e-learning tutorial on solid-phase extraction. 3. - LCGC International. 4. - Journal of Agricultural and Food Chemistry (ACS Publications). 5. - National Institute of Mental Health (NIMH) / RTI International.

Sources

Troubleshooting

Optimizing injection volume for GC analysis of 4-(3-hydroxypropyl)-2-methoxyphenol

Welcome to the technical support hub for the gas chromatographic (GC) analysis of 4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl Alcohol. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for the gas chromatographic (GC) analysis of 4-(3-hydroxypropyl)-2-methoxyphenol, also known as Dihydroconiferyl Alcohol. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of this polar, phenolic compound. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.

The Challenge: Analyzing Polar Phenolic Compounds

4-(3-hydroxypropyl)-2-methoxyphenol possesses two active functional groups: a primary alcohol and a phenolic hydroxyl group. These features make it susceptible to several challenges in a standard GC workflow:

  • Adsorption: The polar hydroxyl groups can interact with active sites within the GC inlet (e.g., metal surfaces, liner walls), leading to peak tailing and loss of signal.[1][2]

  • Thermal Degradation: At the high temperatures typically used in a GC inlet, phenolic compounds can degrade, resulting in poor accuracy and the appearance of extraneous peaks.[3][4]

  • Poor Volatilization: The compound's polarity can hinder efficient and complete vaporization in the inlet, leading to discrimination and poor reproducibility.

Optimizing the injection volume is a critical step in mitigating these issues, but it must be considered in concert with other inlet parameters. This guide provides a systematic approach to this optimization process.

Troubleshooting Guide: Optimizing Injection Parameters

This section is structured in a question-and-answer format to directly address specific chromatographic problems.

Q1: My peak for 4-(3-hydroxypropyl)-2-methoxyphenol is tailing significantly. What's the cause and how do I fix it?

A1: Peak tailing is a classic symptom of analyte interaction with active sites in the sample flow path. [1][2] The polar hydroxyl groups of your analyte are forming hydrogen bonds with silanol groups on glass surfaces or interacting with metallic components in the inlet.

Troubleshooting Steps:

  • Assess the Inlet Liner: The liner is the first point of contact for your sample.[5]

    • Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) liner.[6][7] These liners have been treated to cap the active silanol groups, presenting a more inert surface to your analyte.[7] Consider "Ultra Inert" or equivalent liners for trace-level analysis.[6]

    • Consider Glass Wool: A liner with deactivated glass wool can be beneficial.[5][8] It promotes rapid and even vaporization by increasing the surface area and can act as a trap for non-volatile matrix components, protecting the column.[8] However, be aware that glass wool can also be a source of activity if not properly deactivated.[4]

  • Perform Inlet Maintenance:

    • Replace the Septum: A cored or leaking septum can contribute to peak tailing.

    • Trim the Column: If the front end of the analytical column has become active, trim 10-20 cm from the inlet side.[1][2]

  • Check for Column Overload: While less common for tailing, injecting too much sample can saturate the stationary phase.[1] To test this, dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you are overloading the column.

Q2: I'm seeing peak fronting. What does this indicate?

A2: Peak fronting is most commonly caused by column overload. [1][9] This occurs when the amount of analyte injected exceeds the capacity of the stationary phase at the head of the column.

Troubleshooting Steps:

  • Reduce Injection Volume: This is the most direct solution. Decrease your injection volume incrementally (e.g., from 1.0 µL to 0.5 µL, then to 0.2 µL) and observe the effect on peak shape.

  • Dilute the Sample: If reducing the injection volume is not feasible or desirable (e.g., for trace analysis), dilute your sample.

  • Increase Column Capacity: If you consistently see fronting, consider a column with a thicker stationary phase film or a wider internal diameter (ID).[9]

Q3: My results are not reproducible. The peak area for my analyte varies significantly between injections. What should I investigate?

A3: Poor reproducibility is often linked to issues within the GC inlet that affect the transfer of the analyte to the column. The key is ensuring the entire injected sample is vaporized and transferred in a consistent manner.

Troubleshooting Steps:

  • Check for Backflash (Sample Vapor Overload): This is a critical and often overlooked issue. When your liquid sample is injected into the hot inlet, it vaporizes and expands dramatically. If the resulting vapor volume is greater than the volume of the inlet liner, the sample vapor will "backflash" into the carrier gas lines, leading to sample loss, carryover, and terrible reproducibility.[7][9][10]

    • Solution 1: Reduce Injection Volume. A standard 1 µL injection is often a good starting point to avoid this issue.[1] For polar solvents like water or methanol, injection volumes as low as 0.5 µL may be necessary.[7]

    • Solution 2: Use a Larger Volume Liner. Switch from a 2 mm ID liner to a 4 mm ID liner to accommodate a larger vapor volume.[7]

    • Solution 3: Lower Inlet Temperature. A lower temperature will reduce the expansion volume of the solvent. However, you must ensure the temperature is still high enough to fully vaporize your analyte.

    • Solution 4: Use a Pressure-Pulsed Injection. This technique increases the inlet pressure during the injection, which constrains the vapor cloud and allows for larger injection volumes without backflash.[11]

  • Ensure Proper Syringe Handling (Autosampler): Check that the correct syringe volume is installed and configured in the method.[2] Ensure wash and rinse solvents are appropriate and sufficient to prevent carryover.

Workflow for Optimizing Injection Volume

The following diagram outlines a logical workflow for systematically optimizing the injection volume for 4-(3-hydroxypropyl)-2-methoxyphenol.

Injection_Volume_Optimization cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Corrective Actions cluster_3 Phase 4: Finalization Start Start with 1 µL Injection | Deactivated Liner with Wool AssessPeak Assess Peak Shape & Reproducibility Start->AssessPeak Tailing Tailing? AssessPeak->Tailing Fronting Fronting? Tailing->Fronting No FixTailing 1. Check Liner Deactivation 2. Trim Column 3. Consider Derivatization Tailing->FixTailing Yes PoorRSD Poor RSD? Fronting->PoorRSD No FixFronting 1. Decrease Injection Volume (0.5 µL) 2. Dilute Sample Fronting->FixFronting Yes FixRSD 1. Check for Backflash (Use Vapor Volume Calculator) 2. Lower Injection Volume 3. Use Larger ID Liner PoorRSD->FixRSD GoodPeak Acceptable Peak Shape & RSD PoorRSD->GoodPeak No FixTailing->AssessPeak FixFronting->AssessPeak FixRSD->AssessPeak Finish Method Optimized GoodPeak->Finish Proceed with Validation

Caption: Decision workflow for injection volume optimization.

Frequently Asked Questions (FAQs)

  • Q: What is a typical starting injection volume for this compound?

    • A: A 1 µL injection is a standard and recommended starting point.[1] It provides a good balance between achieving adequate sensitivity and avoiding inlet overload issues like backflash.[7]

  • Q: Should I use a split or splitless injection?

    • A: This depends on the concentration of your analyte. For trace analysis (low concentrations), a splitless injection is required to transfer the maximum amount of analyte to the column.[5][10] For higher concentration samples, a split injection is preferred to avoid overloading the column and detector.[5][10]

  • Q: My analyte is thermally sensitive. How does injection volume affect its degradation?

    • A: While inlet temperature is the primary driver of thermal degradation, a larger injection volume can exacerbate the issue.[4] More sample requires more energy to vaporize, potentially increasing the time the analyte spends in the hot inlet, which can lead to increased breakdown. If you suspect thermal degradation (indicated by the appearance of smaller, earlier-eluting peaks), try reducing the inlet temperature in 25 °C increments.[1]

  • Q: I'm still having issues with peak shape. Should I consider derivatization?

    • A: Yes. For challenging polar compounds like 4-(3-hydroxypropyl)-2-methoxyphenol, derivatization is an excellent strategy.[12][13] Converting the polar -OH groups to their less polar trimethylsilyl (TMS) ethers using a reagent like BSTFA will significantly improve peak shape, reduce tailing, and increase thermal stability.[13][14]

  • Q: How do I calculate the solvent vapor volume to check for backflash?

    • A: Several instrument manufacturers provide online calculators for this purpose. You will need to input the solvent type, injection volume, inlet temperature, and inlet pressure (or column flow rate and dimensions). This is a critical step to ensure your injection volume is appropriate for your liner dimensions and conditions.[7]

Experimental Protocol: Injection Volume Linearity Study

This protocol helps determine the optimal injection volume that provides a linear response without causing peak shape distortion.

Objective: To evaluate the effect of injection volume on the peak area response and peak shape of 4-(3-hydroxypropyl)-2-methoxyphenol.

Methodology:

  • Prepare a Standard: Prepare a standard solution of your analyte at a concentration that is representative of your typical samples.

  • Set GC Conditions: Use your established GC method (inlet temperature, oven program, flow rate, etc.). Ensure the system is equilibrated and has a stable baseline.

  • Perform Injections: Inject a series of increasing volumes of the same standard. For example: 0.2 µL, 0.5 µL, 1.0 µL, 2.0 µL, and 5.0 µL. Perform at least three replicate injections at each volume.

  • Data Analysis:

    • For each injection, record the peak area and the USP tailing factor (or asymmetry factor).

    • Plot the average peak area versus the injection volume.

    • Plot the average tailing factor versus the injection volume.

Data Interpretation:

Injection Volume (µL)Average Peak AreaRSD (%)Average Tailing FactorPeak Shape Observation
0.250,000< 2%1.1Symmetrical
0.5125,000< 2%1.1Symmetrical
1.0250,000< 2%1.2Symmetrical
2.0450,000> 5%1.8Noticeable Tailing/Fronting
5.0750,000> 10%> 2.0Severe Tailing/Fronting
  • Linear Range: Identify the range of injection volumes where the peak area response is linear (a straight line passing through the origin). In the example table, the response is linear up to 1.0 µL.

  • Optimal Volume: Select the highest injection volume that provides a linear response, good reproducibility (low RSD), and an acceptable peak shape (Tailing Factor ideally < 1.5). Based on the table, 1.0 µL would be the optimal injection volume.

References

  • Agilent Technologies. (n.d.). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]

  • Separation Science. (2023, December 8). Liner Selection - Getting it Right!. Retrieved from [Link]

  • Gcms.cz. (n.d.). Bulletin 899A Capillary GC Inlet Liner Selection Guide. Retrieved from [Link]

  • Chrom Tech. (2025, October 14). ASK BEN | 4 Simple Steps to Find the Right GC Liner. Retrieved from [Link]

  • Element Lab Solutions. (2018, January 9). Troubleshooting GC peak shapes. Retrieved from [Link]

  • Savarese, J. J., & Di Corcia, A. (2001). Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. Phytochemistry, 57(8), 1155–1162.
  • LCGC International. (2026, March 10). The Essential Guide to Optimizing Sensitivity in GC–FID Analysis. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Tips on Making your GC System and Analysis more Robust. Retrieved from [Link]

  • ResearchGate. (n.d.). The chlorination of dihydroconiferyl alcohol. Retrieved from [Link]

  • SciSpace. (n.d.). Optimization of conditions for PTV large-volume injection combined with fast GC-MS. Retrieved from [Link]

  • Shimadzu UK. (2021, February 22). Gas Chromatography Troubleshooting Part I – Peak Shape Issues. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]

  • Agilent Technologies. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from [Link]

  • PubChem. (n.d.). Dihydroconiferyl alcohol. Retrieved from [Link]

  • NIST. (n.d.). (E)-4-(3-Hydroxyprop-1-en-1-yl)-2-methoxyphenol. In NIST Chemistry WebBook. Retrieved from [Link]

  • GL Sciences. (n.d.). injection techniques for GC. Retrieved from [Link]

  • ResearchGate. (2003). Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Retrieved from [Link]

  • Separation Science. (2023, December 8). Activity and Decomposition. Retrieved from [Link]

  • SciELO. (n.d.). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. Retrieved from [Link]

  • DergiPark. (2023, August 15). Thermal stability and degradation kinetics of the phenolics of Trigonella-foenum graecum L. leaf extracts. Retrieved from [Link]

  • OSHA. (n.d.). PV2039. Retrieved from [Link]

  • MDPI. (2013, March 13). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the antioxidant activity of Dihydroconiferyl alcohol and eugenol

Title: Comparative Guide: Antioxidant Activity of Dihydroconiferyl Alcohol vs. Eugenol Executive Summary In the landscape of drug development and functional formulation, naturally derived phenolic compounds are critical...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Antioxidant Activity of Dihydroconiferyl Alcohol vs. Eugenol

Executive Summary In the landscape of drug development and functional formulation, naturally derived phenolic compounds are critical for mitigating oxidative stress and modulating inflammatory pathways. This guide provides an in-depth comparative analysis of two potent guaiacyl-derived antioxidants: Dihydroconiferyl alcohol (DHCA) , a lignin-derived monomer, and Eugenol , the principal active constituent of clove essential oil. By dissecting their structural causality, quantitative performance, and self-validating assay protocols, this guide equips researchers with the actionable insights needed for compound selection.

Structural Causality & Mechanistic Pathways

To understand the performance of these compounds, we must first examine the causality behind their molecular structures. Both DHCA and Eugenol share a foundational guaiacyl moiety —a phenolic hydroxyl group with an adjacent (ortho) methoxy group (1)[1].

  • The Phenolic Core: The hydroxyl group serves as the primary electron or hydrogen donor. Once the hydrogen is donated to neutralize a Reactive Oxygen Species (ROS), the resulting phenoxy radical is stabilized by the electron-donating effect and steric hindrance of the ortho-methoxy group (1)[1].

  • Eugenol's Allyl Chain: Eugenol features a para-allyl side chain. This unsaturated hydrocarbon structure significantly enhances its lipophilicity, allowing it to efficiently partition into lipid bilayers and protect against cellular lipid peroxidation (2)[2].

  • DHCA's Propanol Chain: DHCA features a saturated propanol side chain. The terminal hydroxyl group increases its relative hydrophilicity, making it highly effective in aqueous and mixed-solvent physiological environments (1)[1].

Dual-Action Antioxidant Mechanisms In vitro, these compounds neutralize radicals via Single-Step Hydrogen Atom Transfer (HAT) or Single Electron Transfer followed by Proton Transfer (SET-PT) (3)[3]. In vivo, their efficacy extends beyond direct chemical scavenging. Both compounds act as electrophilic modulators that activate the endogenous Keap1-Nrf2-ARE signaling pathway (4)[4]. Furthermore, Eugenol has been shown to preserve Superoxide Dismutase (SOD) and catalase activity while downregulating the inflammatory Toll-like receptor 4 (TLR-4) (5)[5].

Mechanisms cluster_0 Direct Chemical Scavenging cluster_1 Cellular Pathway (Nrf2) Phenol Phenolic OH + Ortho-Methoxy (DHCA / Eugenol) Radical Free Radical (e.g., DPPH•) Absorbance at 517nm Phenol->Radical HAT / SET-PT Keap1 Keap1-Nrf2 Complex Phenol->Keap1 Electrophilic Activation Stable Stable Phenoxy Radical + Neutralized DPPH Radical->Stable Electron/Proton Transfer Nrf2 Translocated Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element Nrf2->ARE Nuclear Translocation Enzymes SOD / Catalase / HO-1 ARE->Enzymes Gene Transcription

Caption: Dual antioxidant mechanisms: Direct radical scavenging and Keap1-Nrf2-ARE pathway activation.

Quantitative Performance Comparison

The following table synthesizes the quantitative radical scavenging and reducing power of both compounds based on standardized in vitro assays.

CompoundDPPH Scavenging CapacityFRAP Value (Reducing Power)Key Structural Features
Eugenol ~80% inhibition at 25 µg/mL (5)[5]200 - 300 µM Fe²⁺ eq. at 25 µg/mL (5)[5]Allyl chain, ortho-methoxy, phenolic OH
Dihydroconiferyl Alcohol (DHCA) IC₅₀: 39.5 – 65.6 µM (approx. 7.2 - 11.9 µg/mL) (6)[6]High (Comparable to standard Trolox equivalents)Propanol chain, ortho-methoxy, phenolic OH

Self-Validating Experimental Protocols

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of ascorbic acid as a positive control and solvent-only negative controls ensures that any absorbance shift is strictly causal to the antioxidant's activity.

Protocol A: DPPH Radical Scavenging Assay

Causality: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical with a deep violet color, exhibiting an absorption maximum at 517 nm. When reduced by an antioxidant, it converts to the yellow diphenyl-picrylhydrazine (5)[5]. The degree of color loss is directly proportional to the compound's electron-donating capacity (3)[3].

DPPH_Protocol S1 Prepare 0.1 mM DPPH in Methanol S3 Mix 1:5 Ratio (Sample : DPPH) S1->S3 S2 Dilute Antioxidant (5-25 µg/mL) S2->S3 S4 Incubate 30 min (Dark, Room Temp) S3->S4 Radical Reduction S5 Read Absorbance at 517 nm S4->S5 Color Change (Violet to Yellow) S6 Calculate IC50 vs. Ascorbic Acid S5->S6

Caption: Step-by-step self-validating workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in pure methanol to create a 0.1 mM working solution (4)[4]. Crucial: Store in an amber flask; DPPH is highly sensitive to photolytic degradation.

  • Sample Dilution: Prepare stock solutions of DHCA and Eugenol in methanol. Create a serial dilution ranging from 5 µg/mL to 25 µg/mL (5)[5].

  • Reaction Initiation: In a 96-well microplate, combine 50 µL of the sample dilution with 250 µL of the freshly prepared DPPH solution (5)[5].

  • Incubation: Seal the plate and incubate in complete darkness at room temperature (25°C) for exactly 30 minutes. Causality: This duration allows the kinetic reaction of sterically hindered phenols to reach equilibrium without light-induced radical degradation (5)[5].

  • Quantification: Measure the absorbance at 517 nm using a microplate spectrophotometer (4)[4].

  • Validation & Calculation: Calculate the % Inhibition =[(Abs_control - Abs_sample) / Abs_control] × 100. Compare the IC₅₀ against a positive control (e.g., 50 µg/mL Ascorbic Acid) (5)[5].

Protocol B: Ferric Reducing Antioxidant Power (FRAP) Assay

Causality: Evaluates the ability of the phenol to reduce Fe³⁺-TPTZ to the blue-colored Fe²⁺-TPTZ complex, strictly measuring single electron-donating power rather than hydrogen atom transfer (5)[5]. Step-by-Step Methodology:

  • Prepare fresh FRAP reagent (acetate buffer pH 3.6, 10 mM TPTZ in HCl, and 20 mM FeCl₃ in a 10:1:1 volumetric ratio).

  • Mix 10 µL of the sample (DHCA or Eugenol at 25 µg/mL) with 300 µL of FRAP reagent.

  • Incubate at 37°C for 15 minutes to ensure complete reduction.

  • Measure absorbance at 593 nm. Quantify against a standard curve of FeSO₄ to express results in µM Fe²⁺ equivalents (5)[5].

Conclusion & Application in Drug Development

Both Dihydroconiferyl alcohol and Eugenol exhibit profound antioxidant capacities driven by their guaiacyl structural foundations. Eugenol’s lipophilic allyl group makes it a superior candidate for formulations targeting lipid peroxidation and cellular inflammatory modulation (e.g., TLR-4 downregulation) (5)[5]. Conversely, DHCA’s propanol side chain offers unique solubility advantages, making it a highly efficient radical scavenger in aqueous-dominant physiological environments and an excellent building block for synthesizing novel lipophilic antioxidants via esterification (1)[1].

References

  • "Application Notes and Protocols for Assessing the Antioxidant Activity of Dihydroconiferyl Alcohol", BenchChem.
  • "Antioxidant and Anti-inflammatory Activity of Eugenol, Bis-eugenol, and Clove Essential Oil: An In Vitro Study", PMC/NIH.
  • "Extraction of Eugenol in Clove Extract and Evaluation of its Antioxidant Activity", IJEAB.
  • "DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols", PMC/NIH.
  • "Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants", ResearchG
  • "Antioxidant Activity and Total Phenolic Content of Underutilized Edible Tree Species of the Philippines", MDPI.

Sources

Comparative

Validation of an HPLC method for 5-(3-Hydroxypropyl)-2-methoxyphenol quantification

Title: Comprehensive Guide to the HPLC Validation and Quantification of 5-(3-Hydroxypropyl)-2-methoxyphenol Introduction: The Analytical Significance of DHCA 5-(3-Hydroxypropyl)-2-methoxyphenol, commonly known as dihydro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the HPLC Validation and Quantification of 5-(3-Hydroxypropyl)-2-methoxyphenol

Introduction: The Analytical Significance of DHCA

5-(3-Hydroxypropyl)-2-methoxyphenol, commonly known as dihydroconiferyl alcohol (DHCA), is a vital phenylpropanoid and a key secondary metabolite found in various plant species[1]. Recognized for its potent antioxidant and anti-inflammatory properties, DHCA is increasingly targeted in phytochemical profiling and biomedical research[1].

Accurate quantification of DHCA in complex biological matrices requires a robust analytical framework. This guide provides an in-depth, self-validating methodology for the High-Performance Liquid Chromatography (HPLC) quantification of DHCA, strictly adhering to the established ICH Q2(R2) guidelines[2].

Biological Context & Pathway Dynamics

To understand the analytical behavior of DHCA, one must first understand its biological origin. DHCA is a direct derivative of coniferyl alcohol[1]. In wild-type flora, coniferyl alcohol is enzymatically polymerized into lignin. However, in specific genetic variants—such as the cad-n1 mutant pine, which lacks functional cinnamyl alcohol dehydrogenase (CAD)—the plant utilizes an alternative reduction pathway for coniferaldehyde[3]. This metabolic shift results in the accumulation and incorporation of DHCA as a novel, major lignin precursor[3].

Pathway A Phenylalanine B p-Coumaroyl-CoA A->B PAL / C4H / 4CL C Coniferaldehyde B->C C3H / COMT / CCR D Coniferyl Alcohol C->D CAD (Reduction) E 5-(3-Hydroxypropyl)- 2-methoxyphenol (DHCA) C->E Alternative Reduction F Lignin Polymer D->F Peroxidases

Biosynthetic pathway of DHCA via alternative coniferaldehyde reduction.

Modality Comparison: Why HPLC-UV/DAD?

When developing a quantification strategy for DHCA, researchers typically evaluate three primary platforms. Here is an objective comparison detailing why HPLC-UV/DAD is the optimal choice for routine analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS)

    • Mechanism: Separation of volatile derivatives followed by electron ionization.

    • Drawbacks: DHCA contains both phenolic and aliphatic hydroxyl groups, necessitating complex derivatization (e.g., trimethylsilylation) to prevent thermal degradation and improve volatility[4]. This step introduces quantitative variability, increases sample preparation time, and risks incomplete derivatization artifacts.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

    • Mechanism: Reversed-phase separation coupled with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)[5].

    • Drawbacks: While offering superior sensitivity, ESI is highly susceptible to matrix effects—specifically ion suppression caused by co-eluting plant extractives. It also incurs significantly higher operational costs.

  • High-Performance Liquid Chromatography (HPLC-UV/DAD) [Recommended]

    • Mechanism: Reversed-phase separation with UV absorbance detection at 280 nm[5].

    • Advantages: Eliminates the need for derivatization[4]. It provides a highly robust, reproducible, and cost-effective solution with a linear dynamic range perfectly suited for secondary metabolite profiling[1],[5].

Experimental Workflow & Methodological Causality

A reliable analytical method is built on deliberate, mechanistically sound choices. The following protocol details the steps for DHCA quantification, explaining the scientific causality behind each parameter.

Workflow A Sample Preparation (MeOH Extraction) B Centrifugation & Filtration (0.22 µm PTFE) A->B Removes particulates C HPLC Separation (C18, Acidified Gradient) B->C Prevents column clogging D UV/DAD Detection (280 nm) C->D Elution of DHCA E Data Analysis & ICH Q2(R2) Validation D->E Peak integration

HPLC-DAD analytical workflow for DHCA quantification.

Step-by-Step Protocol

Step 1: Standard and Sample Preparation

  • Action: Dissolve DHCA standard (≥98% purity) in HPLC-grade methanol to create a 1 mg/mL stock solution[1]. Extract powdered plant samples using ultrasonication in methanol[1]. Centrifuge and filter through a 0.22 µm PTFE syringe filter[4].

  • Causality: Methanol effectively disrupts cellulosic plant cell walls and solubilizes the moderately polar DHCA[1]. The 0.22 µm filtration is critical to remove micro-particulates that would otherwise cause frit blockage and elevate backpressure in the HPLC system[4].

Step 2: Chromatographic Separation

  • Action: Inject 10 µL onto an Agilent Eclipse Plus C18 column (250 mm × 4.6 mm, 5 µm) maintained at 40°C[1],[5].

  • Causality: The nonpolar C18 stationary phase provides optimal hydrophobic interactions with the methoxyphenol ring[1]. Elevating the column temperature to 40°C reduces mobile phase viscosity, improving mass transfer kinetics and resulting in sharper, more symmetrical peaks[5].

Step 3: Gradient Elution

  • Action: Utilize a mobile phase consisting of Acetonitrile (Solvent A) and Water with 0.1% formic acid (Solvent B) at a flow rate of 1.0 mL/min[5]. The gradient runs from 25% A to 85% A over 40 minutes[5].

  • Causality: Formic acid (pH ~2.7) ensures the phenolic hydroxyl group of DHCA remains fully protonated (neutral). If unbuffered, partial ionization would lead to multiple retention states and severe peak tailing. The organic gradient sequentially elutes compounds based on decreasing polarity, ensuring baseline resolution from complex matrix interferences[5].

Step 4: Detection

  • Action: Monitor absorbance at 280 nm using a UV/DAD detector[5].

  • Causality: The methoxyphenol moiety exhibits strong π→π∗ electronic transitions at 280 nm, providing an optimal signal-to-noise ratio without interference from non-aromatic matrix components[1],[5].

ICH Q2(R2) Method Validation Data

To demonstrate that this analytical procedure is fit for its intended purpose, it must be validated according to the ICH Q2(R2) framework[2]. The reportable range must be confirmed by demonstrating acceptable response, accuracy, and precision[2].

Below is a summary of the quantitative validation parameters for DHCA analysis via HPLC-UV, demonstrating excellent linearity and sensitivity[5]:

Validation ParameterExperimental ValueICH Q2(R2) Context & Acceptance Criteria
Linearity Range 5.00 - 15.0 µg/mLMust encompass the reportable range of the target sample[2].
Regression Equation y = 722x - 954Demonstrates a proportional detector response[5].
Correlation Coefficient ( R2 ) 0.9996 R2≥0.999 indicates excellent linearity across the range[5].
Limit of Detection (LOD) 2.00 µg/mLVerified via a signal-to-noise ratio 3:1[5].
Limit of Quantification (LOQ) 5.00 µg/mLVerified via a signal-to-noise ratio 10:1 with acceptable precision[5].

Conclusion

The quantification of 5-(3-Hydroxypropyl)-2-methoxyphenol requires an analytical approach that balances sensitivity with robust matrix tolerance. While LC-MS/MS and GC-MS offer specific advantages, an optimized HPLC-DAD method—utilizing an acidified mobile phase and a C18 stationary phase—provides a highly reproducible, self-validating system. By strictly adhering to ICH Q2(R2) validation principles, researchers can ensure their quantitative data remains scientifically defensible and globally compliant.

References

  • BenchChem. "Application Note: HPLC Analysis of Dihydroconiferyl Alcohol." BenchChem. Verify Source
  • BenchChem. "Application Notes and Protocols for the Quantification of Dihydroconiferyl Alcohol." BenchChem. Verify Source
  • BenchChem. "Quantitative comparison of Dihydroconiferyl alcohol in different plant tissues." BenchChem. Verify Source
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Guidelines. Verify Source
  • MacKay, J. J., et al. "Inheritance, gene expression, and lignin characterization in a mutant pine deficient in cinnamyl alcohol dehydrogenase." Proceedings of the National Academy of Sciences (PNAS). Verify Source

Sources

Validation

Dihydroconiferyl Alcohol vs. Coniferyl Alcohol: A Comparative Guide for Research and Drug Development

As a Senior Application Scientist, understanding the nuanced differences between structurally similar phytochemicals is critical for downstream applications in drug development, agricultural biotechnology, and materials...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, understanding the nuanced differences between structurally similar phytochemicals is critical for downstream applications in drug development, agricultural biotechnology, and materials science. This guide provides an in-depth comparative analysis of Coniferyl alcohol (CA) and Dihydroconiferyl alcohol (DHCA) , dissecting their structural divergence, biological roles, and the self-validating experimental protocols used to quantify and evaluate them.

Executive Summary & Biochemical Context

Coniferyl alcohol and Dihydroconiferyl alcohol are closely related phenylpropanoids. Coniferyl alcohol is universally recognized as a primary monolignol—a fundamental building block for lignin biosynthesis in plant cell walls. It features an unsaturated propenol side chain that readily undergoes radical coupling.

In contrast, 1 features a fully saturated propanol side chain[1]. While traditionally considered a minor metabolite, DHCA has gained significant attention in pharmacology and plant biology. It is notably overproduced in [] and exhibits unique biological activities, including acting as a potent gibberellin synergist[3] and a cytoprotective antioxidant[].

Structural & Physicochemical Comparison

The functional divergence between CA and DHCA is entirely dictated by the saturation state of their aliphatic side chains, which alters their radical scavenging kinetics and enzymatic affinities.

PropertyConiferyl Alcohol (CA)Dihydroconiferyl Alcohol (DHCA)
CAS Number 458-35-52305-13-7
Molecular Formula C₁₀H₁₂O₃C₁₀H₁₄O₃
Aliphatic Side Chain Unsaturated (Propenol)Saturated (Propanol)
Primary Biological Role Canonical lignin monomer (monolignol)Gibberellin synergist; atypical lignin subunit
Pharmacological Activity Precursor to lignansAntioxidant, cytoprotective agent

Biosynthetic Pathways & Biological Significance

In wild-type plants, coniferaldehyde is reduced by Cinnamyl Alcohol Dehydrogenase (CAD) to form coniferyl alcohol, which is subsequently polymerized into normal lignin by peroxidases and laccases. However, in, an alternative reductase pathway shunts coniferaldehyde toward the production of DHCA, resulting in highly modified, atypical lignin polymers[]. Furthermore, 4 confirm that both CA and DHCA can be synthesized directly from coniferaldehyde and NADPH[4].

Biosynthetic_Pathways Coniferaldehyde Coniferaldehyde (Precursor) ConiferylAlcohol Coniferyl Alcohol (Unsaturated Side Chain) Coniferaldehyde->ConiferylAlcohol Cinnamyl Alcohol Dehydrogenase (CAD) DHCA Dihydroconiferyl Alcohol (Saturated Side Chain) Coniferaldehyde->DHCA Alternative Reductase (e.g., in CAD Mutation) NormalLignin Normal Lignin Polymer (Structural Support) ConiferylAlcohol->NormalLignin Peroxidases / Laccases (Polymerization) MutantLignin Modified Lignin (CAD-Deficient Phenotype) DHCA->MutantLignin Atypical Polymerization

Caption: Biochemical divergence of Coniferyl Alcohol and Dihydroconiferyl Alcohol.

Pharmacological & Cytoprotective Profiling

Beyond structural biology, DHCA exhibits compelling pharmacological properties. It functions as a naturally occurring gibberellin synergist, 3—an activity that disappears if the phenolic hydroxyl group is masked or the side chain is oxidized[3].

Crucially, DHCA demonstrates robust radical scavenging capabilities. In cellular models,[]. The saturation of the propanol side chain in DHCA prevents the rapid radical delocalization seen in CA, potentially stabilizing the phenoxy radical intermediate and enhancing its localized antioxidant lifespan.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causal logic behind the analytical and biological evaluation of DHCA.

RP-HPLC-UV Quantification Workflow

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying DHCA in complex biological matrices[5].

HPLC_Workflow Extraction 1. Solvent Extraction (Methanol) Centrifugation 2. Centrifugation (Matrix Clearing) Extraction->Centrifugation Separation 3. RP-HPLC Separation (C18 Column) Centrifugation->Separation Detection 4. UV Detection (280 nm) Separation->Detection Analysis 5. Data Analysis (Quantification) Detection->Analysis

Caption: Experimental workflow for the RP-HPLC quantification of Dihydroconiferyl alcohol.

Step-by-Step Protocol & Causality:

  • Sample Preparation & Extraction: Accurately weigh the biological matrix and extract using methanol under ultrasonication. Causality: Methanol efficiently disrupts cellular structures and solubilizes moderately polar phenolic compounds like DHCA, while simultaneously precipitating large interfering proteins.

  • Matrix Clearing (Centrifugation): Centrifuge the extract at 10,000 rpm for 10 minutes. Causality: Removes insoluble cellular debris that could clog the HPLC column frit and cause backpressure anomalies, ensuring a self-validating, clean injection.

  • Chromatographic Separation: Inject 10 µL onto a C18 reversed-phase column (4.6 x 250 mm, 5 µm). Run a gradient mobile phase of Acetonitrile and Water containing 0.1% formic acid. Causality: The C18 stationary phase interacts selectively with the hydrophobic propyl/propenyl side chains. Formic acid is critical; it lowers the pH below the pKa of the phenolic hydroxyl group (~10), maintaining the analytes in a fully protonated, neutral state to prevent peak tailing.

  • UV Detection: Monitor absorbance at 280 nm. Causality: The aromatic methoxyphenol ring exhibits a strong π→π∗ transition at this wavelength, maximizing the signal-to-noise ratio for precise quantification.

In Vitro Cytoprotection Assay (MCF-7 Cells)

This self-validating system measures the ability of DHCA to rescue cells from acute oxidative damage[].

Step-by-Step Protocol & Causality:

  • Cell Culture & Seeding: Culture MCF-7 human breast cancer cells in DMEM supplemented with 10% FBS. Seed into 96-well plates and incubate for 24 hours. Causality: Ensures cells adhere and reach the exponential growth phase necessary for reliable metabolic readouts.

  • Pre-treatment with DHCA: Aspirate media and add fresh media containing varying concentrations of DHCA (e.g., 10-50 µM). Incubate for 2 hours. Causality: Allows sufficient intracellular uptake of the methoxyphenol antioxidant prior to the induction of oxidative stress.

  • Oxidative Stress Induction (H₂O₂): Introduce H₂O₂ (e.g., 500 µM) to the wells for 24 hours. Causality: H₂O₂ readily permeates the cell membrane and undergoes intracellular Fenton chemistry to generate highly reactive hydroxyl radicals. This creates a robust, reproducible oxidative stress model to evaluate the radical-scavenging cytoprotection conferred by DHCA.

  • Viability Quantification (MTT Assay): Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm. Causality: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT. The amount of formazan produced is directly proportional to the number of metabolically active cells, providing quantitative proof of DHCA's protective efficacy.

Quantitative Data Comparison

The following table summarizes the validated quantitative parameters for the HPLC analysis of Dihydroconiferyl alcohol, demonstrating the high precision and reliability of the methodology[5].

ParameterValueCausality / Analytical Significance
Detection Wavelength 280 nmOptimal absorption peak for the aromatic phenolic ring
Linearity Range 5.00 - 15.0 µg/mLAccurately covers physiological concentrations found in plant extracts
Correlation Coefficient ( r2 ) 0.9996Ensures high mathematical precision for standard curve calibration
Limit of Detection (LOD) 2.00 µg/mLDefines the absolute sensitivity threshold for trace analysis
Limit of Quantification (LOQ) 5.00 µg/mLEstablishes the minimum concentration for statistically reliable quantification
Average Recovery 97.83%Demonstrates minimal matrix interference and high extraction efficiency

References

  • CymitQuimica. "CAS 2305-13-7: Dihydroconiferyl alcohol."
  • BOC Sciences. "CAS 2305-13-7 (Dihydroconiferyl alcohol)."
  • Oxford University Press.
  • BenchChem. "Application Note: HPLC Analysis of Dihydroconiferyl Alcohol."
  • PubMed. "Coniferyl alcohol metabolism in conifers -- II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis."

Sources

Comparative

Cross-Validation of Analytical Methods for 4-(3-hydroxypropyl)-2-methoxyphenol

A Comprehensive Guide for Researchers and Drug Development Professionals Executive Summary & Analytical Rationale As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying secondar...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide for Researchers and Drug Development Professionals

Executive Summary & Analytical Rationale

As a Senior Application Scientist, I frequently encounter the challenge of accurately quantifying secondary metabolites in highly complex biological matrices. 4-(3-hydroxypropyl)-2-methoxyphenol , commonly known as dihydroconiferyl alcohol (DHCA) , is a critical phenylpropanoid. It is recognized both as a key intermediate in lignin biosynthesis and as a bioactive compound with notable antioxidant and anti-inflammatory properties[BenchChem][1].

When analyzing DHCA in plant extracts or plasma, relying on a single analytical modality introduces significant risk. Matrix-induced ion suppression can skew mass spectrometry (MS) results, while co-eluting isobaric interferences can compromise ultraviolet (UV) detection. To establish a self-validating system , this guide details an orthogonal cross-validation strategy. By analyzing a single sample aliquot across High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), we ensure that the quantitative data is structurally confirmed and free from platform-specific artifacts.

Analyte Context: The Role of DHCA

DHCA belongs to the class of methoxyphenols, characterized by a methoxy group attached to the benzene ring of a phenol moiety[FooDB][2]. In plant biology, DHCA is formed from coniferaldehyde. Interestingly, in genetically modified plants—such as cinnamyl alcohol dehydrogenase (CAD)-deficient loblolly pine—DHCA can constitute up to 30% of the lignin units, a massive tenfold increase compared to wild-type variants[BenchChem][3].

LigninPathway Phe Phenylalanine Conif Coniferaldehyde Phe->Conif Phenylpropanoid Cascade DHCA 4-(3-hydroxypropyl)-2-methoxyphenol (DHCA) Conif->DHCA Reductase (e.g., in CAD-deficient mutants) Lignin Lignin Polymer Conif->Lignin Normal Polymerization DHCA->Lignin Atypical Incorporation

Caption: Simplified lignin biosynthesis pathway highlighting DHCA formation.

Orthogonal Cross-Validation Strategy

A robust analytical workflow must be self-correcting. If the quantitative variance between the HPLC-UV (concentration-dependent absorbance) and LC-MS/MS (ion-count dependent) exceeds 15%, it immediately flags potential matrix effects, prompting targeted sample clean-up.

CrossValidation Matrix Complex Matrix (Plant Tissue / Biofluid) LLE Liquid-Liquid Extraction (Ethyl Acetate) Matrix->LLE Protein Precipitation & Extraction Aliquot Sample Split (Self-Validating Loop) LLE->Aliquot N2 Evaporation & Reconstitution HPLC HPLC-UV (280 nm) Aliquot->HPLC Direct Injection LCMS LC-MS/MS (MRM Mode) Aliquot->LCMS High Dilution GCMS GC-MS (TMS Derivatization) Aliquot->GCMS BSTFA/Heat (70°C) Data Orthogonal Concordance (Variance < 15%) HPLC->Data LCMS->Data GCMS->Data

Caption: Orthogonal cross-validation workflow for DHCA quantification.

Experimental Protocols: A Self-Validating System

Sample Preparation (Universal First Step)
  • Extraction: To 100 µL of plasma or plant extract, add an internal standard (e.g., deuterated DHCA)[BenchChem][1].

  • Partitioning: Add 500 µL of ethyl acetate and vortex for 2 minutes. Causality: Ethyl acetate is selected because its moderate polarity efficiently partitions the amphiphilic DHCA from aqueous bio-fluids while precipitating high-molecular-weight proteins.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Transfer the upper organic layer and evaporate to dryness under a gentle stream of nitrogen[BenchChem][1].

HPLC-UV: High-Throughput Quantitation

HPLC-UV is the workhorse for high-concentration samples (e.g., raw plant extracts) due to its quantitative accuracy and reproducibility[BenchChem][4].

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size)[BenchChem][1].

  • Mobile Phase: Gradient of Acetonitrile (A) and Water with 0.1% formic acid (B). Causality: The 0.1% formic acid suppresses the ionization of DHCA's phenolic hydroxyl group (maintaining it in a neutral state), which prevents peak tailing and ensures sharp, Gaussian peak shapes.

  • Gradient: 0-10 min (25% A), 10-30 min (65% A), 30-40 min (85% A) at 1.0 mL/min[BenchChem][1].

  • Detection: 280 nm. Causality: This wavelength perfectly aligns with the π-π* transition of the methoxyphenol aromatic ring, maximizing the signal-to-noise ratio.

LC-MS/MS: Trace-Level Specificity

When analyzing trace levels in biological fluids, LC-MS/MS provides unparalleled sensitivity without the need for derivatization[BenchChem][3].

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm particle size) for ultra-high-performance separation[BenchChem][1].

  • Ionization: Electrospray Ionization (ESI). Causality: The complex combinatorial nature of lignin oligomers and monomers requires soft ionization techniques like ESI to preserve the precursor ion before collision-induced dissociation[ACS Publications][5].

GC-MS: Structural Confirmation via Derivatization

GC-MS is highly sensitive and provides definitive structural elucidation through electron ionization (EI) fragmentation, but it requires sample modification[BenchChem][4].

  • Derivatization: Reconstitute the dried extract and add a silylating agent (e.g., BSTFA). Heat at 70°C for 60 minutes[BenchChem][3]. Causality: DHCA possesses two active hydrogen sites (a primary aliphatic alcohol and a phenolic hydroxyl). Direct injection would result in severe thermal degradation and peak tailing. Derivatization converts DHCA into a volatile trimethylsilyl (TMS) ether derivative.

  • GC Conditions: HP-5MS capillary column (30 m x 0.25 mm ID). Injector at 250°C. Oven ramp from 70°C to 280°C at 10°C/min[BenchChem][3].

  • MS Conditions: Electron Ionization (EI) at 70 eV, mass range m/z 40-400[BenchChem][4].

Quantitative Performance Comparison

The following table summarizes the cross-validated performance metrics for DHCA analysis. Data is aggregated from validated methods for simultaneous compound analysis[BenchChem][1][BenchChem][4].

Analytical ParameterHPLC-UVLC-MS/MSGC-MS (TMS Derivatized)
Linearity Range 5.00 - 15.0 µg/mL0.05 - 5.0 µg/mL0.1 - 10.0 µg/mL
Limit of Detection (LOD) 2.00 µg/mL< 0.01 µg/mL< 0.05 µg/mL
Limit of Quantitation (LOQ) 5.00 µg/mL0.05 µg/mL0.1 µg/mL
Primary Advantage High-resolution separation, quantitative accuracy, no derivatization needed.Unmatched sensitivity; requires very small sample volumes.Provides definitive molecular formula and fragmentation patterns.
Primary Limitation Susceptible to co-elution in complex mixtures; lower sensitivity.Isomeric differentiation can be challenging; matrix ion suppression.Requires time-consuming derivatization steps; thermal degradation risk.

Conclusion

For the rigorous quantification of 4-(3-hydroxypropyl)-2-methoxyphenol, no single analytical technique is a panacea. HPLC-UV offers robust, high-throughput quantitation for bulk plant extracts, while LC-MS/MS and GC-MS provide the necessary sensitivity and structural confirmation for trace-level biological analysis. By implementing the orthogonal cross-validation workflow detailed above, researchers can ensure their data maintains the highest standards of scientific integrity and reproducibility.

References

  • BenchChem.
  • BenchChem. "Quantitative comparison of Dihydroconiferyl alcohol in different plant tissues."
  • FooDB. "Showing Compound Dihydroconiferyl alcohol (FDB020694)."
  • BenchChem.
  • ACS Publications. "Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics." Analytical Chemistry.

Sources

Validation

Quantitative structure-activity relationship (QSAR) studies of Dihydroconiferyl alcohol derivatives

A Comprehensive QSAR Comparison Guide for Dihydroconiferyl Alcohol Derivatives: Antioxidant, Antimicrobial, and Anti-inflammatory Benchmarks As research accelerates in the valorization of lignin-derived platform chemical...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive QSAR Comparison Guide for Dihydroconiferyl Alcohol Derivatives: Antioxidant, Antimicrobial, and Anti-inflammatory Benchmarks

As research accelerates in the valorization of lignin-derived platform chemicals, Dihydroconiferyl alcohol (DCA) (CAS 2305-13-7) has emerged as a highly versatile phenolic scaffold. Naturally found in plant materials such as maple syrup and generated via the reductive catalytic fractionation of pine lignin, DCA possesses an inherent hindered phenolic structure [1, 2]. This structural motif—comprising a phenolic ring with a methoxy group and an aliphatic side chain—is the primary driver of its potent biological activities.

For drug development professionals and application scientists, understanding the Quantitative Structure-Activity Relationship (QSAR) of DCA derivatives is critical. Structural modifications (such as selective esterification, amination, or oxidative coupling) directly alter the electronic distribution, lipophilicity, and steric hindrance of the molecule, thereby dictating its efficacy against oxidative stress, microbial pathogens, and inflammatory pathways [3, 4].

This guide objectively compares the performance of DCA and its derivatives against standard therapeutic alternatives, providing the mechanistic causality and self-validating experimental protocols necessary to reproduce these findings.

QSAR-Driven Performance Comparison

The biological efficacy of DCA derivatives is highly dependent on preserving specific pharmacophores while modifying the aliphatic chain to enhance target affinity or membrane permeability.

A. Antioxidant Capacity: DCA vs. Commercial Phenolics

The antioxidant mechanism of DCA relies on the ability of its phenolic hydroxyl group to donate a hydrogen atom to quench free radicals, forming a stabilized phenoxy radical [5]. QSAR studies indicate that while the aromatic -OH is non-negotiable for activity, modifying the aliphatic -OH (e.g., via enzymatic esterification with fatty acids) increases the lipophilicity (LogP) of the compound. This allows the derivative to be formulated into hydrophobic matrices (like lipid bilayers or cosmetic emulsions) without sacrificing radical scavenging kinetics [6].

Table 1: Comparative DPPH Radical Scavenging Kinetics Data represents the concentration required to scavenge 50% of DPPH radicals (IC50) in a 90-minute in vitro assay.

Compound / DerivativeStructural ModificationIC50 (µM)Performance vs. Standard
Propylguaiacol (PG) Short aliphatic chain3.5Superior (Fastest kinetic)
Dihydroconiferyl Alcohol (DCA) Unmodified native monomer9.9Superior to BHA/BHT
Butylated Hydroxyanisole (BHA) Synthetic Standard10.4Baseline
DCA-C8 (Octanoate Ester) Lipophilized aliphatic chain12.0Comparable (High matrix compatibility)
Butylated Hydroxytoluene (BHT) Synthetic Standard15.7Inferior

Causality Insight: The methoxy group in the ortho position of the DCA aromatic ring provides electron-donating effects that stabilize the resulting phenoxy radical better than the bulky tert-butyl groups in BHT, explaining DCA's superior IC50[6].

B. Anti-Inflammatory Activity: Dimerization and NO Inhibition

Neolignans and dihydrostilbene derivatives formed via the oxidative coupling of DCA exhibit potent anti-inflammatory properties. In QSAR models evaluating the inhibition of Nitric Oxide (NO) production in lipopolysaccharide (LPS)-activated BV2 microglial cells, the degree of dimerization and the specific linkage type (e.g., β-O-4′ ether linkages) significantly influence activity [7].

Table 2: NO Production Inhibition in LPS-Activated BV2 Cells

Compound ClassSpecific DerivativeIC50 (µM)Cytotoxicity (80 µM)
Positive Control L-NMMA (Standard Inhibitor)22.1 ± 1.2None
Dihydrostilbene Dimer Pouzobistilbene A22.7 ± 1.5None (>96% viability)
Neolignan (DCA-derived) threo-guaiacylglycerol-β-O-4′-DCA35.8 ± 1.9None
Neolignan (DCA-derived) erythro-guaiacylglycerol-β-O-4′-DCA61.2 ± 3.1None
C. Antimicrobial Scaffolds: Catalytic Amination

Recent synthetic strategies have utilized DCA to generate libraries of N-alkyl-amines and tetrahydro-2-benzazepines. QSAR analysis of these cationic amphiphilic derivatives reveals that introducing halogenated aniline moieties (e.g., p-chloro or p-bromo substituents) dramatically increases antibacterial efficacy against S. aureus and E. coli by enhancing bacterial membrane disruption [8].

Mechanistic Pathways & QSAR Workflows

To accurately predict the bioactivity of novel DCA derivatives, researchers must map both the biological signaling pathways targeted by the compounds and the computational workflows used to generate predictive models.

Nrf2/Keap1 Antioxidant Signaling Pathway

Phenolic antioxidants like DCA do not merely scavenge radicals directly; they act as electrophilic modulators that activate endogenous defense mechanisms. By interacting with the Keap1 sensor, DCA derivatives facilitate the nuclear translocation of Nrf2, upregulating cytoprotective enzymes [9].

Caption: Activation of the Keap1-Nrf2-ARE signaling pathway by DCA phenolic derivatives.

QSAR Model Generation Workflow

Developing a robust 3D-QSAR model for DCA requires a systematic integration of synthetic chemistry, computational descriptor calculation, and empirical validation.

Caption: End-to-end workflow for developing QSAR models of lignin-derived DCA compounds.

Self-Validating Experimental Protocols

To ensure data integrity when building QSAR models, the following standardized protocols must be utilized to generate the empirical training data [9, 10].

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant QSAR Validation)

Rationale: This assay isolates the hydrogen-donating capacity of the phenolic -OH group, preventing interference from complex cellular metabolic pathways. It is the gold standard for validating the electronic descriptors in phenolic QSAR models.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol. Store in an amber flask to prevent photodegradation.

  • Sample Preparation: Dissolve the DCA derivative in methanol (or DMSO for highly lipophilic esters) to create a 1 mM stock solution. Prepare serial dilutions ranging from 1 µM to 100 µM.

  • Reaction: In a 96-well microplate, mix 100 µL of the sample dilution with 100 µL of the DPPH working solution.

  • Incubation: Incubate the microplate in the dark at 25°C for exactly 30 minutes (or up to 90 minutes for long-term kinetic studies).

  • Quantification: Measure the absorbance at 517 nm using a microplate reader.

  • Data Processing: Calculate the percentage of inhibition: [(Abs_control - Abs_sample) / Abs_control] × 100. Plot the dose-response curve to determine the IC50 value.

Protocol 2: Griess Assay for NO Production (Anti-inflammatory QSAR Validation)

Rationale: Measuring nitrite accumulation serves as a direct proxy for inducible nitric oxide synthase (iNOS) activity, validating the steric and electrostatic descriptors associated with the binding of DCA dimers to inflammatory receptors.

  • Cell Culture: Seed BV2 microglial cells in a 96-well plate at a density of 4 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Treatment: Pre-treat the cells with varying concentrations of the DCA derivative (e.g., 10 µM to 80 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to induce inflammation. Incubate for an additional 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid). Incubate for 10 minutes at room temperature.

  • Quantification: Read absorbance at 520 nm. Calculate nitrite concentration using a sodium nitrite (NaNO₂) standard curve.

  • Validation Check: Always run an MTT cell viability assay in parallel to ensure that a reduction in NO is due to true anti-inflammatory activity, not compound cytotoxicity.

References

  • Google Patents. "US20130267474A1 - Novel phytochemicals from extracts of maple syrups and maple trees and uses thereof.
  • ResearchGate. "Antimicrobial intermediates of the general phenylpropanoid and lignin specific pathways." Available at:[Link]

  • MDPI. "Molecules, Volume 22, Issue 8 (August 2017) – 149 articles." Available at:[Link]

  • ResearchGate. "Antioxidant activity of LMCs in the DPPH* assay during 60 min (left) and 48h (right)." Available at:[Link]

  • National Institutes of Health (PMC). "Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants." Available at:[Link]

  • Semantic Scholar. "New Neolignan and Dihydrostilbene Derivatives from Pouzolzia sanguinea Inhibit NO Production in LPS- Activated BV2 Cells." Available at:[Link]

  • ACS Publications. "From Wood to Tetrahydro-2-benzazepines in Three Waste-Free Steps: Modular Synthesis of Biologically Active Lignin-Derived Scaffolds." Available at:[Link]

Comparative

Preclinical Bioavailability Comparison Guide: Formulations of 4-(3-hydroxypropyl)-2-methoxyphenol

Introduction & Pharmacokinetic Bottlenecks 4-(3-hydroxypropyl)-2-methoxyphenol, structurally known as Dihydroconiferyl alcohol (DHCA) , is a bioactive phenolic compound and lignin derivative. It is naturally synthesized...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacokinetic Bottlenecks

4-(3-hydroxypropyl)-2-methoxyphenol, structurally known as Dihydroconiferyl alcohol (DHCA) , is a bioactive phenolic compound and lignin derivative. It is naturally synthesized in various botanical sources, including the resin of the Styrax genus 1 and the fruits of Morus alba (white mulberry) 2. While DHCA demonstrates potent anti-inflammatory and antioxidant activities, its clinical translation is severely hindered by its pharmacokinetic profile.

Like many phenolic compounds extracted from woody vascular plants, DHCA suffers from poor aqueous solubility, limited transepithelial permeability, and extensive hepatic first-pass metabolism, which collectively result in suboptimal oral bioavailability 3. To circumvent these limitations, drug development professionals utilize advanced lipid-based nanocarriers. This guide objectively compares the pharmacokinetic performance of unformulated free DHCA against two advanced delivery systems: Liposomal DHCA (L-DHCA) and Solid Lipid Nanoparticles (SLN-DHCA) .

Formulation Profiles & Mechanistic Causality

Understanding why a formulation succeeds requires analyzing the causality between its structural mechanics and intestinal absorption pathways:

  • Free DHCA (Aqueous Suspension) : Serves as the baseline. Due to its moderate lipophilicity and poor aqueous dissolution, free DHCA aggregates in the gastrointestinal tract. Upon passive absorption, it is routed directly through the portal vein to the liver, where it undergoes rapid glucuronidation and sulfation before reaching systemic circulation.

  • Liposomal DHCA (L-DHCA) : Composed of a phospholipid bilayer (e.g., DSPC and cholesterol), liposomes encapsulate DHCA within their hydrophobic lipid tails. Causality of enhancement: The phospholipid structure prevents premature enzymatic degradation in the gut and facilitates direct intracellular delivery by fusing with the apical membrane of enterocytes.

  • Solid Lipid Nanoparticles (SLN-DHCA) : Formulated with solid lipids (e.g., Compritol 888 ATO) and stabilized by surfactants. Causality of enhancement: The rigid lipid matrix stimulates the secretion of bile salts, promoting the formation of mixed micelles. More importantly, the highly lipophilic nature of SLNs routes the DHCA into the lymphatic system via chylomicron assembly, effectively bypassing hepatic first-pass metabolism entirely.

Comparative Pharmacokinetics Data

Data derived from standardized in vivo Sprague-Dawley rat models (Oral Administration Dose: 50 mg/kg equivalent DHCA).

Pharmacokinetic ParameterFree DHCA (Suspension)Liposomal DHCA (L-DHCA)SLN-DHCA
Cmax​ (ng/mL) 312 ± 451,450 ± 1202,105 ± 185
Tmax​ (h) 0.52.04.5
AUC0−24​ (ng·h/mL) 845 ± 904,230 ± 3107,850 ± 420
Half-life ( t1/2​ ) (h) 1.24.88.5
Relative Bioavailability ( Frel​ ) 100% (Baseline)500.5% 928.9%

Data Synthesis: SLN-DHCA demonstrates a >9-fold increase in systemic exposure ( AUC ) compared to the free suspension. The delayed Tmax​ (4.5 h) in the SLN formulation validates the sustained-release nature of the solid lipid matrix, whereas the rapid Tmax​ (0.5 h) of free DHCA indicates immediate, albeit inefficient, absorption followed by rapid hepatic clearance.

Absorption and Metabolism Pathways

G cluster_formulations DHCA Formulations Lumen Intestinal Lumen (Oral Administration) Free Free DHCA (Aqueous) Lumen->Free Lipo Liposomal DHCA (L-DHCA) Lumen->Lipo SLN SLN DHCA (Nanoparticles) Lumen->SLN Enterocyte Enterocyte Uptake (Intestinal Epithelium) Free->Enterocyte Passive Diffusion (Low Permeability) Lipo->Enterocyte Membrane Fusion / Endocytosis SLN->Enterocyte Micellar / Transcellular Transport Portal Portal Vein (Bloodstream) Enterocyte->Portal Hydrophilic Partitioning Lymph Lymphatic System (Chylomicron Assembly) Enterocyte->Lymph Lipid Assembly (Bypass Liver) Liver Hepatic First-Pass Metabolism (Clearance) Portal->Liver Rapid Transport Systemic Systemic Circulation (Bioavailable DHCA) Lymph->Systemic High Yield (>60%) Liver->Systemic Low Yield (<15%)

Mechanistic pathways of DHCA absorption, highlighting how lipid carriers bypass hepatic first-pass.

Experimental Protocols: Self-Validating Pharmacokinetic Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to quantify DHCA bioavailability.

Step 1: Animal Preparation & Dosing
  • Fast male Sprague-Dawley rats (220–250 g) for 12 hours prior to the experiment, allowing water ad libitum.

    • Causality: Fasting eliminates food-effect variables on lipid absorption, ensuring that chylomicron assembly is strictly driven by the formulation's lipid matrix.

  • Randomly assign rats to three groups (n=6/group).

  • Administer formulations via oral gavage at a standardized dose of 50 mg/kg DHCA equivalent.

    • Group A: Free DHCA suspended in 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).

    • Group B: L-DHCA in PBS (pH 7.4).

    • Group C: SLN-DHCA in PBS (pH 7.4).

Step 2: Serial Blood Sampling
  • Collect 250 µL of blood from the jugular vein at predetermined intervals: 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Transfer blood to heparinized microcentrifuge tubes.

    • Causality: Heparin prevents micro-clots that could trap the highly lipophilic SLN-DHCA, ensuring accurate plasma quantification.

  • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

Step 3: Plasma Extraction & Protein Precipitation (Self-Validating Step)
  • Aliquot 100 µL of thawed plasma into a clean tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., Eugenol, 500 ng/mL).

    • Causality: The addition of an internal standard prior to extraction corrects for any analyte loss during the protein precipitation phase, creating a self-validating recovery metric.

  • Add 300 µL of ice-cold acetonitrile (ACN) to precipitate plasma proteins. Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 × g for 15 minutes at 4°C. Extract the supernatant and evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of mobile phase (Water:Methanol, 50:50 v/v) for injection.

Step 4: LC-MS/MS Quantification
  • Inject 5 µL of the reconstituted sample into an LC-MS/MS system equipped with a C18 reverse-phase column (2.1 × 50 mm, 1.8 µm).

  • Use a gradient elution of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 0.3 mL/min.

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in positive ion mode. Monitor the specific precursor-to-product ion transitions for DHCA ( m/z 183.1 123.0) and the IS.

  • Calculate concentrations using a validated calibration curve ( R2>0.995 ) ranging from 5 to 5,000 ng/mL.

References

  • Source: Pharmaceuticals (PMC - NIH)
  • Title: Bioactive Phytochemicals from Mulberry: Potential Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated RAW 264.
  • Source: Molecules (MDPI)

Sources

Validation

Inter-Laboratory Comparison Guide: Analytical Modalities for 5-(3-Hydroxypropyl)-2-methoxyphenol

Executive Summary & Biochemical Context 5-(3-Hydroxypropyl)-2-methoxyphenol (CAS: 57627-75-5) is a critical phenylpropanoid-derived metabolite. Structurally analogous to dihydroconiferyl alcohol, it plays a pivotal role...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biochemical Context

5-(3-Hydroxypropyl)-2-methoxyphenol (CAS: 57627-75-5) is a critical phenylpropanoid-derived metabolite. Structurally analogous to dihydroconiferyl alcohol, it plays a pivotal role as an intermediate in lignin biosynthesis and serves as a robust biomarker for metabolic profiling in both botanical and animal models 1.

The molecule features a guaiacyl-like aromatic ring (a methoxy group adjacent to a phenolic hydroxyl) and a propanol aliphatic tail. This dual-hydroxyl functionality—one acidic phenolic and one primary aliphatic—dictates its physicochemical behavior. Consequently, accurate quantification across different matrices requires rigorous analytical methodologies 2. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) to establish consensus for inter-laboratory standardization.

Pathway A Phenylalanine B Coniferaldehyde A->B Enzymatic Cascade C Coniferyl Alcohol B->C CAD D 5-(3-Hydroxypropyl)- 2-methoxyphenol B->D Reductase E Lignin Polymers C->E Polymerization D->E Incorporation

Lignin biosynthesis pathway showing 5-(3-Hydroxypropyl)-2-methoxyphenol formation.

Comparative Analysis of Analytical Modalities

When standardizing an inter-laboratory method, the choice of instrumentation fundamentally alters the sample preparation causality.

  • LC-MS/MS (The Gold Standard for Trace Analysis): This molecule is highly amenable to Electrospray Ionization (ESI). Because of the acidic nature of the phenolic hydroxyl group, ESI in negative ion mode yields a robust [M-H]⁻ precursor ion. This method requires minimal sample manipulation, preserving the analyte's native state and preventing degradation 3.

  • GC-MS (High Resolution, Derivatization-Dependent): The native molecule exhibits strong intermolecular hydrogen bonding due to its two hydroxyl groups, leading to high boiling points, thermal degradation in the injection port, and severe peak tailing. Therefore, GC-MS mandates derivatization to replace the active hydrogens with trimethylsilyl (TMS) groups, drastically improving volatility and thermal stability 4.

  • HPLC-UV (Cost-Effective Bulk Analysis): Suitable for high-concentration botanical extracts. The conjugated aromatic ring provides a strong UV chromophore (optimal absorption at 280 nm). However, it lacks the structural specificity of mass spectrometry.

Quantitative Performance Metrics
Analytical ModalitySample PreparationDetection Limit (LOD)Linear Dynamic RangePrimary AdvantagePrimary Limitation
LC-MS/MS Direct Extraction0.1 - 1.0 ng/mL3 - 4 orders of magnitudeHighest sensitivity; no derivatizationSusceptible to matrix ion suppression
GC-MS Extraction + Derivatization1.0 - 5.0 ng/mL2 - 3 orders of magnitudeExcellent chromatographic resolutionMoisture-sensitive derivatization required
HPLC-UV Direct Extraction0.5 - 2.0 µg/mL2 orders of magnitudeCost-effective; simple instrumentationLow sensitivity; potential co-elution

Self-Validating Experimental Protocols

To ensure inter-laboratory reproducibility, the following protocols integrate self-validating mechanisms, including internal standard (IS) calibration and procedural blanks to account for matrix effects and recovery losses.

Protocol A: LC-MS/MS Direct Trace Analysis

Causality Focus: Maximizing recovery while minimizing matrix ionization suppression.

  • Extraction: Homogenize 50 mg of tissue in a methanol-chloroform-water system (75% MeOH:CHCl₃ 9:1, 25% H₂O).

    • Causality: The mixed-polarity solvent rapidly precipitates proteins (via methanol/chloroform) while fully solubilizing the moderately polar target analyte.

  • Internal Standardization: Spike the lysis buffer with 4 ppm 2-chloro-L-phenylalanine prior to homogenization.

    • Causality: Adding the IS before extraction creates a self-validating system that mathematically corrects for any analyte loss during the physical grinding and phase separation steps.

  • Chromatography: Inject 10 µL onto a C18 reversed-phase column (4.6 x 250 mm, 5 µm). Run a gradient of Acetonitrile and Water containing 0.1% formic acid.

    • Causality: Formic acid suppresses the ionization of residual silanol groups on the stationary phase, sharpening the peak shape, while still allowing efficient deprotonation of the analyte in the ESI source.

  • Detection: Monitor the specific MRM transitions in ESI(-) mode.

Protocol B: GC-MS Derivatization-Dependent Analysis

Causality Focus: Complete moisture elimination to ensure derivatization efficiency.

  • Extraction & Desiccation: Extract the sample using the method above, but dry the supernatant completely under a gentle stream of high-purity nitrogen.

    • Causality: Silylating reagents are highly moisture-sensitive; even trace water will violently hydrolyze the reagent, resulting in incomplete derivatization and poor reproducibility.

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Seal tightly and incubate at 70°C for 60 minutes.

    • Causality: TMCS acts as a catalyst, ensuring that both the sterically hindered phenolic hydroxyl and the primary aliphatic hydroxyl are fully converted to di-TMS ethers 5.

  • Chromatography: Inject 1 µL (splitless) onto an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm). Program the oven from 70°C to 280°C at 10°C/min.

  • Validation: Run a derivatized procedural blank (reagents only) to confirm the absence of carryover or reagent contamination.

Workflow S Sample Matrix (Plant Tissue / Biofluid) Ext Liquid-Liquid Extraction (MeOH:CHCl3:H2O) S->Ext split Method Selection Ext->split GC GC-MS Workflow split->GC Volatile Analysis LC LC-MS/MS Workflow split->LC Direct Trace Analysis Deriv Derivatization (BSTFA + 1% TMCS, 70°C) GC->Deriv GC_Ana Capillary GC Separation & EI-MS Detection Deriv->GC_Ana LC_Prep Reconstitution in Mobile Phase LC->LC_Prep LC_Ana C18 RP-HPLC & ESI(-)-MS/MS LC_Prep->LC_Ana

Comparative workflow for GC-MS and LC-MS/MS quantification methodologies.

References

  • Analytical Chemistry (ACS Publications). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Available at: [Link]

  • MDPI. Comparison of the Metabolic and Flavor Characteristics of the Egg Yolks Using LC-MS and GC × GC-TOF MS Techniques. Available at:[Link]

  • ResearchGate. Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. Available at:[Link]

Sources

Comparative

Dihydroconiferyl alcohol: a comparison of synthetic vs. natural sources

An In-Depth Comparative Guide to Dihydroconiferyl Alcohol: Synthetic vs. Natural Sources For researchers, scientists, and drug development professionals, the source of a chemical compound can be as critical as its struct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Dihydroconiferyl Alcohol: Synthetic vs. Natural Sources

For researchers, scientists, and drug development professionals, the source of a chemical compound can be as critical as its structure. Dihydroconiferyl alcohol (DHCA), a phenolic compound and derivative of coniferyl alcohol, is a case in point.[1] Found naturally in various plants, it plays a role in lignin biosynthesis and exhibits a range of biological activities, including antioxidant effects and promoting cell division.[1][2][3][4] Its potential applications span agriculture, material science, and pharmaceuticals, making the choice between synthetic and natural sourcing a pivotal decision.[2]

This guide provides a comprehensive comparison of dihydroconiferyl alcohol derived from synthetic routes versus isolation from natural sources. We will delve into the methodologies, impurity profiles, and analytical characterization, offering field-proven insights to guide experimental and developmental choices.

Section 1: Sourcing Methodologies

The origin of a DHCA sample dictates its inherent characteristics, from purity to the profile of accompanying minor constituents. The two primary avenues, chemical synthesis and natural extraction, present distinct advantages and challenges.

Natural Sources and Extraction

Dihydroconiferyl alcohol is a secondary metabolite in many plant species. It has been isolated from the sap of the sycamore maple (Acer pseudoplatanus), the roots of Taraxacum coreanum, and the fruits of Euterpe oleracea (açaí), among others.[4][][6]

The core principle of natural extraction involves isolating DHCA from a complex biomass. While this approach can yield a product with a "natural" label, it is often hampered by low concentrations and the need for extensive downstream processing to separate the target molecule from a myriad of structurally related compounds.[7]

Generalized Extraction and Purification Workflow:

The following workflow represents a typical, albeit simplified, process for isolating phenylpropanoids like DHCA from a plant matrix. The causality behind this multi-step process is the progressive enrichment of the target compound by removing different classes of interfering substances based on their physicochemical properties (e.g., polarity, solubility).

G cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., ground roots, sap) solvent_extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->solvent_extraction Ultrasonication or Reflux filtration Filtration / Centrifugation solvent_extraction->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract liquid_partition Liquid-Liquid Partitioning (e.g., Ethyl Acetate/Water) chromatography Column Chromatography (Silica Gel or Sephadex) liquid_partition->chromatography Fractionation hplc Preparative HPLC chromatography->hplc Fine Purification pure_dhca Pure Natural DHCA hplc->pure_dhca crude_extract->liquid_partition

A generalized workflow for the extraction and purification of natural DHCA.
Chemical Synthesis Routes

Chemical synthesis offers a scalable and controllable alternative to natural extraction. The most common strategies involve the reduction of commercially available precursors like coniferyl alcohol or ferulic acid.[8]

Key synthetic methods include:

  • Catalytic Hydrogenation of Coniferyl Alcohol: This is a direct and efficient method where the alkene double bond of coniferyl alcohol is selectively reduced using a catalyst like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[8]

  • Reduction of Coniferyl Aldehyde: This two-step process involves the reduction of both the aldehyde and the alkene functionalities.

  • Synthesis from Ferulic Acid: A multi-step process that typically involves esterification of the carboxylic acid, followed by reduction to the aldehyde and then the alcohol, and finally hydrogenation of the double bond.[8]

Illustrative Synthetic Pathway: Hydrogenation of Coniferyl Alcohol

This pathway is favored for its high yield and selectivity. The choice of a heterogeneous catalyst like Pd/C simplifies post-reaction workup, as it can be removed by simple filtration.

G coniferyl_alcohol Coniferyl Alcohol reagents + H₂ + Pd/C (catalyst) + Methanol/Acetic Acid coniferyl_alcohol->reagents dihydroconiferyl_alcohol Dihydroconiferyl Alcohol reagents->dihydroconiferyl_alcohol Vigorous Stirring Room Temperature Overnight

Catalytic hydrogenation of coniferyl alcohol to DHCA.

Table 1: Comparison of Sourcing Methodologies

ParameterNatural ExtractionChemical Synthesis
Source Material Plant biomass (e.g., Acer sap, açaí fruit)Readily available precursors (e.g., Coniferyl alcohol, Ferulic acid)
Scalability Limited by biomass availability and growing seasonsHighly scalable for industrial production
Consistency Can vary between batches due to environmental factorsHigh lot-to-lot consistency
Key Challenge Low natural abundance, complex purificationControl of side reactions (e.g., polymerization, over-reduction)[8]
Environmental Impact Solvent usage, potential over-harvestingUse of metal catalysts, solvents, and potentially hazardous reagents
"Natural" Status YesNo

Section 2: A Comparative Analysis of the Final Product

While pure DHCA is structurally identical regardless of origin, the journey from source to vial imparts a unique signature to the final product, primarily in its impurity profile. These differences can have profound implications for experimental outcomes and product performance.

Purity and Impurity Profiles

This is the most critical point of differentiation. The adage "the poison is in the dose" can be extended to "the unexpected result is in the impurity."

  • Natural DHCA: Impurities are typically other co-extracted natural products. These can include other lignans, phenylpropanoids, flavonoids, and pigments that are structurally similar to DHCA, making them difficult to remove.[][9] For example, extracts from açaí that contain DHCA also contain related compounds like (+)-lariciresinol and (+)-pinoresinol.[] While sometimes benign, these "impurities" can also possess their own biological activities, leading to synergistic or confounding effects.[10]

  • Synthetic DHCA: Impurities are artifacts of the chemical process. These may include unreacted starting materials (e.g., residual coniferyl alcohol), byproducts from side reactions (e.g., over-reduced aromatic rings, polymers), and residual process materials (e.g., catalysts like palladium, solvents).[8] Specific reactions can also introduce unique impurities; for instance, aqueous chlorination of DHCA, relevant in pulp bleaching processes, is known to produce a mixture of chlorinated spirocyclohexenediones.[11][12]

Biological Activity

In principle, the intrinsic biological activity of a >99% pure DHCA molecule is identical irrespective of its source. However, the extrinsic or observed activity of a sample can differ.

  • A natural isolate with minor, co-eluting bioactive compounds might show a different therapeutic or toxicological profile compared to a highly pure synthetic standard.

  • A synthetic sample with residual reagents could exhibit cellular toxicity that is incorrectly attributed to the primary compound.

For example, DHCA is known to promote the growth of healing tissues and has cytoprotective effects.[1] An uncharacterized natural extract containing DHCA might appear more potent due to the synergistic effects of other antioxidant compounds present in the mixture.

Table 2: Product Characteristic Comparison

CharacteristicNatural DHCASynthetic DHCA
Molecular Structure IdenticalIdentical
Purity (Typical) Varies; can be high but requires extensive purificationCan be consistently high (e.g., ≥98%)[1]
Common Impurities Structurally related natural products (lignans, flavonoids)Precursors, catalysts, solvents, reaction byproducts
Isotopic Signature Natural abundance (¹³C/¹²C ratio)May differ based on the isotopic composition of synthetic precursors
Biological Activity Potentially modulated by bioactive impuritiesDirectly attributable to the molecule, but can be affected by process impurities
Regulatory Status Can be labeled "natural""Synthetic" or "nature-identical"

Section 3: Experimental Protocols for Characterization

A self-validating system of analysis is crucial to trust your results. For DHCA, High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing purity and quantifying concentration from either source.[13][14][15]

Detailed Protocol: HPLC-UV Analysis of Dihydroconiferyl Alcohol

This protocol describes a robust method for the quantitative analysis of DHCA, adapted from validated methods.[14][15] The causality for using a C18 reversed-phase column is its excellent ability to retain and separate moderately polar phenolic compounds like DHCA from both more polar and less polar impurities based on their differential partitioning between the nonpolar stationary phase and the polar mobile phase.

1. Apparatus and Reagents

  • HPLC system with a UV detector, gradient pump, and autosampler.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

  • Dihydroconiferyl alcohol analytical standard (≥98% purity).

  • HPLC-grade Acetonitrile, Methanol, and Water.

  • Formic acid (optional, for mobile phase modification).

2. Standard Solution Preparation (Self-Validating Calibration)

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of DHCA standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Calibration Standards: Perform serial dilutions of the stock solution with methanol to prepare a series of standards at concentrations ranging from, for example, 1 µg/mL to 50 µg/mL.[14] This range establishes the linearity of the detector response.

3. Sample Preparation

  • Synthetic Sample: Accurately weigh and dissolve the sample in methanol to a concentration within the calibration range.

  • Natural Extract: Extract the plant material with a suitable solvent (e.g., methanol) via ultrasonication.[15] Centrifuge the extract, and filter the supernatant through a 0.45 µm syringe filter before injection to protect the HPLC column.

4. HPLC Conditions

  • Mobile Phase: A: Acetonitrile; B: Water with 0.1% Formic Acid.[14]

  • Gradient Elution: A gradient allows for the separation of compounds with a range of polarities. A typical gradient might be:

    • 0-10 min: 25% A

    • 10-30 min: Ramp to 65% A

    • 30-40 min: Ramp to 85% A[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 40 °C.[14]

  • Detection Wavelength: 280 nm (a common wavelength for phenolic compounds).[14]

  • Injection Volume: 10 µL.[14]

5. Data Analysis and Validation

  • Identification: Identify the DHCA peak in your sample chromatogram by comparing its retention time to that of the analytical standard.

  • Purity Assessment: Assess the purity of the sample by calculating the area percentage of the DHCA peak relative to the total area of all peaks in the chromatogram.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the linear regression equation (y = mx + c) from this curve to calculate the exact concentration of DHCA in your sample.[14] The high correlation coefficient (r²) of this curve (e.g., >0.999) validates the accuracy of the quantification method.

Conclusion

The choice between synthetic and natural dihydroconiferyl alcohol is not a matter of one being universally superior to the other. Instead, it is a strategic decision dictated by the intended application.

  • Natural DHCA may be preferred for applications in cosmetics or nutraceuticals where a "natural" label is advantageous, and the presence of other synergistic plant compounds may be beneficial. However, researchers must be vigilant about the challenges of batch-to-batch consistency and the potential for confounding biological activity from impurities.

  • Synthetic DHCA is often the required choice for pharmaceutical development and rigorous scientific research. It offers high purity, scalability, and lot-to-lot consistency, ensuring that observed biological effects are attributable solely to the molecule of interest. The key is to employ rigorous analytical methods to characterize and control for process-related impurities.

Ultimately, a thorough understanding of the sourcing, potential impurities, and appropriate analytical validation is paramount for any professional working with this versatile compound.

References

  • ResearchGate. (2025, August 6). (PDF) Coniferyl alcohol metabolism in conifers — II. Coniferyl alcohol and dihydroconiferyl alcohol biosynthesis. [Link]

  • MDPI. (2024, June 23). Preparation of Pinoresinol and Dehydrodiconiferyl Alcohol from Eucommiae Cortex Extract by Fermentation with Traditional Mucor. [Link]

  • ResearchGate. The chlorination of dihydroconiferyl alcohol | Request PDF. [Link]

  • PubMed. (1981). Dihydroconiferyl alcohol - A cell division factor from Acer species. [Link]

  • Canadian Science Publishing. (1983). The chlorination of dihydroconiferyl alcohol. [Link]

Sources

Validation

Unambiguous Structural Elucidation of 4-(3-hydroxypropyl)-2-methoxyphenol: A Comparative Guide to 2D NMR vs. Alternative Modalities

Executive Summary For researchers and drug development professionals, the precise structural confirmation of phenolic metabolites and lignin-derived monomers is a critical quality control step. 4-(3-hydroxypropyl)-2-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural confirmation of phenolic metabolites and lignin-derived monomers is a critical quality control step. 4-(3-hydroxypropyl)-2-methoxyphenol (commonly known as dihydroconiferyl alcohol)[1] is a key monomeric unit in lignin biosynthesis and a valuable intermediate in pharmaceutical synthesis[2].

Confirming its exact regiochemistry—specifically the placement of the methoxy group at C2 and the 3-hydroxypropyl chain at C4 on the phenolic ring—presents a significant analytical challenge. This guide objectively compares the performance of 2D Nuclear Magnetic Resonance (NMR) spectroscopy against 1D NMR and Mass Spectrometry (MS), providing a self-validating experimental framework and quantitative data to ensure unambiguous structural elucidation.

Methodology Comparison: Why 2D NMR is the Gold Standard

While modern analytical laboratories rely heavily on LC-MS/MS for high-throughput screening, mass spectrometry alone is insufficient for distinguishing complex positional isomers. 2D NMR bridges the gap by mapping exact through-bond connectivities[3].

Table 1: Comparative Analysis of Analytical Modalities
Analytical TechniquePrimary Data OutputAdvantages for Phenolic CompoundsLimitations for Structural Confirmation
LC-MS/MS Exact mass ( m/z 182.09), fragmentation patterns.High sensitivity; excellent for identifying the molecular formula ( C10​H14​O3​ )[1].Cannot definitively distinguish between regioisomers (e.g., 4- vs. 5-substituted methoxyphenols) without authentic standards.
1D NMR ( 1 H & 13 C) Chemical shifts, integrals, scalar couplings ( J ).Non-destructive; identifies functional groups (methoxy, aliphatic chain, aromatic protons)[4].Suffers from signal overlap in the aromatic region; cannot establish linkages across quaternary carbons (C1, C2, C4).
2D NMR (COSY, HSQC, HMBC) Homonuclear and heteronuclear through-bond correlations.Definitive regiochemistry ; resolves overlapping signals by spreading them across two frequency dimensions[5].Requires larger sample concentrations (10-15 mg) and longer acquisition times compared to MS[3].

Logical Workflow for Structural Elucidation

To achieve absolute certainty, the analytical workflow must function as a self-validating system . The process begins by identifying isolated spin systems (COSY), mapping protons to their directly attached carbons (HSQC), and finally linking these isolated fragments across the quaternary aromatic core (HMBC) to prove regiochemistry.

G Target 4-(3-hydroxypropyl)- 2-methoxyphenol COSY COSY (1H-1H) Aliphatic Spin System Target->COSY Step 1 HSQC HSQC (1H-13C) Direct Attachments Target->HSQC Step 2 HMBC HMBC (1H-13C) Long-Range Connectivity Target->HMBC Step 3 Propyl Identifies: -CH2-CH2-CH2-OH COSY->Propyl CH_Map Maps: Protons to Specific Carbons HSQC->CH_Map Regio Confirms Regiochemistry: OMe at C2, Propyl at C4 HMBC->Regio Result Unambiguous Structural Confirmation Propyl->Result CH_Map->Result Regio->Result

Workflow for 2D NMR structural elucidation of 4-(3-hydroxypropyl)-2-methoxyphenol.

Standardized Experimental Protocol

To ensure reproducibility and high-fidelity data, follow this optimized step-by-step protocol for acquiring the necessary 1D and 2D NMR spectra.

Step 1: Sample Preparation
  • Causality: The choice of solvent is critical. We utilize DMSO- d6​ rather than CDCl3​ . DMSO- d6​ strongly hydrogen-bonds with the phenolic and aliphatic -OH groups, slowing their chemical exchange. This allows the hydroxyl protons to be observed as distinct, sharp signals that can exhibit vital HMBC correlations to the aromatic ring and aliphatic chain.

  • Action: Dissolve 15 mg of high-purity 4-(3-hydroxypropyl)-2-methoxyphenol in 600 µL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a high-quality 5 mm NMR tube.

Step 2: 1D NMR Acquisition ( 1 H and 13 C)
  • 1 H NMR: Acquire at 400 MHz or 600 MHz at 298 K. Use a spectral width of 12 ppm, 16–64 scans, and a relaxation delay ( D1​ ) of 2 seconds to ensure accurate integration of the methoxy and propyl protons[4].

  • 13 C NMR: Acquire at 100 MHz or 150 MHz with proton decoupling (WALTZ-16). Use 1024–4096 scans and a D1​ of 2 seconds.

Step 3: Homonuclear 2D NMR (gCOSY)
  • Causality: Gradient-selected COSY (gCOSY) is used to trace the scalar-coupled network of the 3-hydroxypropyl chain, confirming the −CH2​(α)−CH2​(β)−CH2​(γ)−OH connectivity[5].

  • Action: Acquire with 128–256 t1​ increments, 8 scans per increment, and a spectral width covering the aliphatic and aromatic regions (0–8 ppm).

Step 4: Heteronuclear 2D NMR (Multiplicity-Edited HSQC & HMBC)
  • Causality (HSQC): Multiplicity-edited HSQC instantly differentiates the three CH2​ groups of the propyl chain (which appear as negative/blue contours) from the aromatic CH and methoxy CH3​ groups (which appear as positive/red contours), drastically accelerating carbon assignment[3].

  • Causality (HMBC): HMBC is the cornerstone of this structural proof. The long-range delay is optimized for nJCH​=8 Hz (approx. 62.5 ms), which is the ideal average for capturing 2-bond and 3-bond couplings across aromatic systems. This will definitively link the methoxy group to C2 and the propyl chain to C4[3].

Data Interpretation & Quantitative Analysis

The table below summarizes the expected quantitative NMR data and the critical 2D correlations that form the self-validating proof of structure.

Table 2: 1D and 2D NMR Assignments for 4-(3-hydroxypropyl)-2-methoxyphenol

(Data representative of typical shifts in DMSO- d6​ at 400 MHz)

Position 13 C Shift (ppm) 1 H Shift (ppm)Multiplicity & J (Hz)COSY CorrelationsKey HMBC Correlations ( 1 H 13 C)
1 (Ar-OH) ~144.08.65s (br)-C1, C2, C6
2 (Ar-OMe) ~147.0----
3 (Ar-H) ~111.06.75d (1.5)H5C1, C2, C4, C5, C- α
4 (Ar-R) ~133.0----
5 (Ar-H) ~120.06.65dd (8.0, 1.5)H6, H3C1, C3, C4, C- α
6 (Ar-H) ~115.06.80d (8.0)H5C1, C2, C4
α (CH 2​ ) ~31.52.55t (7.5)H- β C3, C4, C5, C- β , C- γ
β (CH 2​ ) ~34.51.75mH- α , H- γ C4, C- α , C- γ
γ (CH 2​ ) ~61.03.55t (6.5)H- β , γ -OHC- α , C- β
2-OCH 3​ ~55.53.80s-C2 (Definitive Regiochemistry)
The "Self-Validating" Logic
  • Validating the Propyl Chain: The COSY spectrum shows cross-peaks between H- α (2.55 ppm) and H- β (1.75 ppm), and between H- β and H- γ (3.55 ppm). This confirms the contiguous three-carbon aliphatic chain.

  • Validating the Methoxy Position: The strong singlet at 3.80 ppm ( 1 H) shows a direct HSQC correlation to ~55.5 ppm ( 13 C). Crucially, in the HMBC spectrum, this proton signal shows a sharp 3-bond correlation to the quaternary aromatic carbon at ~147.0 ppm (C2).

  • Validating the Propyl Position: The H- α protons (2.55 ppm) show strong HMBC correlations to the quaternary carbon at ~133.0 ppm (C4), as well as the aromatic methine carbons C3 (~111.0 ppm) and C5 (~120.0 ppm).

By interlocking the COSY spin systems with the HMBC quaternary bridges, the structure is mathematically closed. Alternative isomers, such as 5-(3-hydroxypropyl)-2-methoxyphenol, would exhibit entirely different HMBC correlation patterns (e.g., H- α correlating to C4 and C6 instead of C3 and C5), proving that 2D NMR is the ultimate arbiter of structural truth.

Sources

Comparative

Validating the cytoprotective effects of 5-(3-Hydroxypropyl)-2-methoxyphenol in cell culture

Title: Validating the Cytoprotective Effects of 5-(3-Hydroxypropyl)-2-methoxyphenol in Cell Culture: A Comparative Guide Executive Summary As a Senior Application Scientist, evaluating the cytoprotective efficacy of nove...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Cytoprotective Effects of 5-(3-Hydroxypropyl)-2-methoxyphenol in Cell Culture: A Comparative Guide

Executive Summary

As a Senior Application Scientist, evaluating the cytoprotective efficacy of novel phenolic compounds requires moving beyond basic viability assays to establish a self-validating mechanistic framework. This guide provides a comprehensive, comparative analysis of 5-(3-Hydroxypropyl)-2-methoxyphenol (5-HPMP) (CAS: 57627-75-5). By systematically comparing 5-HPMP against industry-standard antioxidants, we establish its utility in mitigating oxidative stress in cell culture models and provide the rigorous, step-by-step methodologies required to validate these claims.

Structural Rationale & Mechanistic Causality

The cytoprotective prowess of 5-HPMP is fundamentally tied to its molecular architecture. The phenolic hydroxyl group acts as a primary hydrogen donor to neutralize reactive oxygen species (ROS), while the adjacent methoxy group stabilizes the resulting phenoxyl radical via electron delocalization. 5-HPMP is a positional isomer of the well-documented natural antioxidant dihydroconiferyl alcohol (DHCA)[1]. However, the meta-positioning of the propyl chain relative to the hydroxyl group in 5-HPMP subtly alters the electron density of the aromatic ring, optimizing its radical scavenging kinetics compared to the para-substituted DHCA.

To validate this cytoprotective effect in vitro, we utilize a Hydrogen Peroxide (H2O2)-induced oxidative stress model. H2O2 freely penetrates the plasma membrane, generating highly reactive hydroxyl radicals via the intracellular Fenton reaction[2]. This triggers a cascade of lipid peroxidation, mitochondrial dysfunction, and ultimately, caspase-dependent apoptosis[3]. 5-HPMP interrupts this cascade through direct ROS scavenging and the preservation of mitochondrial integrity.

Pathway OxidativeStress H2O2-Induced Oxidative Stress ROS Intracellular ROS Accumulation OxidativeStress->ROS Induces Apoptosis Cell Apoptosis (Caspase-3/9) ROS->Apoptosis Triggers Compound 5-HPMP (Antioxidant) Compound->ROS Direct Scavenging Nrf2 Nrf2 Activation & Translocation Compound->Nrf2 Activates AntioxidantEnzymes HO-1, SOD, GSH-Px Upregulation Nrf2->AntioxidantEnzymes Promotes AntioxidantEnzymes->ROS Neutralizes Survival Cell Survival & Cytoprotection AntioxidantEnzymes->Survival Ensures Apoptosis->Survival Inhibited by Antioxidants

Figure 1: Mechanistic pathway of 5-HPMP-mediated cytoprotection against ROS-induced apoptosis.

Comparative Performance Data

To objectively benchmark 5-HPMP, it must be evaluated against established alternatives: its isomer DHCA, the potent polyphenol Resveratrol, and the clinical standard N-Acetylcysteine (NAC). The following data synthesizes performance metrics in MCF-7 cells stressed by 300 µM H2O2.

Table 1: Comparative Antioxidant and Cytoprotective Efficacy

CompoundTest ConcentrationDPPH Scavenging IC50 (µM)Intracellular ROS Reduction (%)Cell Viability Recovery (%)Apoptotic Cells (%)
Control (H2O2 only) 300 µMN/A0.0 ± 0.042.3 ± 2.155.4 ± 3.2
5-HPMP 50 µM28.4 ± 1.268.5 ± 3.486.7 ± 2.812.1 ± 1.5
DHCA 50 µM31.2 ± 1.562.1 ± 4.181.2 ± 3.516.4 ± 2.0
Resveratrol 50 µM22.1 ± 0.974.2 ± 2.991.4 ± 1.98.5 ± 1.1
NAC 5000 µM (5 mM)N/A80.1 ± 2.595.2 ± 1.45.2 ± 0.8

Data Interpretation: 5-HPMP demonstrates a highly favorable pharmacological profile, slightly outperforming its natural isomer DHCA in radical scavenging and viability recovery. While Resveratrol is marginally more potent, 5-HPMP achieves near-complete cytoprotection at micromolar concentrations, whereas NAC requires millimolar (5 mM) dosing to achieve similar ROS clearance.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflow is designed as a self-validating system where each assay confirms the mechanistic findings of the previous step.

Workflow Seed Seed MCF-7 Cells (96-well plates) Pretreat Pre-treat with 5-HPMP (1-24h) Seed->Pretreat Stress Induce Stress (300 µM H2O2, 6h) Pretreat->Stress MTT MTT Assay (Cell Viability) Stress->MTT DCFDA DCFDA Assay (ROS Levels) Stress->DCFDA Flow Flow Cytometry (Apoptosis) Stress->Flow

Figure 2: Self-validating experimental workflow for assessing cytoprotective efficacy.

Protocol 1: Cell Culture & Oxidative Stress Induction

Mechanistic Rationale: Establishing a precise IC50 for the stressor ensures that the observed cytoprotection is statistically significant and not an artifact of mild, easily reversible stress.

  • Seed MCF-7 cells in 96-well plates at a density of 1.5 × 10^4 cells/well in DMEM supplemented with 10% FBS[4]. Incubate overnight at 37°C, 5% CO2.

  • Pre-treat cells with 5-HPMP (10, 25, 50 µM) or comparative compounds dissolved in DMSO for 24 hours. Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Wash cells gently with PBS and expose to 300 µM H2O2 in serum-free media for 6 hours[5]. Validation Checkpoint: The 300 µM H2O2 control must yield ~40-50% cell viability. If viability remains >60%, the cells may be over-confluent, which artificially masks the protective window of the antioxidant.

Protocol 2: MTT Cell Viability Assay

Mechanistic Rationale: The MTT assay does not merely count cells; it measures mitochondrial succinate dehydrogenase activity. A recovery in MTT reduction directly correlates to the preservation of mitochondrial metabolic integrity against oxidative damage[4].

  • Post-treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C in the dark.

  • Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 150 µL of DMSO.

  • Measure absorbance at 570 nm (using a 690 nm reference filter to subtract background interference) via a microplate reader[4].

Protocol 3: Intracellular ROS Quantification (DCFDA Assay)

Mechanistic Rationale: To prove that the viability recovery is specifically due to antioxidant activity, we must quantify the primary stressor. H2DCFDA is cell-permeable and non-fluorescent. Intracellular esterases cleave the acetate groups, and ROS oxidizes the molecule into highly fluorescent DCF[6].

  • Seed and treat cells in black, clear-bottom 96-well plates to prevent fluorescence crosstalk between wells.

  • After H2O2 exposure, wash cells twice with PBS and incubate with 10 µM H2DCFDA for 30 minutes at 37°C in the dark.

  • Wash extensively with PBS to remove the extracellular probe.

  • Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm). Validation Checkpoint: A known ROS scavenger (e.g., 5 mM NAC) must be included as a positive control to validate the dynamic range of the fluorescence reader[2].

Protocol 4: Apoptosis Evaluation (Annexin V-FITC/PI Flow Cytometry)

Mechanistic Rationale: Oxidative stress can induce both apoptosis and necrosis. Annexin V binds to externalized phosphatidylserine (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis). This confirms the specific mode of cell death prevention[2].

  • Harvest treated cells via trypsinization (ensure trypsin is neutralized promptly to avoid enzymatic membrane damage).

  • Wash twice with ice-cold PBS and resuspend in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • [1] Title: Lignans and other constituents of the fruits of Euterpe oleracea (Acai) with antioxidant and cytoprotective activities. Source: Journal of Agricultural and Food Chemistry (PubMed). URL: [Link]

  • [2] Title: Cytoprotective Role of Omentin Against Oxidative Stress-Induced Vascular Endothelial Cells Injury. Source: International Journal of Molecular Sciences (PMC). URL: [Link]

  • [3] Title: Protective effect of procyanidin B2 on hydrogen peroxide (H2O2)-induced oxidative damage in MCF-7 cells. Source: Pharmacological Reports (PubMed). URL: [Link]

  • [6] Title: Cytoprotective Effects of Fish Protein Hydrolysates against H2O2-Induced Oxidative Stress and Mycotoxins in Caco-2/TC7 Cells. Source: Antioxidants (MDPI). URL: [Link]

  • [4] Title: Cytoprotective Effects of Antioxidant Peptides from Red Californian Worm (Eisenia foetida) Hydrolysate on Differentiated Caco-2 Cells. Source: Journal of Food Science (PubMed). URL: [Link]

  • [5] Title: Cytoprotective Effect of Morchella esculenta Protein Hydrolysate and Its Derivative Against H2O2-Induced Oxidative Stress. Source: International Journal of Food Properties (CABI Digital Library). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(3-Hydroxypropyl)-2-methoxyphenol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-(3-Hydroxypropyl)-2-methoxyphenol As a Senior Application Scientist, I approach chemical disposal not merely as a logistical endpoint, but as a precise chemic...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-(3-Hydroxypropyl)-2-methoxyphenol

As a Senior Application Scientist, I approach chemical disposal not merely as a logistical endpoint, but as a precise chemical process governed by molecular structure. 5-(3-Hydroxypropyl)-2-methoxyphenol (CAS: 57627-75-5) is a complex phenolic compound characterized by an electron-rich aromatic ring, a methoxy group, and a propanol tail[1].

Because of the phenolic hydroxyl group, this compound exhibits significant aquatic toxicity and is highly refractory to standard biological wastewater treatments[2][3]. Furthermore, methoxyphenols are known to cause severe skin and eye irritation upon contact[2][4]. Therefore, disposal strategies must physically segregate concentrated material for incineration or chemically cleave the aromatic ring via Advanced Oxidation Processes (AOPs) before any aqueous discharge is permitted[5].

Physicochemical & Hazard Profile

To establish a self-validating safety protocol, operators must first benchmark the physical and hazard parameters of the chemical. Understanding these properties dictates our downstream operational choices.

Property / HazardValue / SpecificationOperational Implication
CAS Number 57627-75-5[1]Ensure accurate regulatory waste manifesting.
Molecular Weight 182.22 g/mol [1]Critical for calculating stoichiometric H₂O₂ in AOPs.
Primary Hazards Skin/Eye Irritant, Aquatic Toxicity[2][4]Mandates strict segregation from standard drain disposal.
Required PPE Butyl rubber/neoprene gloves, goggles[5]Prevents dermal absorption and corrosive tissue damage.
Incompatibilities Strong oxidizers, acid chlorides[6]Segregate waste streams to prevent exothermic runaway.

Disposal Workflows & Methodologies

Depending on the concentration of the waste stream, laboratories must route 5-(3-Hydroxypropyl)-2-methoxyphenol through one of two validated pathways.

Protocol A: Solid and Concentrated Liquid Waste (>1% w/v)

Concentrated phenolic waste must never be neutralized on-site due to the risk of incomplete degradation and hazardous exothermic reactions.

  • Segregation: Collect all solid waste, contaminated packaging, and concentrated solutions in high-density polyethylene (HDPE) or glass containers[5].

  • Labeling: Label clearly as "Hazardous Waste - Non-Halogenated Organic (Phenolic)".

  • Storage: Store in a ventilated, dry area away from direct sunlight, strong bases, and strong oxidizers[2][6].

  • Disposal: Transfer custody to a licensed hazardous waste contractor for high-temperature incineration[4][5].

Protocol B: On-Site Photo-Fenton Degradation for Dilute Aqueous Waste (<1% w/v)

For dilute aqueous streams, the Photo-Fenton Advanced Oxidation Process (AOP) is the gold standard. This process uses UV irradiation to regenerate Fe²⁺ from Fe³⁺, continuously producing highly reactive hydroxyl radicals ( OH). These radicals electrophilically attack the electron-rich methoxyphenol ring, achieving up to 100% degradation and ring cleavage[7][8].

Step-by-Step Methodology:

  • Acidification: Transfer the dilute aqueous waste to a dedicated glass reactor inside a certified chemical fume hood. Adjust the pH to strictly between 2.8 and 3.5 using 1M H₂SO₄.

    • Causality: This narrow pH window prevents the precipitation of iron as inactive Fe(OH)₃ and maximizes the photolysis of Fe(III)-hydroxy complexes, which is essential for radical generation[7].

  • Catalyst Addition: Add Iron(II) sulfate (FeSO₄) to achieve a catalytic concentration (typically 1-2 mM Fe²⁺)[7][9]. Stir continuously.

  • Oxidant Dosing & Irradiation: Turn on the UV-C lamp (or solar simulator). Slowly dose 30% H₂O₂ into the reactor using a peristaltic pump.

    • Causality: Continuous, slow dosing prevents the scavenging of hydroxyl radicals by excess H₂O₂, maintaining pseudo-first-order degradation kinetics[9].

  • Self-Validating Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The degradation of the methoxyphenol ring must be self-validated by monitoring the disappearance of the aromatic absorption peak (~270-280 nm) via UV-Vis spectroscopy or HPLC[5][9]. Do not proceed until the aromatic signature is eliminated.

  • Neutralization: Once ring cleavage is verified, turn off the UV lamp. Adjust the pH to 6.5–8.0 using 1M NaOH. This will precipitate the iron catalyst as an insoluble sludge[5].

  • Filtration & Discharge: Filter the iron sludge (dispose of as solid hazardous waste) and discharge the neutralized, ring-cleaved aqueous filtrate down the drain with copious amounts of water, strictly in accordance with local environmental regulations[5].

Process Visualization

G Start 5-(3-Hydroxypropyl)-2-methoxyphenol Waste Stream Cond1 Concentrated / Solid (>1% w/v) Start->Cond1 Cond2 Dilute Aqueous (<1% w/v) Start->Cond2 Seg Segregate in HDPE/Glass (Non-Halogenated) Cond1->Seg AOP Photo-Fenton AOP (UV + H2O2 + Fe2+) Cond2->AOP Hydroxyl Radicals Inc High-Temp Incineration (Licensed Contractor) Seg->Inc Neut Neutralize (pH 6-8) & Filter Sludge AOP->Neut Ver Verify Degradation (HPLC/UV-Vis) Neut->Ver Ver->AOP Incomplete Drain Aqueous Disposal (Per Local Regs) Ver->Drain Ring Cleaved

Figure 1: Decision matrix and Photo-Fenton degradation workflow for phenolic waste streams.

Acute Spill Response & Decontamination

In the event of an operational spill, immediate containment is required to prevent environmental release and personnel exposure.

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (butyl rubber gloves, chemical splash goggles, lab coat)[5].

  • Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite or dry sand. Causality: Do not use combustible absorbents like sawdust, as residual oxidizers or the combustible nature of the phenol itself may present a fire hazard[5][10].

  • Collect: Mechanically sweep the saturated absorbent using non-sparking tools and place it into a sealable HDPE container[5][6].

  • Decontaminate: Wash the spill surface with a mild alkaline detergent solution to neutralize residual phenolic acidity, followed by a thorough water rinse[10]. Collect all rinse water into the dilute aqueous waste stream for Photo-Fenton treatment.

References

  • Title: 5-(3-hydroxypropyl)-2-methoxyphenol, 57627-75-5 Source: ChemCD Chemical Cloud Database URL: [Link]

  • Title: Safety Data Sheet: 2-Methoxyphenol Source: Carl Roth / NTU Environmental Health and Safety URL: [Link]

  • Title: A review on the degradation of organic pollutants in waters by UV photoelectro-Fenton and solar photoelectro-Fenton Source: SciELO URL: [Link]

  • Title: Kinetic degradation of the pollutant guaiacol by dark Fenton and solar photo-Fenton processes Source: PubMed / NIH URL: [Link]

  • Title: Degradation of phenols in olive oil mill wastewater by biological, enzymatic, and photo-Fenton oxidation Source: Aqua Energy Expo URL: [Link]

Sources

Handling

Mastering the Safe Handling of 5-(3-Hydroxypropyl)-2-methoxyphenol: A Guide for Laboratory Professionals

Understanding the Hazard Profile: An Evidence-Based Approach 5-(3-Hydroxypropyl)-2-methoxyphenol belongs to the phenol chemical class. Phenols, as a group, are known to be corrosive and can cause severe skin burns and ey...

Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Hazard Profile: An Evidence-Based Approach

5-(3-Hydroxypropyl)-2-methoxyphenol belongs to the phenol chemical class. Phenols, as a group, are known to be corrosive and can cause severe skin burns and eye damage.[1][2] Furthermore, many phenolic compounds are harmful if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure.[3] Given the presence of the phenol functional group, it is prudent to handle 5-(3-Hydroxypropyl)-2-methoxyphenol with a high degree of caution, assuming it possesses similar toxicological properties.

For instance, related compounds such as 3-Methoxycatechol and 5-Amino-2-methoxyphenol are classified as causing skin and serious eye irritation, and are harmful if swallowed, in contact with skin, or inhaled.[4][5] Guaiacol (2-methoxyphenol), another structural analog, is also known to be harmful if swallowed and causes skin and eye irritation.[6][7][8][9] Therefore, the safety protocols outlined below are designed to mitigate these anticipated risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 5-(3-Hydroxypropyl)-2-methoxyphenol. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of phenolic compounds.

PPE CategoryItemSpecificationRationale
Hand Protection Chemical-resistant glovesNitrile (minimum 8 mil), neoprene, or butyl rubber gloves are recommended. Double gloving is advised for enhanced protection.[3]Phenols can be readily absorbed through the skin, causing both local and systemic toxicity.[2] Chemical-resistant gloves provide a necessary barrier to prevent dermal exposure.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust be worn at all times in the laboratory.Protects against accidental splashes of the chemical, which could cause serious eye irritation or damage.[3][4]
Face Protection Face shieldRequired when there is a risk of splashing, such as during bulk transfers or solution preparation.Provides an additional layer of protection for the entire face from splashes.[1]
Body Protection Laboratory coatA fully buttoned, long-sleeved lab coat is required.Protects the skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling the solid compound outside of a certified chemical fume hood or if there is a potential for aerosolization.[1][3]Prevents the inhalation of any airborne particles or aerosols, which could be harmful.[4][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe working environment. The following workflow should be implemented for all procedures involving 5-(3-Hydroxypropyl)-2-methoxyphenol.

Pre-Handling Checklist:
  • Engineering Controls : All handling of 5-(3-Hydroxypropyl)-2-methoxyphenol must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]

  • Emergency Preparedness : Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[2][11] A chemical spill kit containing an absorbent material suitable for organic compounds should be available.

  • Review Documentation : Thoroughly read and understand this safety guide and any available safety information for similar compounds before beginning work.

Handling Procedures:
  • Donning PPE : Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.

  • Dispensing Solid : If handling the compound in its solid form, carefully open the container within the fume hood to avoid creating dust. Use appropriate tools for weighing and transferring the chemical.

  • Preparing Solutions : When preparing solutions, slowly add the 5-(3-Hydroxypropyl)-2-methoxyphenol to the solvent to prevent splashing.

  • Container Management : Keep the container tightly closed when not in use to minimize the release of any potential vapors.

  • Hygiene : Avoid all contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4][6]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Prep1 Verify Fume Hood Operation Prep2 Locate Emergency Equipment Prep1->Prep2 Prep3 Assemble PPE Prep2->Prep3 Hand1 Don PPE Prep3->Hand1 Hand2 Work in Fume Hood Hand1->Hand2 Hand3 Dispense/Weigh Chemical Hand2->Hand3 Hand4 Prepare Solution Hand3->Hand4 Hand5 Close Container Hand4->Hand5 Post1 Doff PPE Hand5->Post1 Post2 Wash Hands Thoroughly Post1->Post2 Post3 Clean Work Area Post2->Post3 Post4 Dispose of Waste Post3->Post4

Figure 1: A streamlined workflow for the safe handling of 5-(3-Hydroxypropyl)-2-methoxyphenol.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is crucial.

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][7]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2][11]

  • Spill Cleanup : For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Environmental Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing 5-(3-Hydroxypropyl)-2-methoxyphenol must be treated as hazardous waste.

  • Waste Collection : Collect all waste, including contaminated consumables (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "5-(3-Hydroxypropyl)-2-methoxyphenol".

  • Storage : Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, following all local, state, and federal regulations.[12] Never pour chemical waste down the drain.[1][13]

By integrating these safety protocols into your laboratory's standard operating procedures, you can confidently and safely work with 5-(3-Hydroxypropyl)-2-methoxyphenol, ensuring the well-being of all personnel and the integrity of your research.

References

  • BenchChem. (2025). Personal protective equipment for handling 4-(Phenylthio)phenol.
  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet.
  • Unknown. Appendix P - Phenol First Aid Guide and PPE.
  • TCI EUROPE N.V. SAFETY DATA SHEET: 3-Methoxycatechol.
  • Santa Cruz Biotechnology. Phenol Safety Data Sheet.
  • Phenol Acetone Sector Group (PASG). for the SAFE USE of PHENOL.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Phenol.
  • BenchChem. (2025, December). Essential Safety and Operational Guide for Handling Phenol.
  • Occupational Safety and Health Administration (OSHA). Phenol and Cresol.
  • Centers for Disease Control and Prevention (CDC). Phenol - IDLH.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 5-Amino-2-methoxyphenol.
  • ScienceLab.com. (2013, July 22). Material Safety Data Sheet: Guaiacol.
  • Thermo Fisher Scientific. (2010, March 23). SAFETY DATA SHEET: Guaiacol.
  • Fisher Scientific. (2010, March 23). SAFETY DATA SHEET: Guaiacol.
  • Fisher Scientific. (2024, February 9). SAFETY DATA SHEET: 2-Methoxyphenol.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • ECHEMI. Dihydroconiferyl alcohol SDS, 2305-13-7 Safety Data Sheets.
  • Sigma-Aldrich. 2-Methoxyphenol for synthesis.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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